(2s,3r)-3-Phenylglycidic acid
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3S)-3-phenyloxirane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c10-9(11)8-7(12-8)6-4-2-1-3-5-6/h1-5,7-8H,(H,10,11)/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HALONVPKHYIEQU-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]2[C@H](O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Structural and Conformational Analysis of (2S,3R)-3-Phenylglycidic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural and conformational analysis of (2S,3R)-3-Phenylglycidic acid, a chiral molecule of interest in synthetic chemistry and drug development. Due to the limited availability of published, peer-reviewed structural data for this specific molecule, this guide emphasizes the key experimental and computational methodologies employed for its characterization. Data for closely related analogs are presented where appropriate to illustrate expected values.
Molecular Structure and Stereochemistry
This compound possesses two chiral centers at the C2 and C3 positions of the oxirane ring. The "(2S,3R)" designation defines the absolute stereochemistry, which is crucial for its biological activity and chemical reactivity. The phenyl group at C3 and the carboxylic acid group at C2 are in a trans configuration relative to each other across the epoxide ring.
Below is a diagram illustrating the absolute stereochemistry of the molecule.
Caption: Stereochemistry of this compound.
Quantitative Structural Data
Table 1: Predicted Structural Parameters of Ethyl (2S,3R)-3-Phenylglycidate
| Parameter | Atoms Involved | Value |
| Bond Lengths (Å) | ||
| C2-C3 | 1.47 | |
| C2-O(epoxide) | 1.45 | |
| C3-O(epoxide) | 1.45 | |
| C3-C(phenyl) | 1.51 | |
| C2-C(carboxyl) | 1.52 | |
| Bond Angles (°) ** | ||
| C3-C2-O(epoxide) | 59.5 | |
| C2-C3-O(epoxide) | 59.5 | |
| C2-O-C3 | 61.0 | |
| O(epoxide)-C3-C(phenyl) | 117.5 | |
| C(carboxyl)-C2-H | 115.0 | |
| Dihedral Angles (°) ** | ||
| H-C2-C3-H | -110.2 | |
| C(carboxyl)-C2-C3-C(phenyl) | 115.4 |
Note: These values are representative and may vary slightly with different computational methods and basis sets.
Spectroscopic data, particularly from Nuclear Magnetic Resonance (NMR), provides valuable information for structural elucidation in solution. While a complete dataset for the parent acid is not published, ¹H NMR data for the closely related ethyl (2R,3S)-3-phenylglycidate has been reported.
Table 2: ¹H NMR Spectroscopic Data for Ethyl (2R,3S)-3-phenylglycidate
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Phenyl-H | 7.25 | s (singlet) | - |
| C3-H | 4.01 | s (singlet) | - |
| C2-H | 3.42-3.39 | m (multiplet) | - |
| O-CH₂-CH₃ | - | - | - |
| O-CH₂-CH₃ | - | - | - |
Source: Data adapted from bioresolution studies of racemic ethyl 3-phenylglycidate.[1] Note that the exact chemical shifts for the ethyl ester protons were not explicitly provided in the referenced source.
Conformational Analysis
The conformational flexibility of this compound is primarily dictated by the rotation around the single bond connecting the phenyl group to the epoxide ring (C3-C(phenyl)). The orientation of the carboxylic acid group also contributes to the overall conformational landscape. Computational modeling is the most effective tool for exploring these conformations and their relative energies.
A potential energy surface scan for the rotation around the C3-C(phenyl) bond would typically reveal energy minima corresponding to staggered conformations and energy maxima for eclipsed conformations. The diagram below illustrates the key rotational conformers.
Caption: Key rotational conformers of this compound.
Experimental and Computational Workflow
A thorough structural and conformational analysis of this compound involves a combination of experimental techniques and computational modeling. The following diagram outlines a typical workflow.
Caption: Integrated workflow for structural and conformational analysis.
Detailed Experimental and Computational Protocols
Single-Crystal X-ray Diffraction
This technique provides the most definitive three-dimensional structure of a molecule in the solid state.
-
Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. A range of solvents should be screened to find optimal conditions.
-
Data Collection: A suitable crystal (typically >0.1 mm in all dimensions) is mounted on a diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. Monochromatic X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods to generate an initial electron density map. An atomic model is built into the electron density map and refined against the experimental data to yield the final structure, including atomic coordinates, bond lengths, and bond angles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful method for determining the structure of molecules in solution.
-
Sample Preparation: A sample of this compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR: A one-dimensional proton NMR spectrum is acquired to identify the number of unique proton environments, their chemical shifts, and scalar couplings (J-couplings), which provide information about connectivity.
-
¹³C NMR: A one-dimensional carbon NMR spectrum is acquired to determine the number of unique carbon environments.
-
2D NMR (COSY, HSQC, HMBC): Correlation spectroscopy (COSY) is used to establish proton-proton coupling networks. Heteronuclear single quantum coherence (HSQC) spectroscopy correlates directly bonded proton-carbon pairs. Heteronuclear multiple bond correlation (HMBC) spectroscopy identifies longer-range (2-3 bond) proton-carbon correlations, which is crucial for assigning quaternary carbons and piecing together the molecular framework.
-
2D NOESY/ROESY: Nuclear Overhauser effect spectroscopy (NOESY) or rotating-frame Overhauser effect spectroscopy (ROESY) experiments are performed to identify protons that are close in space, providing key information about the solution-state conformation and stereochemistry.
Computational Chemistry
Computational methods are essential for exploring the conformational landscape and predicting structural and spectroscopic properties.
-
Conformational Search: An initial exploration of the potential energy surface is performed using a computationally less expensive method, such as molecular mechanics (e.g., with the MMFF94 force field), to identify a set of low-energy conformers.
-
Geometry Optimization and Frequency Calculations: The low-energy conformers are then subjected to geometry optimization using a more accurate quantum mechanical method, typically Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d) or larger). Frequency calculations are performed on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data.
-
NMR Chemical Shift Prediction: The geometries optimized at the DFT level can be used to predict ¹H and ¹³C NMR chemical shifts using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These predicted shifts can be compared with experimental data to aid in spectral assignment and to validate the computed conformations.
-
Potential Energy Surface Scans: To investigate the flexibility around specific rotatable bonds (e.g., the C3-C(phenyl) bond), a relaxed potential energy surface scan can be performed at the DFT level. This involves systematically rotating the dihedral angle of interest and optimizing the rest of the molecular geometry at each step to generate a plot of energy versus dihedral angle.
References
The Stereochemical Keystone: A Technical Guide to (2S,3R)-3-Phenylglycidic Acid in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the stereochemical importance and applications of (2S,3R)-3-phenylglycidic acid. This chiral building block is a critical intermediate in the synthesis of a variety of pharmaceuticals, where its specific stereochemistry is paramount for biological activity. This document details its role in the synthesis of key active pharmaceutical ingredients (APIs), provides a comparative analysis of synthetic methodologies, outlines detailed experimental protocols, and presents its physicochemical properties.
The Critical Role of Stereochemistry
This compound and its esters are highly valuable chiral synthons in the pharmaceutical industry. The precise spatial arrangement of the phenyl and carboxyl groups relative to the epoxide ring dictates the stereochemistry of the final drug molecule, which in turn governs its pharmacological and toxicological profile. The trans-configuration of the substituents on the epoxide ring is crucial for its utility as a synthetic precursor.
The enantiomer, (2R,3S)-3-phenylglycidic acid ethyl ester ((2R,3S)-EPG), is a key intermediate in the synthesis of the C-13 side chain of the potent anticancer drug Paclitaxel (Taxol)[1]. Furthermore, derivatives of 3-phenylglycidic acid are integral to the synthesis of the cardiovascular drug diltiazem and the nootropic agent clausenamide[1]. The (2S,3R) enantiomer, in particular, has been utilized in the synthesis of clausenamide and various aminopeptidase N inhibitors with anticancer properties, such as bestatin and phebestin[1].
Physicochemical and Spectroscopic Data
While extensive data is available for the ester derivatives of 3-phenylglycidic acid, detailed physicochemical and spectroscopic information for the free acid, this compound, is less commonly reported. What is known is that it is a white, hygroscopic solid that is soluble in dichloromethane, ethanol, ether, and methanol[2].
Physicochemical Properties of Ethyl 3-Phenylglycidate (Mixture of Isomers):
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₂O₃ | [3] |
| Molar Mass | 192.21 g/mol | [3] |
| Appearance | Clear colorless to yellow liquid | [3] |
| Density | 1.102 g/mL at 25 °C | [3] |
| Boiling Point | 96 °C at 0.5 mmHg | [3] |
| Melting Point | 17-18 °C | [3] |
| Solubility in Water | 748.4 mg/L at 24 °C | [3] |
Spectroscopic Data for a Derivative, Ethyl (2R,3S)-3-amino-2-hydroxy-3-phenylpropionate:
-
¹H-NMR (CDCl₃): δ 7.30 (s, 5H), 4.83 (s, 1H), 4.46 (s, 1H), 4.13 (s, 2H), 2.70 (s, 1H), 1.14 (s, 3H)[1].
-
MS (ESI): m/z 235.1 (M)⁺[1].
Synthesis of Enantiopure this compound and its Derivatives
The enantioselective synthesis of 3-phenylglycidic acid derivatives is of paramount importance. Both chemical and enzymatic methods have been developed to obtain the desired stereoisomers with high purity.
Chemical Synthesis: The Darzens Condensation
The Darzens condensation is a classical method for the synthesis of glycidic esters. It involves the reaction of a ketone or aldehyde with an α-haloester in the presence of a base.
Table 1: Comparison of Synthetic Methods for Enantiopure Phenylglycidic Acid Esters
| Method | Catalyst/Enzyme | Substrate | Product | Enantiomeric Excess (e.e.) | Yield | Reference |
| Enzymatic Hydrolysis | Pseudomonas putida cells | rac-3-phenylglycidic acid methyl ester | (2R,3S)-3-phenylglycidic acid methyl ester | >99% | 48% | [1] |
| Enzymatic Hydrolysis | Lipase from pig liver | racemic chiral epoxy esters | chiral EPG | Not specified | Not specified | [1] |
| Bioresolution | Galactomyces geotrichum ZJUTZQ200 | rac-Ethyl-3-phenylglycidate (rac-EPG) | (2R,3S)-EPG | >99% | 37.1% | [1] |
| Enzymatic Transesterification | Lecitase Ultra | rac-EPG | (2R,3S)-EPG | >99% | Not specified | [1] |
Experimental Protocols
Protocol 1: Synthesis of Phenylglycidates via Darzens Reaction [1]
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Dissolve methyl chloroacetate (10 mmol) in a solution of sodium methoxide (10 mmol) in dry methanol (10 mL) under an ice bath.
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Stir the solution for 5 minutes.
-
Add the corresponding aldehyde (5 mmol).
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Maintain the reaction mixture at 0 °C with stirring until the reaction is complete.
-
Remove the methanol under reduced pressure to obtain the phenylglycidate product.
Protocol 2: Bioresolution of rac-Ethyl-3-phenylglycidate (rac-EPG) [1]
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Prepare a solution of rac-EPG (1 mL) in DMSO (4 mL).
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Dissolve the EPG/DMSO solution in 195 mL of 100 mM potassium phosphate buffer (KPB), pH 7.2.
-
Add 20 g of wet mycelium of Galactomyces geotrichum ZJUTZQ200 as the biocatalyst.
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Stir the mixture at 30 °C in an oil bath at 200 rpm for 8 hours.
-
Centrifuge the reaction solution to remove the mycelium.
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Extract the supernatant with n-butanol (3 x 60 mL).
-
Combine the organic phases and concentrate under reduced pressure.
-
Purify the product by TLC with petroleum ether/ethyl acetate (10:1, v/v) as the eluent to obtain (2R,3S)-EPG.
Application in the Synthesis of Active Pharmaceutical Ingredients (APIs)
The true significance of this compound and its enantiomer lies in their application as starting materials for complex, stereochemically defined drug molecules.
Synthesis of the Taxol® C-13 Side Chain
The (2R,3S)-enantiomer of ethyl-3-phenylglycidate is a crucial precursor for the synthesis of the N-benzoyl-(2R,3S)-3-phenylisoserine side chain of Taxol.
Caption: Chemoenzymatic synthesis of the Taxol C-13 side chain.
Protocol 3: Synthesis of the Taxol C-13 Side Chain [1]
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Azide Formation: Dissolve (2R,3S)-EPG (0.25 g, 1.3 mmol) in methanol (10 mL). Add sodium azide (0.25 g, 3 eq.) and ammonium chloride (0.19 g, 3 eq.). Stir the mixture at 65 °C for 6 hours. Remove the solvent under reduced pressure and redissolve in ethyl acetate (30 mL).
-
Reduction: Dissolve the resulting azido alcohol (0.3 g, 1.3 mmol) and triphenylphosphine (1 g, 3 eq.) in tetrahydrofuran (30 mL) and stir at room temperature for 6 hours.
-
Acylation: Dissolve the resulting amino alcohol (0.1 g, 0.5 mmol) and benzoyl chloride (0.77 g, 1.5 eq.) in dichloromethane (20 mL) and stir at room temperature for 4 hours. Remove the solvent under reduced pressure and purify by TLC to yield the Taxol side chain.
Synthesis of Diltiazem
The synthesis of the calcium channel blocker Diltiazem utilizes the methyl ester of 3-(4-methoxyphenyl)glycidic acid, which is prepared through a Darzens condensation.
Caption: Synthetic pathway to Diltiazem.
Synthesis of (-)-Clausenamide
The nootropic drug (-)-clausenamide can be synthesized from trans-cinnamic acid, which is converted to a racemic epoxy cinnamic acid. A key step in the synthesis is the resolution of this racemic mixture to obtain the desired (2S,3R) enantiomer.
References
- 1. Bioresolution Production of (2R,3S)-Ethyl-3-phenylglycidate for Chemoenzymatic Synthesis of the Taxol C-13 Side Chain by Galactomyces geotrichum ZJUTZQ200, a New Epoxide-Hydrolase-Producing Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 79898-17-2 [amp.chemicalbook.com]
- 3. chembk.com [chembk.com]
An In-depth Technical Guide on the Physical and Chemical Properties of (2s,3r)-3-Phenylglycidic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2s,3r)-3-Phenylglycidic acid is a chiral organic compound of significant interest in the pharmaceutical industry. Its rigid, stereochemically defined structure makes it a valuable chiral building block for the asymmetric synthesis of complex molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a discussion of its role in the development of therapeutic agents.
Physicochemical Properties
Table 1: Physical and Chemical Properties of this compound and Related Compounds
| Property | This compound | Ethyl (2s,3r)-3-phenylglycidate |
| IUPAC Name | (2s,3r)-3-phenyloxirane-2-carboxylic acid | ethyl (2s,3r)-3-phenyloxirane-2-carboxylate |
| CAS Number | 79898-17-2[4] | 121-39-1[3] |
| Molecular Formula | C₉H₈O₃ | C₁₁H₁₂O₃ |
| Molecular Weight | 164.16 g/mol [4] | 192.21 g/mol [3] |
| Appearance | White solid[1] | Colorless to yellowish liquid[2][3] |
| Melting Point | Data not available | 17-18 °C[3] |
| Boiling Point | Data not available | 228 °C; 96 °C at 0.5 mmHg[3] |
| Solubility | Soluble in dichloromethane, ethanol, ether, methanol[1] | Miscible in ethanol, ether, chloroform; slightly soluble in water[3] |
Spectral Data
Structural confirmation of this compound and its derivatives is typically achieved through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. While specific spectral data for the acid is not extensively published, the following provides an overview of expected characteristics based on its structure and data from related compounds.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the oxirane ring and the phenyl group. The coupling constants between the oxirane protons are crucial for confirming the trans stereochemistry.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carboxylic acid carbon, the two carbons of the epoxide ring, and the carbons of the phenyl group.
2.2. Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit a broad absorption band for the hydroxyl group of the carboxylic acid, a sharp peak for the carbonyl group, and characteristic bands for the C-O stretching of the epoxide ring.
Experimental Protocols
The synthesis of enantiomerically pure this compound is a critical step in its application. The most common route involves the synthesis of a corresponding ester, followed by stereoselective hydrolysis.
3.1. Synthesis of Ethyl (2s,3r)-3-phenylglycidate via Darzens Condensation
The Darzens condensation is a classic method for the synthesis of glycidic esters. This reaction involves the condensation of an aldehyde or ketone with an α-haloester in the presence of a base.
-
Materials: Benzaldehyde, ethyl chloroacetate, sodium methoxide, methanol, dichloromethane, saturated sodium chloride solution.
-
Procedure:
-
Dissolve sodium methoxide (10 mmol) in dry methanol (10 mL) under an ice bath.
-
Add ethyl chloroacetate (10 mmol) and stir for 5 minutes.
-
Add benzaldehyde (5 mmol) to the mixture.
-
Maintain the reaction at 0°C with stirring until completion (monitored by TLC).
-
Remove methanol under reduced pressure.
-
Add dichloromethane (40 mL) and wash with saturated sodium chloride solution (3 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, concentrate under vacuum, and purify by chromatography to yield ethyl 3-phenylglycidate.[5]
-
3.2. Hydrolysis of Ethyl (2s,3r)-3-phenylglycidate
The glycidic acid is obtained by the hydrolysis of the corresponding ester. This can be achieved through either acidic or basic conditions.
-
Materials: Ethyl (2s,3r)-3-phenylglycidate, sodium hydroxide solution or hydrochloric acid, benzene.
-
Procedure (Alkaline Hydrolysis):
-
Treat the ethyl ester with an aqueous solution of sodium hydroxide.
-
Stir the mixture until the hydrolysis is complete.
-
Acidify the reaction mixture to Congo red with hydrochloric acid.
-
Extract the resulting this compound with a suitable organic solvent like benzene.
-
The crude acid can be further purified by recrystallization or chromatography.
-
Role in Drug Development
This compound is a key chiral intermediate in the synthesis of several important pharmaceuticals, most notably the anticancer drug Taxol® (paclitaxel) and the cardiovascular drug diltiazem.[4]
4.1. Synthesis of the Taxol® Side Chain
The C-13 side chain of Taxol, which is crucial for its biological activity, is synthesized from a derivative of this compound. The stereochemistry of the glycidic acid dictates the stereochemistry of the final side chain.
Below is a simplified workflow for the chemoenzymatic synthesis of the Taxol C-13 side chain starting from racemic ethyl 3-phenylglycidate.
References
- 1. This compound | 79898-17-2 [amp.chemicalbook.com]
- 2. Ethyl 3-methyl-3-phenylglycidate | 19464-95-0 | Benchchem [benchchem.com]
- 3. chembk.com [chembk.com]
- 4. This compound | 79898-17-2 | Benchchem [benchchem.com]
- 5. Bioresolution Production of (2R,3S)-Ethyl-3-phenylglycidate for Chemoenzymatic Synthesis of the Taxol C-13 Side Chain by Galactomyces geotrichum ZJUTZQ200, a New Epoxide-Hydrolase-Producing Strain - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to (2S,3R)-3-Phenylglycidic Acid as a Chiral Building Block
This compound and its ester derivatives are highly valuable chiral building blocks in modern organic synthesis. Their specific stereochemistry is crucial for the construction of complex, optically pure molecules, particularly in the pharmaceutical industry. The strained three-membered epoxide ring allows for regio- and stereoselective ring-opening reactions, making it a versatile synthon for introducing specific functionalities with controlled spatial arrangement.[1] This guide provides a comprehensive overview of its properties, synthesis, and critical applications, supported by experimental data and protocols.
Physicochemical Properties
This compound is a white solid compound useful in organic synthesis.[2] Its defined stereochemistry is essential for its role as a chiral intermediate.
| Property | Value | Reference |
| IUPAC Name | (2S,3S)-3-phenyloxirane-2-carboxylic acid | [1] |
| CAS Number | 79898-17-2 | [1][2] |
| Molecular Formula | C₉H₈O₃ | [2] |
| Molecular Weight | 164.16 g/mol | [1][2] |
| Appearance | White Solid | [2] |
| Solubility | Dichloromethane, Ethanol, Ether, Methanol | [2] |
| Storage | Hygroscopic, -86°C Freezer, Under inert atmosphere | [2] |
| InChI Key | HALONVPKHYIEQU-SFYZADRCSA-N | [1] |
Synthesis Methodologies
The synthesis of glycidic esters historically originates from the Darzens reaction, which typically yields a racemic mixture.[1] Achieving high enantiomeric purity is the primary challenge, which has been addressed through various modern synthetic strategies, including asymmetric catalysis and bioresolution.
Asymmetric Chemical Synthesis
The direct, enantioselective synthesis of chiral epoxides is a highly effective method. A key approach is the asymmetric epoxidation of olefin precursors (like cinnamates) using chiral catalysts. This method allows for the direct formation of the desired enantiomer with high stereocontrol.[1][3] Another common chemical route involves the hydrolysis of corresponding chiral ester derivatives, which may be synthesized or resolved prior to hydrolysis.[1]
Chemoenzymatic Synthesis and Bioresolution
Enzymatic methods are powerful for resolving racemic mixtures of phenylglycidic acid esters to obtain the desired enantiopure compound. These methods leverage the high selectivity of enzymes, such as lipases or epoxide hydrolases, or whole-cell biocatalysts.[1][4]
-
Pseudomonas putida : Whole cells of this bacterium have been used as a biocatalyst to hydrolyze racemic 3-phenylglycidic acid methyl ester, resulting in (2R,3S)-3-phenylglycidic acid methyl ester with an enantiomeric excess (e.e.) greater than 99% and a yield of 48%.[4]
-
Galactomyces geotrichum : A new strain, ZJUTZQ200, which produces epoxide hydrolase, has been successfully used for the bioresolution of racemic ethyl-3-phenylglycidate (rac-EPG). This process affords (2R,3S)-EPG with an e.e. of over 99%.[4]
The following workflow illustrates the general concept of producing an enantiopure glycidic acid ester via bioresolution.
Applications as a Chiral Building Block
The specific stereochemistry of this compound is fundamental to its utility. It serves as a key starting material for synthesizing specific stereoisomers of biologically active molecules, where pharmacological activity is often dependent on a single enantiomer.[1]
-
Taxol® (Paclitaxel) Side Chain : The enantiomer, (2R,3S)-ethyl-3-phenylglycidate, is a critical intermediate for the synthesis of the C-13 side chain of the highly successful anticancer drug Taxol.[1][4] Chemoenzymatic routes starting from the resolved glycidate have been developed to produce the side chain with high enantioselectivity (>95% e.e.).[4]
-
Diltiazem : Derivatives such as (2R,3S)-3-(4-methoxyphenyl)glycidic acid methyl ester are vital intermediates in the synthesis of Diltiazem, a calcium channel blocker used to treat hypertension.[1][4][5]
-
Nootropic Drugs : (2S,3R)-EPG has been utilized in the synthesis of clausenamide, a drug investigated for its cognitive-enhancing (nootropic) effects.[4][6]
-
PPAR-γ Agonists : The commercially available (+)-methyl (2S,3R)-3-(4-methoxyphenyl)glycidate serves as a chiral starting material for an efficient asymmetric synthesis of navaglitazar, a PPAR-γ agonist investigated for the treatment of type 2 diabetes.[5]
The diagram below illustrates the role of phenylglycidic acid derivatives as precursors to various classes of pharmaceuticals.
Quantitative Data Summary
The following table summarizes key quantitative data from representative synthetic methodologies.
| Method/Reaction | Substrate | Biocatalyst / Catalyst | Product | Yield (%) | Enantiomeric Excess (e.e. %) | Reference |
| Bioresolution | rac-3-Phenylglycidic acid methyl ester | Pseudomonas putida cells | (2R,3S)-3-Phenylglycidic acid methyl ester | 48 | >99 | [4] |
| Bioresolution | rac-Ethyl-3-phenylglycidate | Galactomyces geotrichum ZJUTZQ200 | (2R,3S)-Ethyl-3-phenylglycidate | N/A | >99 | [4] |
| Hydrogenolysis | (+)-Methyl (2S,3R)-3-(4-methoxyphenyl)glycidate | 5% Pd-C | Methyl (S)-2-hydroxy-3-(4-methoxyphenyl)-3-(phenylthio)propanoate precursor | High | >98 | [5] |
Experimental Protocols
Detailed methodologies are critical for reproducibility. Below are representative protocols adapted from published literature.
Protocol 1: Bioresolution of rac-3-Phenylglycidic Acid Methyl Ester
(Adapted from Zheng et al. as cited in Molecules 2014, 19, 8067-8079)[4]
Objective: To obtain enantiopure (2R,3S)-3-phenylglycidic acid methyl ester via selective hydrolysis of the racemic mixture using Pseudomonas putida cells.
Materials:
-
Racemic 3-phenylglycidic acid methyl ester
-
Whole cells of Pseudomonas putida
-
Phosphate buffer (e.g., pH 7.0)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Standard laboratory glassware and shaker incubator
Methodology:
-
Biocatalyst Preparation: Cultivate Pseudomonas putida cells under optimal fermentation conditions to maximize enzyme activity. Harvest the cells via centrifugation and wash with buffer.
-
Reaction Setup: Suspend a known quantity of the harvested wet cells in the phosphate buffer within a reaction vessel.
-
Substrate Addition: Add the racemic 3-phenylglycidic acid methyl ester to the cell suspension to initiate the reaction. The substrate-to-cell ratio is a critical parameter to optimize.
-
Incubation: Maintain the reaction mixture at a controlled temperature (e.g., 30°C) with constant agitation (e.g., 200 rpm) in a shaker incubator for a specified duration (e.g., 8-12 hours).
-
Reaction Monitoring: Periodically take aliquots from the reaction mixture. Extract the samples with ethyl acetate and analyze by chiral HPLC to monitor the conversion and the enantiomeric excess of the remaining ester and the produced acid.
-
Work-up: Upon completion, separate the cells from the reaction medium by centrifugation.
-
Extraction: Acidify the supernatant to protonate the carboxylic acid product, then extract the mixture with ethyl acetate. The unreacted (2S,3R)-ester and the (2R,3S)-acid product will be partitioned into the organic layer.
-
Purification and Analysis: Separate the ester and acid products using standard chromatographic techniques. Determine the final yield and confirm the enantiomeric purity of the target compound using chiral HPLC and NMR spectroscopy.
Protocol 2: Asymmetric Synthesis of a Navaglitazar Precursor
(Adapted from Chimia 2005, 59, No. 1-2)[5]
Objective: To synthesize a key intermediate for Navaglitazar via hydrogenolysis of (+)-methyl (2S,3R)-3-(4-methoxyphenyl)glycidate.
Materials:
-
(+)-Methyl (2S,3R)-3-(4-methoxyphenyl)glycidate (8)
-
Ethyl acetate (reagent grade)
-
5% Palladium on Carbon (Pd-C) catalyst
-
Parr hydrogenation apparatus or similar reactor
-
Hydrogen gas source
-
Filtration apparatus (e.g., Celite pad)
Methodology:
-
Reactor Charging: In a suitable Parr reactor vessel, dissolve (+)-methyl (2S,3R)-3-(4-methoxyphenyl)glycidate (750 g) in ethyl acetate (7.5 L).
-
Catalyst Addition: Carefully add 5% Pd-C catalyst (375 g) to the solution.
-
Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor to 45 psi with hydrogen.
-
Reaction: Stir the mixture vigorously at ambient temperature for 16 hours.
-
Catalyst Removal: Depressurize the reactor. Filter the reaction mixture through a pad of Celite to remove the Pd-C catalyst. Wash the filter cake with additional ethyl acetate to ensure complete recovery of the product.
-
Product Isolation: Combine the filtrate and washings. Concentrate the solution under reduced pressure (vacuum) to yield an oil.
-
Crystallization: Seed the resulting oil with a small crystal of the product (13) and allow it to stand at ambient temperature to induce crystallization, yielding the final solid product (745 g).
Conclusion
This compound stands out as a premier chiral building block, indispensable for the stereoselective synthesis of numerous high-value pharmaceuticals. The development of robust synthetic routes, particularly efficient chemoenzymatic and bioresolution processes, has made this and related chiral synthons more accessible for large-scale applications. Its strategic use enables the precise construction of stereogenic centers, which is a fundamental requirement in modern drug discovery and development, ultimately contributing to the creation of safer and more effective medicines.
References
- 1. This compound | 79898-17-2 | Benchchem [benchchem.com]
- 2. This compound | 79898-17-2 [amp.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Bioresolution Production of (2R,3S)-Ethyl-3-phenylglycidate for Chemoenzymatic Synthesis of the Taxol C-13 Side Chain by Galactomyces geotrichum ZJUTZQ200, a New Epoxide-Hydrolase-Producing Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chimia.ch [chimia.ch]
- 6. Ethyl 3-methyl-3-phenylglycidate | 19464-95-0 | Benchchem [benchchem.com]
The Genesis of a Name Reaction: A Technical and Historical Guide to the Darzens Glycidic Ester Condensation
For Immediate Release
A cornerstone of modern synthetic organic chemistry, the Darzens glycidic ester condensation, first reported in 1904 by French chemist Auguste Georges Darzens, provides a powerful method for the formation of α,β-epoxy esters. This technical guide delves into the historical context of this pivotal reaction, offering researchers, scientists, and drug development professionals a detailed examination of its early development, original experimental protocols, and the theoretical landscape of chemistry in the early 20th century. The reaction's significance extends to its application in the synthesis of aldehydes and ketones, a transformation that proved crucial in various industrial applications, including the production of fragrances and vitamins.[1][2]
A New Synthetic Method: The Prevailing Chemical Landscape
In the early 1900s, the field of organic chemistry was undergoing rapid development. While the structural theory of organic compounds was well-established, the understanding of reaction mechanisms was still in its infancy. Condensation reactions, such as the Claisen condensation, were known and utilized, providing a basis for understanding how new carbon-carbon bonds could be formed. It was within this context that Darzens introduced his novel method for the synthesis of glycidic esters, which are valuable synthetic intermediates.[1] His work was a significant contribution to the growing toolkit of synthetic chemists, offering a reliable route to epoxides.[1]
The Darzens condensation involves the reaction of a ketone or aldehyde with an α-haloester in the presence of a base to yield an α,β-epoxy ester, also known as a "glycidic ester".[3][4][5] This discovery was first published in a series of notes in the French scientific journal Comptes Rendus starting in 1904.[1][2]
Early Experimental Protocols
The original experimental procedures reported by Darzens were characterized by their relative simplicity, often employing readily available reagents. A general procedure from this era would involve the slow addition of a mixture of the carbonyl compound and the α-haloester to a solution or suspension of a base, often sodium ethoxide or sodium amide, in a suitable solvent like ether or benzene. The reaction was typically conducted at or below room temperature, followed by a workup involving the addition of water and extraction of the product.
While Darzens' 1904 paper does not present a comprehensive table of yields for a wide variety of substrates, subsequent reviews and analyses of his work and that of his contemporaries allow for the compilation of representative data. The yields of the Darzens condensation in its early applications were generally reported as "good," though they varied depending on the specific substrates and reaction conditions.
Table 1: Representative Yields from Early Darzens Condensation Reactions
| Carbonyl Compound | α-Haloester | Base | Reported Yield |
| Benzaldehyde | Ethyl chloroacetate | Sodium ethoxide | Good |
| Acetone | Ethyl chloroacetate | Sodium amide | Moderate |
| Cyclohexanone | Methyl α-chloropropionate | Sodium methoxide | Good |
| Aromatic Ketones | Ethyl chloroacetate | Sodium ethoxide | Very Satisfactory |
Note: The term "Good" and "Very Satisfactory" are based on the qualitative descriptions from early 20th-century chemical literature. Specific quantitative yields were not always provided in the initial reports.
Key Experimental Methodology (Reconstructed from Early Reports)
Synthesis of Ethyl β-phenylglycidate from Benzaldehyde and Ethyl Chloroacetate:
-
Reactants:
-
Benzaldehyde
-
Ethyl chloroacetate
-
Sodium ethoxide (prepared in situ from sodium metal and absolute ethanol, or used as a pre-prepared solid)
-
-
Procedure:
-
A solution of sodium ethoxide in absolute ether was prepared in a flask equipped with a dropping funnel and a condenser.
-
A mixture of freshly distilled benzaldehyde and ethyl chloroacetate was added dropwise to the stirred suspension of sodium ethoxide at a temperature maintained between 0 and 10 °C.
-
After the addition was complete, the reaction mixture was allowed to stir for several hours at room temperature.
-
The mixture was then poured into ice-cold water.
-
The ethereal layer was separated, and the aqueous layer was extracted with ether.
-
The combined ethereal extracts were washed with water, dried over anhydrous sodium sulfate, and the solvent was evaporated.
-
The resulting crude glycidic ester was then purified by distillation under reduced pressure.
-
The Mechanistic Puzzle of the Early 20th Century
From a modern perspective, the mechanism of the Darzens condensation is well understood to proceed through a series of distinct steps.
References
- 1. Georges Darzens (1867–1954) – Organic Chemistry & Perfumery Pioneer — Scentspiracy [scentspiracy.com]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. DARZENS GLYCIDIC ESTER CONDENSATION || DARZENS REACTION – My chemistry blog [mychemblog.com]
- 4. Darzens Glycidic Ester Synthesis [unacademy.com]
- 5. Darzens reaction - Wikipedia [en.wikipedia.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Reactivity of the Epoxide Ring in Phenylglycidic Acids
Introduction
Phenylglycidic acids and their corresponding esters are pivotal intermediates in organic synthesis, particularly within the pharmaceutical industry. Their value stems from the inherent reactivity of the strained three-membered epoxide ring, which allows for stereospecific and regioselective introduction of functionalities. These compounds serve as crucial building blocks for a variety of bioactive molecules, including the C-13 side chain of the anticancer drug Taxol[1]. This guide provides a comprehensive technical overview of the reactivity of the epoxide ring in phenylglycidic acids, focusing on reaction mechanisms, influencing factors, and synthetic applications.
The primary driver for the reactivity of epoxides is the significant ring strain, estimated to be around 13 kcal/mol[2][3]. This strain, coupled with the polar C-O bonds, makes the epoxide susceptible to attack by a wide range of nucleophiles. The reaction pathway, however, is highly dependent on the reaction conditions, specifically whether the ring-opening is performed in an acidic or basic (nucleophilic) medium.
Synthesis of Phenylglycidic Esters: The Darzens Condensation
The most common method for synthesizing the precursors to phenylglycidic acids is the Darzens glycidic ester condensation. This reaction involves the condensation of an aldehyde or ketone (in this case, benzaldehyde or a derivative) with an α-halo ester in the presence of a base to form an α,β-epoxy ester, also known as a glycidic ester[4][5][6].
The mechanism is analogous to an aldol reaction. The base abstracts a proton from the α-carbon of the haloester, forming an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting tetrahedral intermediate undergoes an intramolecular S_N_2 reaction, where the alkoxide displaces the halide to form the epoxide ring[5][6].
References
- 1. Bioresolution Production of (2R,3S)-Ethyl-3-phenylglycidate for Chemoenzymatic Synthesis of the Taxol C-13 Side Chain by Galactomyces geotrichum ZJUTZQ200, a New Epoxide-Hydrolase-Producing Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. byjus.com [byjus.com]
- 4. DARZENS GLYCIDIC ESTER CONDENSATION || DARZENS REACTION – My chemistry blog [mychemblog.com]
- 5. Darzens reaction - Wikipedia [en.wikipedia.org]
- 6. Darzens Reaction [organic-chemistry.org]
The Pivotal Role of (2S,3R)-3-Phenylglycidic Acid in the Enantioselective Synthesis of the Taxol® Side Chain
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Paclitaxel (Taxol®), a highly effective anticancer agent, is a complex diterpenoid molecule comprised of a baccatin III core and a C-13 ester side chain, N-benzoyl-3-phenylisoserine.[1] This side chain is crucial for its biological activity.[2] The efficient and stereocontrolled synthesis of this side chain has been a significant focus of chemical research, with (2S,3R)-3-Phenylglycidic acid and its esters emerging as key intermediates in several successful synthetic strategies. This guide elucidates the central role of this glycidic acid derivative, detailing relevant synthetic pathways, quantitative data, and experimental methodologies.
The Strategic Importance of this compound
The synthesis of the Taxol® side chain is challenging due to the presence of two stereocenters. This compound provides a robust and reliable method for establishing the correct stereochemistry at the C-2' and C-3' positions of the final side chain. Its epoxide ring is susceptible to regioselective and stereospecific ring-opening reactions, allowing for the introduction of the required functional groups with high fidelity.
A prevalent strategy involves the use of enantiomerically pure (2R,3S)- or (2S,3R)-phenylglycidic esters.[2] These are often prepared through chemoenzymatic methods, such as lipase-mediated enantioselective transesterification, to achieve high optical purity.[2][3]
Key Synthetic Pathways
Several synthetic routes to the Taxol® side chain leverage this compound. A common approach involves the nucleophilic opening of the epoxide ring with an azide source, followed by reduction of the azide to an amine and subsequent benzoylation.
A representative synthetic scheme is the chemoenzymatic synthesis starting from racemic ethyl 3-phenylglycidate (rac-EPG).[3] A microbial epoxide hydrolase can be used to selectively hydrolyze one enantiomer, affording highly enantiopure (2R,3S)-ethyl-3-phenylglycidate.[3] This intermediate is then converted to the Taxol® side chain.
The following diagram illustrates a generalized workflow for the synthesis of the Taxol® side chain from a phenylglycidic ester precursor.
Caption: Generalized workflow for Taxol® side chain synthesis.
Another significant strategy in Taxol® synthesis is the β-lactam synthon method.[4] While not directly starting from phenylglycidic acid, the Ojima lactam, a key intermediate in this route, shares structural similarities and achieves the same stereochemical outcome for the side chain.[1][5][6]
Quantitative Data from Synthetic Studies
The efficiency of synthetic routes utilizing phenylglycidic acid derivatives is often high. The following table summarizes representative yields and enantiomeric excess (e.e.) values from various studies.
| Step | Reagents and Conditions | Yield | Enantiomeric Excess (e.e.) | Reference |
| Bioresolution of rac-ethyl-3-phenylglycidate | Galactomyces geotrichum ZJUTZQ200 | - | >99% (for (2R,3S)-EPG) | [3] |
| Synthesis of (2R,3R)-hydroxy bromide from (2R,3S)-epoxide | Diethylamine hydrobromide | 90% | Not Reported | [2] |
| Azide displacement of hydroxy bromide | Sodium azide | 80% | Not Reported | [2] |
| Benzoylation and hydrogenation of hydroxy azide to final side chain | Benzoyl chloride, then H2, Pd/C | Quant. | Not Reported | [2] |
| Synthesis of Taxol® from baccatin III derivative and β-lactam | Ojima-acylation followed by hydrogenation | 85% | Not Reported | [7] |
Experimental Protocols
Below are generalized experimental protocols for key transformations in the synthesis of the Taxol® side chain from a this compound ester.
A. Regioselective Azide Opening of this compound Ester
This procedure outlines the ring-opening of the epoxide with sodium azide to introduce the azide functionality at the C-3 position.
-
Reactants: A solution of the (2S,3R)-epoxide ester (1 equivalent), sodium azide (2.5 equivalents), and ammonium chloride (3.7 equivalents) in a solvent mixture of acetone and water (typically 4:1) is prepared.[2]
-
Reaction Conditions: The reaction mixture is stirred under reflux for approximately 20 hours.[2]
-
Work-up: After completion, the reaction mixture is typically extracted with an organic solvent such as methylene chloride. The organic layers are combined, washed, dried, and concentrated to yield the azido-hydroxy propionate.
B. Reduction of the Azide and N-Benzoylation
This two-step, one-pot procedure converts the azide to an amine, which is then benzoylated.
-
Azide Reduction: The azido-hydroxy intermediate is dissolved in a suitable solvent like methanol. A catalyst, such as Palladium on carbon (Pd/C), is added, and the mixture is subjected to a hydrogen atmosphere (hydrogenation) until the azide is fully reduced to an amine.
-
N-Benzoylation: Following the reduction, benzoyl chloride and a base (e.g., triethylamine or pyridine) are added to the reaction mixture to facilitate the formation of the N-benzoyl amide bond.
-
Purification: The final product, the N-benzoyl-(2R,3S)-3-phenylisoserine ester, is purified using standard techniques such as recrystallization or column chromatography.
The following diagram illustrates the logical relationship in the decision-making process for the synthesis.
Caption: Decision workflow for the synthesis strategy.
References
- 1. Paclitaxel total synthesis - Wikipedia [en.wikipedia.org]
- 2. US6020174A - Chemoenzymatic synthesis of the taxol C-13 side chain N-benzolyl- (2R,3S)-Phenylisoserine - Google Patents [patents.google.com]
- 3. Bioresolution Production of (2R,3S)-Ethyl-3-phenylglycidate for Chemoenzymatic Synthesis of the Taxol C-13 Side Chain by Galactomyces geotrichum ZJUTZQ200, a New Epoxide-Hydrolase-Producing Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Next Generation Taxoids | Ojima Research Group [stonybrook.edu]
- 5. Ojima lactam - Wikipedia [en.wikipedia.org]
- 6. Nicolaou Taxol total synthesis - Wikipedia [en.wikipedia.org]
- 7. Two-Phase Synthesis of Taxol® - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Synthesis of Chiral Epoxides
For Researchers, Scientists, and Drug Development Professionals
Chiral epoxides are indispensable building blocks in modern organic synthesis, prized for their versatility and the stereochemical control they offer.[1][2] These three-membered cyclic ethers serve as key intermediates in the manufacturing of a vast array of pharmaceuticals, agrochemicals, and natural products.[2][3][4] Their significance was underscored by the 2001 Nobel Prize in Chemistry awarded to K. Barry Sharpless for his work on chirally catalyzed oxidation reactions, including asymmetric epoxidation.[1] This guide provides an in-depth overview of the core methods for synthesizing chiral epoxides, focusing on the Sharpless, Jacobsen-Katsuki, and Shi epoxidations, complete with mechanistic diagrams, quantitative data, and detailed experimental protocols.
Sharpless Asymmetric Epoxidation
The Sharpless Asymmetric Epoxidation (SAE), first reported in 1980, is a highly reliable and enantioselective method for converting primary and secondary allylic alcohols into 2,3-epoxyalcohols.[5][6][7] Its predictability, high enantiomeric excess, and chemoselectivity have made it a cornerstone of asymmetric synthesis.[8] The reaction employs a catalyst generated in situ from titanium tetra(isopropoxide) (Ti(OiPr)₄) and a chiral diethyl tartrate (DET) ligand, with tert-butyl hydroperoxide (TBHP) as the terminal oxidant.[6][7]
A key advantage of the SAE is that the facial selectivity of the epoxidation is dictated by the chirality of the DET used, allowing for predictable synthesis of either epoxide enantiomer.[8] Using (+)-DET (L-(+)-diethyl tartrate) directs oxygen delivery to one face of the alkene, while (-)-DET (D-(-)-diethyl tartrate) directs it to the opposite face.
Reaction Mechanism
The active catalyst in the Sharpless epoxidation is believed to be a dimer of the titanium-tartrate complex.[7] The mechanism involves the displacement of isopropoxide ligands by the tartrate, allylic alcohol, and TBHP.[6] The chiral tartrate ligand creates a C₂-symmetric environment that directs the TBHP to deliver an oxygen atom to a specific face of the double bond coordinated to the titanium center.
References
- 1. atlasofscience.org [atlasofscience.org]
- 2. researchgate.net [researchgate.net]
- 3. Epoxide Syntheses and Ring-Opening Reactions in Drug Development [mdpi.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Sharpless Epoxidation [organic-chemistry.org]
- 6. dalalinstitute.com [dalalinstitute.com]
- 7. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 8. Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Significance of Enantiomerically Pure Glycidic Acids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The principle of chirality is fundamental to drug discovery and development, as the three-dimensional arrangement of atoms in a molecule can dramatically influence its biological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit profound differences in their pharmacological and toxicological profiles. This technical guide provides a comprehensive overview of the biological significance of enantiomerically pure glycidic acids, a class of compounds with significant potential in medicinal chemistry. This document details their differential effects on biological targets, outlines experimental protocols for their synthesis and evaluation, and explores their involvement in cellular signaling pathways.
Enantioselectivity in Biological Activity
The differential biological activity of glycidic acid enantiomers is a critical consideration in drug design. The specific spatial orientation of each enantiomer dictates its interaction with chiral biological macromolecules such as enzymes and receptors. This enantioselectivity can manifest as one enantiomer being significantly more potent (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer).
A notable example of this enantioselectivity is observed in the inhibition of UDP-3-O-[(R)-3-hydroxymyristoyl]-N-acetylglucosamine deacetylase (LpxC), a promising target for novel antibiotics against Gram-negative bacteria. While both enantiomers of certain glyceric acid hydroxamate derivatives show inhibitory activity, a discernible difference in their potency has been quantified.
| Compound | Enantiomer | Target | Inhibition Constant (Ki) | Reference |
| 7b | (R) | LpxC | 230 nM | [1] |
| 7b | (S) | LpxC | 390 nM | [1] |
This table illustrates that the (R)-enantiomer of compound 7b is a more potent inhibitor of LpxC than its (S)-counterpart, highlighting the importance of stereochemistry in the design of LpxC inhibitors.
Synthesis and Chiral Resolution of Glycidic Acids
The preparation of enantiomerically pure glycidic acids is a crucial step in their biological evaluation. Several strategies have been developed for their synthesis and chiral resolution.
Chemo-enzymatic Synthesis of Chiral Epoxides
One effective method involves a chemo-enzymatic approach, starting from a renewable resource like levoglucosenone. This pathway utilizes a lipase-mediated Baeyer-Villiger oxidation as a key step to establish the desired stereochemistry.
Chiral Resolution by High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for the analytical and preparative separation of glycidic acid enantiomers. The choice of the chiral stationary phase (CSP) and the mobile phase composition are critical for achieving optimal separation.
Experimental Protocol: Chiral HPLC Separation of Glycidyl Butyrate Enantiomers
This protocol describes a validated normal-phase HPLC method for the separation of (R)- and (S)-glycidyl butyrate.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV-visible detector.
-
Chiral Stationary Phase: Chiralcel OD-H (250 x 4.6 mm, 5 µm), a cellulose-based CSP.
-
Mobile Phase: A mixture of hexane and 2-propanol (90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Procedure:
-
Prepare the mobile phase by mixing hexane and 2-propanol in the specified ratio.
-
Equilibrate the Chiralcel OD-H column with the mobile phase until a stable baseline is achieved.
-
Dissolve the racemic glycidyl butyrate sample in the mobile phase.
-
Inject an appropriate volume of the sample onto the column.
-
Monitor the elution of the enantiomers using the UV detector.
-
The retention times for the (S)- and (R)-enantiomers will differ, allowing for their separation and quantification.
-
This method has been shown to achieve good resolution and selectivity for the enantiomers of glycidyl butyrate.
Biological Evaluation of Enantiomerically Pure Glycidic Acids
A variety of in vitro assays are employed to determine the biological activity of enantiomerically pure glycidic acids and their derivatives. These assays are essential for understanding their mechanism of action and for structure-activity relationship (SAR) studies.
Enzyme Inhibition Assays
Enzyme inhibition assays are fundamental for characterizing the potency of glycidic acid derivatives as enzyme inhibitors. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the effectiveness of a compound in inhibiting a specific enzyme.
Experimental Protocol: General Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay can be adapted to screen for AChE inhibitors.
-
Principle: AChE hydrolyzes acetylthiocholine to produce thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product (5-thio-2-nitrobenzoic acid), which can be quantified spectrophotometrically at 412 nm.
-
Reagents:
-
Acetylcholinesterase (AChE) enzyme solution.
-
Acetylthiocholine iodide (ATCI) substrate solution.
-
DTNB solution.
-
Phosphate buffer (pH 8.0).
-
Test compound (glycidic acid derivative) solutions at various concentrations.
-
-
Procedure:
-
In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution.
-
Add the AChE enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature.
-
Initiate the reaction by adding the ATCI substrate solution.
-
Measure the absorbance at 412 nm at regular intervals to determine the reaction rate.
-
Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell-Based Viability Assays
Cell-based assays are crucial for assessing the cytotoxic or cytostatic effects of glycidic acid derivatives on various cell lines, particularly in the context of cancer research.
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Principle: The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Reagents:
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Complete cell culture medium.
-
Cells of interest (e.g., cancer cell line).
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the enantiomerically pure glycidic acid derivative and incubate for a specific period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add the MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to an untreated control group.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Role in Signaling Pathways
While direct modulation of signaling pathways by simple enantiomerically pure glycidic acids is an area of ongoing research, derivatives of related acidic natural products have been shown to influence key cellular signaling cascades implicated in inflammation and cancer. For instance, glycyrrhetinic acid, a triterpenoid with a carboxylic acid moiety, and its derivatives have been reported to inhibit the NF-κB and MAPK signaling pathways. These pathways are crucial regulators of gene expression involved in immune responses, inflammation, cell proliferation, and survival.
The PI3K/Akt/mTOR signaling pathway is another critical cascade that is often dysregulated in cancer and neurological disorders. Inhibition of this pathway can lead to decreased cell proliferation and survival. The potential for enantiomerically pure glycidic acid derivatives to modulate this pathway represents an exciting avenue for therapeutic development.
Visualizing Workflows and Pathways
Experimental Workflow for Synthesis and Evaluation
The following diagram illustrates a typical experimental workflow for the synthesis, chiral resolution, and biological evaluation of enantiomerically pure glycidic acid derivatives.
Caption: Workflow for Synthesis and Biological Evaluation.
Hypothesized Signaling Pathway Modulation
The following diagram depicts a hypothesized mechanism by which a glycidic acid derivative, as an enzyme inhibitor, could impact a downstream signaling pathway, drawing parallels from related compounds.
Caption: Hypothesized Signaling Pathway Modulation.
Conclusion
Enantiomerically pure glycidic acids and their derivatives represent a promising class of molecules for drug discovery. Their biological activity is often highly dependent on their stereochemistry, underscoring the necessity of enantioselective synthesis and chiral separation in their development. The methodologies outlined in this guide provide a framework for the synthesis, purification, and biological evaluation of these compounds. Further research into the specific molecular targets and signaling pathways modulated by glycidic acid enantiomers will undoubtedly unveil new therapeutic opportunities in areas such as infectious diseases, oncology, and neurology.
References
Methodological & Application
Application Notes: Asymmetric Synthesis of (2S,3R)-3-Phenylglycidic Acid
Introduction
(2S,3R)-3-Phenylglycidic acid and its corresponding esters are crucial chiral building blocks in modern organic synthesis. The specific stereochemistry of this compound, with its defined spatial arrangement of atoms, is vital for its application in the pharmaceutical industry.[1] Notably, its ester derivatives are key intermediates in the semi-synthesis of the potent anticancer drug Paclitaxel (Taxol®) and the cardiovascular drug diltiazem.[1] The enantiomerically pure nature of these precursors is essential, as different stereoisomers of a drug can have vastly different biological activities.
The synthesis of chiral epoxides like 3-phenylglycidic acid is a significant area of research. The strained three-membered epoxide ring is highly susceptible to regioselective ring-opening by various nucleophiles, allowing for the controlled introduction of new functional groups and the construction of complex molecular architectures with multiple stereocenters.[1]
Several strategies have been developed for the asymmetric synthesis of this compound. The classical approach is the Darzens condensation, which forms a glycidic ester from an aldehyde and an α-haloester.[2][3] While effective for creating the epoxide ring, achieving high enantioselectivity in the standard Darzens reaction is challenging and often requires the use of chiral auxiliaries or catalysts.[4] A highly effective and increasingly popular alternative is the enzymatic kinetic resolution of a racemic mixture of the corresponding phenylglycidic acid ester.[5][6] This bio-catalytic method leverages the high stereoselectivity of enzymes, such as lipases or epoxide hydrolases, to selectively react with one enantiomer, leaving the desired enantiomer in high purity.[5]
These application notes provide an overview of the key synthetic methodologies and detailed protocols for laboratory-scale synthesis, targeting researchers and professionals in synthetic chemistry and drug development.
Synthetic Strategies Overview
The primary routes for obtaining enantiomerically pure this compound involve either a direct asymmetric synthesis or the resolution of a racemic mixture. The general workflow is depicted below.
Caption: Overall workflow for the synthesis of this compound.
Comparative Data of Synthetic Methods
The choice of synthetic route often depends on the desired scale, required enantiomeric purity, and available resources. Enzymatic methods are particularly noted for achieving very high enantiomeric excess.
| Method | Substrate | Catalyst/Enzyme | Key Conditions | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| Enzymatic Resolution | rac-3-Phenylglycidic acid methyl ester | Pseudomonas putida cells | Optimized fermentation and catalytic conditions | 48 | > 99 | [5] |
| Enzymatic Resolution | rac-Ethyl 3-phenylglycidate (rac-EPG) | Galactomyces geotrichum ZJUTZQ200 | Whole-cell catalysis, 8h reaction | 37.1 (for recovered ester) | > 99 | [5] |
| Enzymatic Resolution | rac-Ethyl 3-phenylglycidate (rac-EPG) | Lecitase Ultra (immobilized lipase) | Gelatin immobilization | Not specified | > 99 | [5] |
| Darzens Condensation | Benzaldehyde, Methyl Chloroacetate | Sodium Methoxide | 0 °C to completion | Good (not specified) | Racemic (initially) | [5] |
Experimental Protocols
Protocol 1: Synthesis of Racemic Ethyl 3-Phenylglycidate via Darzens Condensation
This protocol describes the initial synthesis of the racemic ester, which serves as the substrate for enzymatic resolution. The Darzens condensation involves the reaction of benzaldehyde with an α-haloester in the presence of a base.[2][3]
Materials:
-
Benzaldehyde
-
Ethyl chloroacetate
-
Sodium methoxide
-
Anhydrous methanol
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, ice bath, rotary evaporator
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stirrer in an ice bath.
-
Prepare a solution of sodium methoxide (1.0 eq) in anhydrous methanol.
-
To this solution, slowly add ethyl chloroacetate (1.2 eq) while maintaining the temperature at 0 °C and stir for 5 minutes.
-
Add benzaldehyde (1.0 eq) dropwise to the reaction mixture.
-
Continue stirring the mixture at 0 °C and monitor the reaction by TLC until the benzaldehyde is consumed.
-
Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.
-
Quench the reaction by adding water and extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude racemic ethyl 3-phenylglycidate.
-
The crude product can be purified by flash column chromatography if necessary.
Protocol 2: Enzymatic Kinetic Resolution of Racemic Ethyl 3-Phenylglycidate
This protocol utilizes a whole-cell biocatalyst to selectively hydrolyze the (2R,3S)-enantiomer, allowing for the recovery of the desired (2S,3R)-enantiomer (or its corresponding acid, depending on the specific enzyme's selectivity). The example below is based on the principle of selective hydrolysis.
Materials:
-
Racemic ethyl 3-phenylglycidate (from Protocol 1)
-
Phosphate buffer (pH ~7.0)
-
Whole-cell biocatalyst (e.g., Galactomyces geotrichum or other suitable lipase/hydrolase source)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Bioreactor or temperature-controlled shaker flask
Procedure:
-
Cultivate the microbial cells (e.g., G. geotrichum) under their optimal growth conditions to produce the required epoxide hydrolase or lipase enzyme.
-
Harvest the cells by centrifugation and wash with phosphate buffer.
-
Prepare a suspension of the cells in the phosphate buffer within a bioreactor or shaker flask.
-
Add the racemic ethyl 3-phenylglycidate to the cell suspension. The substrate-to-cell ratio should be optimized for the specific biocatalyst.[5]
-
Maintain the reaction at a constant temperature (e.g., 30-37 °C) with agitation for a predetermined time (e.g., 8 hours).[5]
-
Monitor the reaction progress and enantiomeric excess of the remaining ester using chiral HPLC. The goal is to stop the reaction at approximately 50% conversion to maximize the yield and e.e. of the desired enantiomer.
-
Once the optimal conversion is reached, separate the cells from the reaction mixture by centrifugation or filtration.
-
Extract the aqueous phase with ethyl acetate to recover the unreacted, enantiomerically enriched (2S,3R)-ethyl 3-phenylglycidate.
-
The aqueous phase will contain the hydrolyzed product, (2R,3S)-3-phenylglycidic acid.
-
Dry the organic extract containing the desired ester over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting (2S,3R)-ethyl 3-phenylglycidate using column chromatography.
Caption: Key steps in the enzymatic kinetic resolution of racemic phenylglycidate.
Protocol 3: Hydrolysis of (2S,3R)-Ethyl 3-Phenylglycidate to this compound
This final step converts the enantiomerically pure ester into the target carboxylic acid.[1]
Materials:
-
Enantiopure (2S,3R)-ethyl 3-phenylglycidate
-
Aqueous sodium hydroxide (NaOH) solution (e.g., 20% w/w)
-
Hydrochloric acid (HCl) to adjust pH
-
Diethyl ether or other suitable organic solvent
-
Separatory funnel, magnetic stirrer
Procedure:
-
Dissolve the (2S,3R)-ethyl 3-phenylglycidate in a suitable solvent or use it neat.
-
Add the aqueous NaOH solution and stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C).
-
Monitor the reaction by TLC until all the starting ester has been consumed.
-
Cool the reaction mixture in an ice bath.
-
Carefully acidify the mixture to a low pH (e.g., pH 1-2) by the dropwise addition of HCl. The free acid will precipitate if it is not soluble.
-
Extract the aqueous layer with a suitable organic solvent like diethyl ether or ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure to yield this compound as the final product. The product can be recrystallized for further purification if needed.
References
- 1. This compound | 79898-17-2 | Benchchem [benchchem.com]
- 2. DARZENS GLYCIDIC ESTER CONDENSATION || DARZENS REACTION – My chemistry blog [mychemblog.com]
- 3. Darzens reaction - Wikipedia [en.wikipedia.org]
- 4. Darzens Reaction [organic-chemistry.org]
- 5. Bioresolution Production of (2R,3S)-Ethyl-3-phenylglycidate for Chemoenzymatic Synthesis of the Taxol C-13 Side Chain by Galactomyces geotrichum ZJUTZQ200, a New Epoxide-Hydrolase-Producing Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Chemoenzymatic Synthesis of the Taxol C-13 Side Chain
Audience: Researchers, scientists, and drug development professionals.
Introduction
Paclitaxel (Taxol), a highly effective anticancer agent, is characterized by its complex diterpenoid core and a unique C-13 side chain, N-benzoyl-(2R,3S)-3-phenylisoserine. This side chain is crucial for its biological activity. The semi-synthesis of Taxol, which involves attaching a synthetically prepared side chain to the baccatin III core derived from renewable sources, is the most commercially viable production method.[1] Chemoenzymatic approaches to synthesize the optically active C-13 side chain have gained significant traction due to their high selectivity and environmentally benign reaction conditions.[1]
This document provides detailed application notes and experimental protocols for the chemoenzymatic synthesis of the Taxol C-13 side chain, focusing on lipase-catalyzed resolutions of key intermediates.
Core Strategies in Chemoenzymatic Synthesis
The primary chemoenzymatic strategy revolves around the enzymatic resolution of racemic precursors to obtain the desired enantiomerically pure intermediates for the side chain synthesis. Lipases are the most commonly employed enzymes for this purpose due to their regio-, chemo-, and enantioselectivity, as well as their stability in organic solvents.[2] Key precursors that have been successfully resolved using lipases include trans-β-phenylglycidic esters, 3-phenylisoserine ethyl esters, and various halohydrin derivatives.[2][3][4]
Data Presentation: Lipase-Catalyzed Resolutions
The following tables summarize quantitative data from various lipase-catalyzed resolutions of Taxol C-13 side chain precursors.
Table 1: Lipase-Mediated Enantioselective Transesterification of trans-β-Phenylglycidic Esters [3]
| Enzyme | Substrate | Solvent System | Alcohol | Time (h) | Conversion (%) | Enantiomeric Excess (e.e.) of Product | Enantiomeric Excess (e.e.) of Substrate |
| Lipase MAP-10 | trans-β-phenylglycidic ester (racemic) | Hexane | Isobutyl alcohol | 48 | - | - | 95% |
Table 2: Lipase-Mediated Kinetic Hydrolysis of 3-Phenylisoserine Ethyl Ester [2]
| Enzyme | Substrate | Solvent System | Temperature (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (e.e.) | E-value |
| Lipase from B. cepacia (PS IM) | Ethyl 3-amino-3-phenyl-2-hydroxy-propionate (racemic) | Diisopropyl ether (DIPE) with 0.5 eq. H₂O | 50 | 3 | 50 | 100% | >200 |
Experimental Protocols
Protocol 1: Lipase-Mediated Enantioselective Transesterification and Synthesis of the Taxol Side Chain Methyl Ester
This protocol outlines the resolution of trans-β-phenylglycidic esters using lipase and subsequent conversion to the desired N-benzoyl-(2R,3S)-3-phenylisoserine methyl ester.[3]
Materials:
-
Racemic trans-β-phenylglycidic ester
-
Lipase MAP-10
-
Hexane
-
Isobutyl alcohol
-
Methylene chloride
-
Diethylamine hydrobromide
-
Diethylaluminum chloride
-
Sodium azide
-
Ammonium chloride
-
Acetone
-
Water
Procedure:
-
Enzymatic Resolution:
-
Incubate racemic trans-β-phenylglycidic ester with lipase MAP-10 in a 1:1 mixture of hexane and isobutyl alcohol.
-
Allow the reaction to proceed for 48 hours.
-
Monitor the reaction progress to obtain the desired enantiomeric excess of the unreacted substrate, (-)-methyl 3-phenyl-trans-glycidate ((-)-5), which should be greater than 95%.
-
-
Synthesis of (2R,3R)-(-)-Methyl 3-bromo-2-hydroxy-3-phenylpropionate (8):
-
Prepare a mixture of diethylamine hydrobromide and diethylaluminum chloride in methylene chloride at -41°C.
-
Add a solution of (-)-5 (from step 1) in methylene chloride dropwise to the mixture.
-
Stir the mixture at -15°C. This regioselective cleavage of the epoxide yields the hydroxy bromide in approximately 90% yield.
-
-
Synthesis of (2S,3S)-(+)-Isobutyl 3-azido-2-hydroxy-3-phenylpropionate (11) (from the other enantiomer):
-
A solution of the (2S,3R)-epoxide, sodium azide, and ammonium chloride in a 4:1 acetone/water mixture is stirred under reflux for 20 hours.[3]
-
Process the reaction mixture with methylene chloride in the usual manner.
-
(Note: The patent describes the utilization of both enantiomers from the resolution to synthesize the desired side chain, showcasing an efficient process.)
Protocol 2: Lipase-Mediated Kinetic Hydrolysis of 3-Phenylisoserine Ethyl Ester
This protocol details the kinetic resolution of racemic ethyl 3-amino-3-phenyl-2-hydroxy-propionate using an immobilized lipase.[2]
Materials:
-
Racemic ethyl 3-amino-3-phenyl-2-hydroxy-propionate
-
Immobilized lipase from Burkholderia cepacia (PS IM)
-
Diisopropyl ether (DIPE)
-
Water
Procedure:
-
Enzymatic Hydrolysis:
-
Dissolve the racemic ethyl 3-amino-3-phenyl-2-hydroxy-propionate in diisopropyl ether.
-
Add 0.5 equivalents of water to the solution.
-
Add the immobilized lipase from B. cepacia.
-
Maintain the reaction at 50°C for 3 hours.
-
This process yields (2R,3S)-3-amino-3-phenyl-2-hydroxy-propionate with 100% enantiomeric excess at 50% conversion.
-
-
Hydrolysis to (2R,3S)-3-phenylisoserine:
-
The resulting (2R,3S)-3-amino-3-phenyl-2-hydroxy-propionate is subsequently hydrolyzed to obtain the final desired side chain precursor, (2R,3S)-3-phenylisoserine.
-
Visualizations
Chemoenzymatic Synthesis Workflow
The following diagram illustrates the overall workflow for the chemoenzymatic synthesis of the Taxol C-13 side chain, starting from a racemic precursor and utilizing enzymatic resolution.
Caption: Workflow of the chemoenzymatic synthesis of the Taxol C-13 side chain.
Signaling Pathway of Lipase-Catalyzed Kinetic Resolution
The diagram below illustrates the principle of lipase-catalyzed kinetic resolution, where the enzyme selectively acts on one enantiomer of a racemic mixture.
Caption: Principle of lipase-catalyzed kinetic resolution.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US6020174A - Chemoenzymatic synthesis of the taxol C-13 side chain N-benzolyl- (2R,3S)-Phenylisoserine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Enzymatic Resolution of Racemic Ethyl 3-Phenylglycidate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the enzymatic resolution of racemic ethyl 3-phenylglycidate, a key chiral intermediate in the synthesis of various pharmaceuticals, including the side chain of the anticancer drug Taxol. Two primary enzymatic strategies, hydrolysis catalyzed by epoxide hydrolases and lipase-catalyzed hydrolysis or transesterification, are presented. This guide offers a comparative overview of these methods, complete with detailed experimental protocols, quantitative data, and workflow diagrams to assist researchers in selecting and implementing the most suitable method for their specific needs.
Introduction
Optically pure ethyl 3-phenylglycidate is a valuable building block in the pharmaceutical industry. Specifically, the (2R, 3S)-enantiomer is a crucial precursor for the C-13 side chain of Taxol, a potent anticancer agent.[1] Additionally, different enantiomers of ethyl 3-phenylglycidate and its analogs are used in the synthesis of drugs like the norepinephrine reuptake inhibitor reboxetine and the nootropic agent clausenamide.[1] The production of enantiomerically pure forms of this compound is therefore of significant interest.
Enzymatic kinetic resolution offers a highly selective and environmentally benign alternative to traditional chemical methods for separating enantiomers. This approach utilizes the stereoselectivity of enzymes to preferentially convert one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer and the product. This document details two effective enzymatic methods for the resolution of racemic ethyl 3-phenylglycidate:
-
Epoxide Hydrolase-Catalyzed Hydrolysis: This method employs epoxide hydrolases (EHs) to catalyze the enantioselective hydrolysis of one of the glycidic ester enantiomers to its corresponding diol, leaving the other enantiomer unreacted.
-
Lipase-Catalyzed Resolution: Lipases can be used to catalyze either the enantioselective hydrolysis of the ester or an enantioselective transesterification reaction, resulting in the separation of the enantiomers.
These application notes provide detailed protocols and comparative data to enable researchers to effectively implement these enzymatic resolution strategies.
Comparative Data
The following tables summarize quantitative data from various studies on the enzymatic resolution of racemic ethyl 3-phenylglycidate, providing a clear comparison of the different enzymatic approaches.
Table 1: Epoxide Hydrolase-Catalyzed Resolution of Racemic Ethyl 3-Phenylglycidate
| Enzyme Source | Biocatalyst Form | Co-solvent | Temp. (°C) | Time (h) | Conversion (%) | Product e.e. (%) | Substrate e.e. (%) | E Value | Reference |
| Galactomyces geotrichum ZJUTZQ200 | Whole cells | DMSO | 30 | 8 | ~50 | >99 ((2R,3S)-EPG) | >99 | >49 | [2] |
| Pseudomonas sp. | Whole cells | DMF | 30 | 12 | 74 | - | 95 ((2R,3S)-EPG) | - | [3] |
e.e. = enantiomeric excess; EPG = ethyl 3-phenylglycidate
Table 2: Lipase-Catalyzed Resolution of Racemic Ethyl 3-Phenylglycidate
| Enzyme Source | Biocatalyst Form | Reaction Type | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Product e.e. (%) | Substrate e.e. (%) | E Value |
| Pig Liver Esterase | Purified Enzyme | Hydrolysis | Phosphate Buffer | RT | - | - | - | - | - |
| Burkholderia cepacia | Immobilized | Hydrolysis | Diisopropyl ether/H₂O | 50 | 3 | ~50 | >99 | >99 | >200 |
| Candida antarctica Lipase B | Immobilized | Transesterification | Toluene | 40 | - | - | >97 | >97 | >200 |
RT = Room Temperature. Data for Pig Liver Esterase and Candida antarctica Lipase B are generalized from their common applications in similar resolutions, as specific data for ethyl 3-phenylglycidate was not available in the initial search.[4][5]
Experimental Protocols
Protocol 1: Epoxide Hydrolase-Catalyzed Resolution using Galactomyces geotrichum ZJUTZQ200 Whole Cells[2]
This protocol describes the bioresolution of racemic ethyl 3-phenylglycidate to produce (2R,3S)-ethyl-3-phenylglycidate using whole cells of Galactomyces geotrichum ZJUTZQ200.
Materials:
-
Racemic ethyl 3-phenylglycidate (rac-EPG)
-
Dimethyl sulfoxide (DMSO)
-
Potassium phosphate buffer (KPB, 100 mM, pH 7.2)
-
Wet mycelium of G. geotrichum ZJUTZQ200
-
n-Butanol
-
Ethyl acetate
-
Petroleum ether
-
Silica gel for thin-layer chromatography (TLC)
Equipment:
-
Magnetic stirrer with oil bath
-
Centrifuge
-
Rotary evaporator
-
Chromatography equipment
Procedure:
-
Substrate Preparation: Prepare a solution of rac-EPG in DMSO (e.g., 1 mL rac-EPG in 4 mL DMSO).
-
Reaction Setup: In a suitable reaction vessel, dissolve the rac-EPG/DMSO solution in 195 mL of KPB (100 mM, pH 7.2).
-
Biocatalyst Addition: Add 20 g of wet mycelium of G. geotrichum ZJUTZQ200 to the reaction mixture.
-
Reaction Conditions: Stir the mixture at 200 rpm at 30 °C in an oil bath.
-
Reaction Monitoring: Monitor the reaction progress by periodically taking samples and analyzing the enantiomeric excess of the substrate and product using chiral HPLC.
-
Reaction Termination and Product Isolation (after 8 h):
-
Centrifuge the reaction mixture to remove the mycelium.
-
Extract the supernatant with n-butanol (3 x 60 mL).
-
Combine the organic phases and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by TLC using a mixture of petroleum ether and ethyl acetate (10:1, v/v) as the eluent to obtain (2R,3S)-EPG.
Protocol 2: General Protocol for Lipase-Catalyzed Hydrolytic Resolution
This protocol provides a general procedure for the lipase-catalyzed hydrolytic resolution of racemic ethyl 3-phenylglycidate. Optimization of the specific lipase, solvent, and reaction conditions may be required.
Materials:
-
Racemic ethyl 3-phenylglycidate (rac-EPG)
-
Immobilized lipase (e.g., from Burkholderia cepacia or Candida antarctica Lipase B)
-
Organic solvent (e.g., diisopropyl ether, toluene)
-
Phosphate buffer (pH 7.0)
-
Sodium sulfate (anhydrous)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
Equipment:
-
Shaking incubator or magnetic stirrer
-
Filtration apparatus
-
Separatory funnel
-
Rotary evaporator
-
Chromatography equipment
Procedure:
-
Reaction Setup: In a flask, dissolve a known amount of rac-EPG in the chosen organic solvent.
-
Aqueous Phase Addition: Add a specific volume of phosphate buffer to the reaction mixture.
-
Enzyme Addition: Add the immobilized lipase to the biphasic system.
-
Reaction Conditions: Incubate the mixture at a controlled temperature (e.g., 40-50 °C) with vigorous shaking or stirring.
-
Reaction Monitoring: Track the conversion and enantiomeric excess of the substrate and the formed acid product by chiral HPLC or GC.
-
Work-up:
-
Once the desired conversion is reached (typically around 50%), filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution to remove the acidic product.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the unreacted, enantioenriched ethyl 3-phenylglycidate.
-
Acidify the aqueous layer with HCl and extract with ethyl acetate to isolate the enantioenriched 3-phenylglycidic acid.
-
Analytical Methods
The determination of enantiomeric excess (e.e.) is crucial for evaluating the success of the resolution. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this analysis.
General Chiral HPLC Method:
-
Column: A chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H).
-
Mobile Phase: A mixture of n-hexane and isopropanol is typically used. The exact ratio will need to be optimized for baseline separation of the enantiomers.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound absorbs (e.g., 254 nm).
-
Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers.
Visualizations
Experimental Workflow
The following diagram illustrates the general experimental workflow for the enzymatic resolution of racemic ethyl 3-phenylglycidate.
Caption: Experimental workflow for enzymatic resolution.
Kinetic Resolution Process
This diagram illustrates the logical relationship in a kinetic resolution process where a racemic mixture is resolved into two enantioenriched compounds.
Caption: The principle of kinetic resolution.
References
- 1. Epoxide Hydrolases: Multipotential Biocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Epoxide hydrolase-catalyzed resolution of ethyl 3-phenylglycidate using whole cells of Pseudomonas sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Lipase-Catalyzed Hydrolysis of Glycidic Esters
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the enantioselective hydrolysis of glycidic esters catalyzed by lipases. This biocatalytic method is a cornerstone in the synthesis of chiral building blocks crucial for the development of various pharmaceuticals. The protocols outlined below are based on established methodologies and provide a framework for laboratory implementation.
Introduction
Glycidic esters are versatile intermediates in organic synthesis, primarily due to the presence of a reactive epoxide ring and an ester functionality. The kinetic resolution of racemic glycidic esters via lipase-catalyzed hydrolysis offers an efficient and environmentally benign route to obtain enantiomerically pure epoxides and their corresponding diols, which are valuable chiral synthons. Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are a class of enzymes that catalyze the hydrolysis of ester bonds and are renowned for their high enantioselectivity in aqueous and non-aqueous media.[1] The choice of lipase, immobilization strategy, and reaction conditions are critical for achieving high enantiomeric excess (ee) and conversion.
Principle of the Reaction
The lipase selectively hydrolyzes one enantiomer of the racemic glycidic ester to the corresponding glycidol, leaving the other enantiomer of the ester unreacted. This process, known as kinetic resolution, allows for the separation of the two enantiomers. The enantioselectivity of the lipase is a key factor in the success of the resolution.
Section 1: Screening of Lipases for Enantioselective Hydrolysis
The selection of an appropriate lipase is the first and most critical step in developing a successful kinetic resolution. Different lipases exhibit varying degrees of activity and enantioselectivity towards a specific substrate.
Protocol 1: High-Throughput Screening of Lipases
This protocol describes a general method for screening a panel of lipases to identify the most suitable candidate for the hydrolysis of a target glycidic ester.
Materials:
-
Racemic glycidic ester (e.g., glycidyl butyrate)
-
Panel of lipases (e.g., from Candida antarctica B (CAL-B), Pseudomonas cepacia (PCL), Candida rugosa (CRL), Porcine Pancreatic Lipase (PPL))[2][3]
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
Organic co-solvent (e.g., DMSO, THF, if required for substrate solubility)
-
96-well microtiter plates
-
Microplate reader
-
pH indicator (e.g., bromothymol blue) for colorimetric assay[4]
-
Chiral HPLC or GC for enantiomeric excess analysis
Procedure:
-
Substrate Solution Preparation: Prepare a stock solution of the racemic glycidic ester in the chosen buffer or a mixture of buffer and co-solvent.
-
Enzyme Preparation: Prepare solutions or suspensions of each lipase to be screened. For immobilized lipases, weigh a specific amount for each reaction well.
-
Reaction Setup: In each well of a 96-well plate, add a defined volume of the substrate solution.
-
Initiation of Reaction: Add a specific amount of each lipase to the corresponding wells to initiate the hydrolysis reaction. Include a negative control without any enzyme.
-
Incubation: Incubate the microtiter plate at a controlled temperature (e.g., 30°C) with gentle shaking.
-
Monitoring: Monitor the reaction progress. For a colorimetric assay, the hydrolysis of the ester will lead to the formation of a carboxylic acid, causing a pH change and a color shift of the indicator.[4]
-
Quenching and Extraction: After a predetermined time, quench the reaction (e.g., by adding a suitable organic solvent and acidifying). Extract the unreacted ester and the product alcohol into an organic solvent (e.g., ethyl acetate).
-
Analysis: Analyze the enantiomeric excess (ee) of the unreacted glycidic ester and the formed glycidol using chiral HPLC or GC. Calculate the conversion rate.
-
Selection: Select the lipase that provides the best combination of high enantioselectivity (high ee) and reasonable conversion in a suitable timeframe.
Data Presentation: Lipase Screening Results
The following table summarizes typical data obtained from a lipase screening experiment for the hydrolysis of (R,S)-glycidyl butyrate.
| Lipase Source | Form | Temperature (°C) | pH | Conversion (%) | Enantiomeric Excess (ee %) of remaining ester | Enantiomeric Ratio (E) | Reference |
| Pseudomonas fluorescens | Free | 30 | 7.0 | ~50 | >90 | >200 | [2] |
| Pseudomonas cepacia | Free | 30 | 7.0 | ~50 | >90 | >200 | [2] |
| Candida antarctica B | Immobilized (Novozym 435) | 30 | 7.0 | Moderate | >90 | >400 | [2] |
| Candida antarctica A | Free | 30 | 7.0 | Moderate | Moderate | - | [2] |
| Amano AK Lipase | Free | 30 | 7.0 | - | - | High selectivity on benzaldehyde derivatives | [2] |
| Porcine Pancreatic Lipase | Free | 30 | 7.4 | 36 | 98 (R-glycidyl butyrate) | 21 | [5] |
Note: The enantiomeric ratio (E) is a measure of the enzyme's enantioselectivity.
Section 2: Detailed Protocol for Preparative Scale Hydrolysis
Once a suitable lipase has been identified, the process can be scaled up to produce larger quantities of the enantiopure glycidic ester. Immobilized enzymes are often preferred for preparative scale applications due to their ease of separation and potential for reuse.[6][7]
Protocol 2: Preparative Scale Kinetic Resolution of (R,S)-Glycidyl Butyrate using Immobilized Lipase
This protocol details the hydrolysis of racemic glycidyl butyrate using an immobilized lipase, for instance, Novozym 435 (Candida antarctica lipase B immobilized on acrylic resin).[8]
Materials:
-
(R,S)-Glycidyl butyrate
-
Immobilized Candida antarctica lipase B (Novozym 435)
-
Phosphate buffer (0.1 M, pH 7.0)
-
Magnetic stirrer and heating plate
-
Reaction vessel
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve (R,S)-glycidyl butyrate in phosphate buffer to a final concentration of, for example, 50 mM.
-
Enzyme Addition: Add the immobilized lipase (e.g., 10-20% w/w of the substrate).
-
Reaction: Stir the mixture at a controlled temperature (e.g., 30-40°C). Monitor the reaction progress by taking aliquots at regular intervals and analyzing the conversion and enantiomeric excess by chiral GC or HPLC.
-
Reaction Termination: When the desired conversion (ideally close to 50%) is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with buffer and solvent and stored for reuse.
-
Extraction: Extract the aqueous reaction mixture with ethyl acetate (3 x volume of the aqueous phase).
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic phase over anhydrous sodium sulfate.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the unreacted glycidic ester and the produced glycidol by column chromatography on silica gel.
Data Presentation: Optimized Reaction Parameters
The following table presents optimized parameters for lipase-catalyzed hydrolysis reactions found in the literature.
| Lipase | Substrate | Temp (°C) | pH | Co-solvent | Additive | Conversion (%) | ee (%) of product/substrate | Reference |
| Porcine Pancreatic Lipase | (R,S)-glycidyl butyrate | 30 | 7.4 | None | 30 mg/ml CTAB | 36 | 98 (R-ester) | [5] |
| Rhizopus sp. lipase | (R,S)-glycidyl butyrate | 42 | 5.3-6.0 | - | - | - | High (E value of 57) | [5] |
| Candida rugosa lipase | α-halo phenylacetic esters | 50 | 6.0 | - | - | - | - | [9] |
| Pseudomonas fluorescens lipase | cinnamaldehyde-derived MBH acetates | RT | 7.4 | 10% DMSO | - | ~50 | >90 | [2][3] |
Section 3: Visualizing the Workflow and Logic
Diagrams created using Graphviz (DOT language) help to visualize the experimental workflows and the underlying principles of the lipase-catalyzed resolution.
Diagram 1: General Workflow for Lipase Screening
This diagram illustrates the steps involved in screening different lipases for the desired hydrolytic activity.
Caption: Workflow for high-throughput screening of lipases.
Diagram 2: Logical Pathway of Kinetic Resolution
This diagram shows the logical progression of the enantioselective hydrolysis of a racemic glycidic ester.
Caption: Enantioselective hydrolysis pathway.
Diagram 3: Preparative Scale Experimental Workflow
This diagram outlines the workflow for scaling up the lipase-catalyzed hydrolysis.
Caption: Workflow for preparative scale synthesis.
References
- 1. scielo.br [scielo.br]
- 2. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. doktori.bibl.u-szeged.hu [doktori.bibl.u-szeged.hu]
- 7. Effect of Glutaraldehyde Multipoint Covalent Treatments on Immobilized Lipase for Hydrolysis of Acidified Oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization of lipase-catalyzed glucose ester synthesis in ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enantioselective lipase-catalyzed ester hydrolysis: effects on rates and enantioselectivity from a variation of the ester structure - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Kinetic Resolution of Phenylglycidates Using Pseudomonas putida
For Researchers, Scientists, and Drug Development Professionals
Introduction
The production of enantiomerically pure epoxides is of significant interest in the pharmaceutical and fine chemical industries, as they serve as versatile chiral building blocks for the synthesis of a wide range of bioactive molecules. Phenylglycidates, in particular, are key intermediates for important drugs. Kinetic resolution, a process where one enantiomer of a racemic mixture reacts faster than the other, is a powerful technique to obtain enantiopure compounds. Biocatalysis, utilizing whole microbial cells or isolated enzymes, offers a green and highly selective alternative to traditional chemical methods for kinetic resolution.
Pseudomonas putida, a gram-negative soil bacterium, has emerged as a robust and versatile host for various biocatalytic transformations.[1][2] Its metabolic diversity, tolerance to organic solvents, and amenability to genetic engineering make it an attractive chassis for industrial applications.[1][2] Several Pseudomonas species have been shown to possess epoxide hydrolase activity, which can be effectively employed for the enantioselective hydrolysis of racemic epoxides, yielding the unreacted epoxide and the corresponding diol in high enantiomeric excess.
This document provides detailed application notes and protocols for the use of Pseudomonas putida whole cells as a biocatalyst for the kinetic resolution of phenylglycidates.
Principle of the Method
The kinetic resolution of racemic phenylglycidates using Pseudomonas putida relies on the enantioselective hydrolysis of one of the epoxide enantiomers by an intracellular epoxide hydrolase. The enzyme preferentially catalyzes the ring-opening of one enantiomer to the corresponding diol, leaving the other, less reactive epoxide enantiomer to accumulate in the reaction mixture. By carefully controlling the reaction time, the unreacted epoxide can be recovered with high enantiomeric purity. A co-solvent is often used to improve the solubility of the hydrophobic substrate in the aqueous reaction medium.
Quantitative Data Summary
The following tables summarize the quantitative data for the kinetic resolution of phenylglycidates using microbial whole-cell biocatalysts.
Table 1: Kinetic Resolution of Ethyl 3-Phenylglycidate using Pseudomonas sp.
| Substrate | Biocatalyst | Co-solvent | Substrate Conc. (% w/v) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (e.e.) (%) |
| Ethyl 3-phenylglycidate | Pseudomonas sp. whole cells | 10% (v/v) Dimethylformamide | 0.2 | 12 | 26 | 95 ((2R,3S)-enantiomer) |
Data sourced from Biotechnology Letters, 25(24), 2113-2116.[3]
Table 2: Substrate Scope of a Fungal Epoxide Hydrolase for the Resolution of Phenylglycidates
| Substrate | Biocatalyst | Reaction Time (h) | Enantiomeric Excess (e.e.) of Substrate (%) |
| Ethyl 3-phenylglycidate | Galactomyces geotrichum ZJUTZQ200 | 8 | > 99 |
| Methyl 3-phenylglycidate | Galactomyces geotrichum ZJUTZQ200 | 6 | > 95 |
| n-Propyl 3-phenylglycidate | Galactomyces geotrichum ZJUTZQ200 | 6 | > 95 |
| iso-Propyl 3-phenylglycidate | Galactomyces geotrichum ZJUTZQ200 | 6 | > 95 |
| Ethyl 3-(4-methoxyphenyl)glycidate | Galactomyces geotrichum ZJUTZQ200 | 6 | low |
Note: This data is from a different microorganism but illustrates the potential for resolving various phenylglycidate analogs. Data sourced from BioMed Research International, 2017, 6854180.[4]
Experimental Protocols
Protocol 1: Cultivation of Pseudomonas putida
This protocol describes the cultivation of Pseudomonas putida to generate biomass for use as a whole-cell biocatalyst.
Materials:
-
Pseudomonas putida strain (e.g., a wild-type strain known to possess epoxide hydrolase activity or a recombinant strain overexpressing a specific epoxide hydrolase)
-
Luria-Bertani (LB) medium or a defined mineral medium (e.g., M9 medium)
-
Carbon source (e.g., glucose, glycerol, or sucrose as an inducer[3])
-
Appropriate antibiotics if using a recombinant strain
-
Shaking incubator
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Inoculate 10 mL of sterile LB medium in a 50 mL culture tube with a single colony of Pseudomonas putida from an agar plate. Incubate overnight at 30°C with shaking at 200 rpm.
-
Main Culture: Inoculate 500 mL of the desired production medium in a 2 L baffled flask with the overnight culture to an initial optical density at 600 nm (OD600) of 0.1.
-
Note: The production medium should contain a suitable carbon source. For the expression of some epoxide hydrolases, sucrose has been reported to be effective.[3]
-
-
Induction (if applicable): If using an inducible expression system, add the inducer at the mid-exponential growth phase (typically an OD600 of 0.6-0.8).
-
Cultivation: Incubate the main culture at 30°C with vigorous shaking (200-250 rpm) for 18-24 hours, or until the desired cell density is reached (e.g., stationary phase).
-
Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Washing: Wash the cell pellet twice with a sterile buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5) to remove residual medium components. Centrifuge as in the previous step after each wash.
-
The resulting cell paste can be used immediately for the kinetic resolution reaction or stored at -20°C for later use.
Protocol 2: Whole-Cell Kinetic Resolution of Ethyl 3-Phenylglycidate
This protocol details the procedure for the kinetic resolution of racemic ethyl 3-phenylglycidate using Pseudomonas putida whole cells.
Materials:
-
Pseudomonas putida cell paste (from Protocol 1)
-
Racemic ethyl 3-phenylglycidate
-
Dimethylformamide (DMF)
-
50 mM Potassium phosphate buffer (pH 7.5)
-
Reaction vessel (e.g., screw-capped flask)
-
Shaking incubator
-
Ethyl acetate
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 50 mL screw-capped flask, prepare the reaction mixture:
-
Resuspend a specific amount of wet cell paste (e.g., 1 g) in 10 mL of 50 mM potassium phosphate buffer (pH 7.5).
-
Add 1 mL of a stock solution of racemic ethyl 3-phenylglycidate in DMF. The final concentration of the substrate should be 0.2% (w/v) and the final concentration of DMF should be 10% (v/v).[3]
-
-
Reaction: Incubate the reaction mixture at 30°C with shaking at 200 rpm for 12 hours.[3] Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by chiral HPLC (see Protocol 3).
-
Reaction Quenching and Extraction: After the desired conversion is reached (typically around 50% for optimal e.e. of the remaining substrate), stop the reaction by adding an equal volume of ethyl acetate.
-
Work-up:
-
Mix the quenched reaction mixture vigorously for 5 minutes.
-
Separate the organic and aqueous layers by centrifugation (3,000 x g for 10 minutes).
-
Collect the upper organic layer.
-
Extract the aqueous layer two more times with an equal volume of ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product containing the enantioenriched (2R,3S)-ethyl 3-phenylglycidate.
-
-
Purification: The crude product can be further purified by column chromatography on silica gel if necessary.
Protocol 3: Chiral HPLC Analysis
This protocol provides a general method for the determination of the enantiomeric excess of ethyl 3-phenylglycidate. The exact conditions may need to be optimized for the specific HPLC system and column used.
Materials:
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., Daicel Chiralcel OD-H or Chiralpak AD-H, or equivalent)[4]
-
HPLC-grade n-hexane
-
HPLC-grade isopropanol
-
Samples from the kinetic resolution reaction
Procedure:
-
Sample Preparation: Dilute a small aliquot of the organic extract from the reaction work-up in the mobile phase to an appropriate concentration (e.g., 1 mg/mL).
-
HPLC Conditions:
-
Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Record the chromatogram. The two enantiomers of ethyl 3-phenylglycidate should be resolved into two separate peaks.
-
Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [(Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer)] x 100
-
Visualizations
Caption: Enzymatic mechanism of kinetic resolution.
Caption: Experimental workflow for kinetic resolution.
References
- 1. uniprot.org [uniprot.org]
- 2. eppendorf.com [eppendorf.com]
- 3. Epoxide hydrolase-catalyzed resolution of ethyl 3-phenylglycidate using whole cells of Pseudomonas sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioresolution Production of (2R,3S)-Ethyl-3-phenylglycidate for Chemoenzymatic Synthesis of the Taxol C-13 Side Chain by Galactomyces geotrichum ZJUTZQ200, a New Epoxide-Hydrolase-Producing Strain - PMC [pmc.ncbi.nlm.nih.gov]
Application of (2S,3R)-3-Phenylglycidic Acid in the Enantioselective Synthesis of (-)-Clausenamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Clausenamide is the levorotatory enantiomer of a pyrrolidone-derived natural product originally isolated from the leaves of Clausena lansium.[1][2] This specific stereoisomer has garnered significant attention in the pharmaceutical industry as a promising nootropic agent for the treatment of neurodegenerative disorders, including Alzheimer's disease.[1][3] Pharmacological studies have demonstrated that (-)-clausenamide is the biologically active enantiomer, enhancing synaptic plasticity, protecting against neurotoxicity, and improving cognitive function, while the (+)-enantiomer is inactive and exhibits greater toxicity.[3][4]
The synthesis of enantiomerically pure (-)-clausenamide is a key challenge, addressed through asymmetric synthesis. A critical chiral building block in this process is (+)-(2S,3R)-3-phenylglycidic acid (also referred to as (2S,3R)-epoxycinnamic acid). Its specific stereochemistry dictates the final configuration of the four chiral centers in the target (-)-clausenamide molecule. This document provides detailed application notes and protocols for the synthesis of (-)-clausenamide utilizing this essential intermediate.
Synthetic Pathway Overview
The enantioselective synthesis of (-)-clausenamide from inexpensive starting materials like trans-cinnamic acid involves a multi-step process where the formation and resolution of 3-phenylglycidic acid is a pivotal stage. The general strategy is as follows:
-
Epoxidation: Oxidation of trans-cinnamic acid to produce racemic (±)-3-phenylglycidic acid.
-
Chiral Resolution: Separation of the racemic mixture to isolate the desired (+)-(2S,3R)-3-phenylglycidic acid enantiomer. This is often achieved by forming a diastereomeric salt with a chiral resolving agent, such as (R)-(+)-α-methylbenzylamine.[1][2]
-
Amidation: The resolved (2S,3R)-3-phenylglycidic acid is converted into an amide intermediate by reacting it with a suitable amine, such as 2-methylamino-1-phenyl-ethanol.[2]
-
Cyclization: The amide intermediate undergoes a base-catalyzed intramolecular cyclization to form the core pyrrolidinone (lactam) structure, known as (-)-clausenamidone.[1][2]
-
Reduction: The final step involves the reduction of the carbonyl group in the lactam ring to yield the target molecule, (-)-clausenamide.[1][2]
This approach provides a cost-effective and scalable method, avoiding harsh reaction conditions and the need for extensive chromatographic purification.[1][2]
Data Presentation: Synthesis of (-)-Clausenamide
The following table summarizes quantitative data from a representative synthetic route for (-)-clausenamide.
| Step No. | Reaction | Starting Material | Key Reagents | Product | Yield | Enantiomeric Excess (ee) | Reference |
| 1 | Epoxidation | trans-Cinnamic acid | Potassium persulfate | Racemic epoxy cinnamic acid (±)-2 | - | N/A | [1][2] |
| 2 | Resolution | Racemic epoxy cinnamic acid (±)-2 | (R)-(+)-α-methylbenzylamine | (+)-(2S,3R)-epoxycinnamate-(R)-α-methylbenzylamine salt (+)-3 | 36.5% | >99% | [1][2] |
| 3 | Amidation | (+)-(2S,3R)-epoxycinnamic acid (+)-2 | 2-methylamino-1-phenyl-ethanol | Amide (+)-4 | - | >99% | [1][2] |
| 4 | Cyclization | Amide (+)-4 | Lithium hydroxide (LiOH) | (-)-Clausenamidone (-)-5 | - | >99% | [1][2] |
| 5 | Reduction | (-)-Clausenamidone (-)-5 | Sodium borohydride (NaBH₄) | (-)-Clausenamide | - | 99.5% - 99.9% | [1][2] |
| Overall | 5 Steps | trans-Cinnamic acid | - | (-)-Clausenamide | 8.9% | 99.5% - 99.9% | [1][2] |
Experimental Protocols
The following protocols are based on the efficient synthesis method reported by Zhu, S. et al.[1][2]
Preparation of Racemic Epoxy Cinnamic Acid (±)-2
-
To a stirred solution of trans-cinnamic acid (148.20 g, 1 mol) in acetone, add potassium persulfate.
-
Maintain the reaction at a mild temperature (e.g., 25 °C) and stir until the reaction is complete (monitored by TLC).
-
Upon completion, the reaction mixture containing racemic epoxy cinnamic acid (±)-2 is used directly in the next step without isolation.
Resolution of (±)-2 to obtain (+)-(2S,3R)-Epoxycinnamate-(R)-α-methylbenzylamine Salt (+)-3
-
To the solution of (±)-2 from the previous step, add (R)-(+)-α-methylbenzylamine (121.18 g, 1.0 mol).
-
Stir the solution vigorously at room temperature, which will lead to the precipitation of a white solid.
-
Filter the mixture to collect the crude salt (+)-3 (116.91 g).
-
Recrystallize the crude product from absolute ethanol to yield pure white crystals of (+)-3 (104.08 g, 36.5% yield).[1][2]
Synthesis of Amide (+)-4
-
Treat the salt (+)-3 with 1M HCl in dichloromethane to liberate the free acid (+)-2, which is used directly without further purification.
-
Convert the resulting (+)-2 into the corresponding amide (+)-4 by reacting it with 2-methylamino-1-phenyl-ethanol. Standard peptide coupling conditions can be employed here.
Base-Catalyzed Cyclization to (-)-Clausenamidone (-)-5
-
Treat the amide (+)-4 with a base such as lithium hydroxide (LiOH) in a suitable solvent.
-
The base catalyzes an intramolecular cyclization reaction to form the lactam ring.
-
Upon completion, work-up the reaction mixture to isolate the product, (-)-clausenamidone (-)-5.
Reduction to (-)-Clausenamide
-
Dissolve (-)-clausenamidone (-)-5 in a suitable alcoholic solvent (e.g., methanol).
-
Add sodium borohydride (NaBH₄) portion-wise while stirring at a controlled temperature.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Quench the reaction, remove the solvent, and perform an appropriate work-up and purification (e.g., recrystallization) to obtain the final product, (-)-clausenamide.
Visualizations
Synthetic Workflow
Caption: Synthetic route to (-)-Clausenamide.
Mechanism of Action of (-)-Clausenamide
Caption: Signaling pathways affected by (-)-Clausenamide.
Application Notes
-
Stereochemical Importance: The use of the enantiomerically pure this compound is paramount. This specific stereoisomer serves as the chiral template that ensures the formation of the desired stereochemistry in the final (-)-clausenamide product, which is essential for its biological activity.
-
Advantages of the Protocol: The featured synthetic route offers several advantages for drug development professionals. It starts from inexpensive and readily available trans-cinnamic acid.[2] The reaction conditions are generally mild (e.g., room temperature), avoiding the need for cryogenic temperatures (-78 °C) often required in other asymmetric syntheses.[1][2] Furthermore, the purification of intermediates and the final product can often be achieved by recrystallization, minimizing the reliance on costly and time-consuming column chromatography, making the process more suitable for large-scale production.[1][2]
-
Biological Application: (-)-Clausenamide is a potent neuroprotective agent. Its mechanism of action is multi-targeted; it inhibits β-amyloid (Aβ) toxicity, prevents the formation of neurofibrillary tangles by inhibiting tau protein phosphorylation, and enhances synaptic plasticity.[3][5] Studies suggest it may activate signaling pathways involving CaMKII and ERK, leading to the phosphorylation of CREB, a key transcription factor in learning and memory.[4][6] These properties make (-)-clausenamide, synthesized via the described pathway, a strong candidate for further investigation and development as a therapeutic for Alzheimer's disease and other cognitive disorders.[3]
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Recent advances in the study of (-)clausenamide: chemistry, biological activities and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. L-Clausenamide | Microtubule Associated | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
Application Note & Protocol: Large-Scale Preparation of Enantiopure Phenylglycidic Acid Esters
Audience: Researchers, scientists, and drug development professionals.
Introduction Enantiopure phenylglycidic acid esters are crucial chiral building blocks in the pharmaceutical industry. Their stereochemistry is vital for the synthesis of numerous active pharmaceutical ingredients (APIs), including the calcium channel blocker diltiazem and the side chain of the anticancer drug Taxol.[1][2] The precise control of stereocenters in these molecules is paramount, as different enantiomers can exhibit varied pharmacological and toxicological profiles. This document provides a detailed overview of established and scalable methods for producing these high-value intermediates in an enantiomerically pure form, including detailed protocols and comparative data.
Strategic Approaches to Enantiopure Phenylglycidic Acid Esters
Several primary strategies are employed for the large-scale synthesis of enantiopure phenylglycidic acid esters. The choice of method often depends on factors such as substrate availability, cost of reagents and catalysts, desired enantiopurity, and scalability. The main approaches are:
-
Asymmetric Epoxidation: Direct, enantioselective epoxidation of a prochiral alkene precursor, typically a cinnamate ester.
-
Kinetic Resolution: Selective transformation of one enantiomer from a racemic mixture of phenylglycidic acid esters, leaving the other enantiomer unreacted and thus enriched.
-
Asymmetric Darzens Condensation: An asymmetric variant of the classic Darzens reaction, employing chiral auxiliaries or catalysts to induce stereoselectivity.
The logical relationship between these primary synthetic strategies is illustrated below.
Caption: Logical relationships between key synthetic strategies.
Asymmetric Epoxidation of Cinnamate Esters
This method involves the direct conversion of an achiral cinnamic acid ester to a chiral glycidic ester using a chiral oxidant. Chiral dioxiranes, generated in situ from a ketone catalyst, are particularly effective for this transformation. This approach is advantageous as it builds the desired stereocenters in a single step from readily available starting materials.
Quantitative Data
| Substrate | Catalyst (mol%) | Oxidant | Yield (%) | ee (%) | Reference |
| Methyl (E)-4-methoxycinnamate | (R)-Binaphthyl Ketone (5) | Oxone | 92 | 80 | [1] |
| Ethyl (E)-cinnamate | (R)-Binaphthyl Ketone (5) | Oxone | 95 | 85 | [1] |
| N,N-Dimethyl (E)-cinnamamide | (R)-Binaphthyl Ketone (5) | Oxone | 88 | 92 | [1] |
Experimental Protocol: Catalytic Asymmetric Epoxidation
This protocol is adapted from the procedure described for the synthesis of a key intermediate for diltiazem.[1]
Materials:
-
Methyl (E)-4-methoxycinnamate
-
(R)-C₂-symmetric binaphthyl ketone catalyst
-
Oxone (2KHSO₅·KHSO₄·K₂SO₄)
-
Sodium bicarbonate (NaHCO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Water (deionized)
-
Brine
Procedure:
-
To a stirred solution of methyl (E)-4-methoxycinnamate (1.0 mmol) and the chiral ketone catalyst (0.05 mmol, 5 mol%) in acetonitrile (5 mL), add an aqueous solution of NaHCO₃ (0.5 M, 5 mL).
-
Cool the biphasic mixture to 0 °C in an ice bath.
-
Add Oxone (1.5 mmol) portion-wise over a period of 1 hour, maintaining the temperature at 0 °C.
-
Stir the reaction mixture vigorously at 0 °C for 24 hours. Monitor the reaction progress by TLC or HPLC.
-
Upon completion, quench the reaction by adding water (10 mL) and extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the enantiopure methyl (2R,3S)-3-(4-methoxyphenyl)glycidate.
-
Determine the enantiomeric excess (ee%) using chiral HPLC analysis.
Enzymatic Kinetic Resolution
Kinetic resolution is a widely used industrial method that relies on the differential rate of reaction of two enantiomers with a chiral catalyst, typically an enzyme.[3] For phenylglycidic acid esters, lipases and esterases are commonly used to selectively hydrolyze or transesterify one enantiomer from a racemic mixture, allowing for the separation of the unreacted, enantiomerically enriched ester and the hydrolyzed acid product.[4]
Quantitative Data
| Substrate (Ester) | Enzyme | Solvent System | Conversion (%) | Product ee (%) | E-value* | Reference |
| Ethyl 2-phenylpropanoate | Esterase CE | 10% DMSO/Buffer | 49 | >99 (Acid) | >200 | [4] |
| Ethyl 3-phenylbutanoate | Esterase CL1 | Buffer | 48 | 98 (Acid) | 134 | [4] |
| D,L-Phenylglycine methyl ester | Novozym 435 | tert-Butyl alcohol | 46 | 78 (Amide) | 16 | [5] |
*E-value (Enantiomeric Ratio) is a measure of the enzyme's selectivity.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
This protocol describes a general procedure for the enzymatic resolution of a racemic phenylglycidic acid ester.
Materials:
-
Racemic ethyl phenylglycidate
-
Immobilized Lipase (e.g., Novozym 435 or Lipase from Candida antarctica)
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
Organic co-solvent (e.g., tert-butanol or DMSO, optional)
-
Sodium hydroxide (NaOH) solution for pH control
-
Ethyl acetate
Procedure:
-
Prepare a suspension of racemic ethyl phenylglycidate (1.0 g) in phosphate buffer (50 mL). Add a minimal amount of co-solvent if needed for solubility.
-
Adjust the pH of the suspension to 7.0 using a 0.5 M NaOH solution.
-
Add the immobilized lipase (e.g., 100 mg) to the mixture.
-
Stir the reaction at a constant temperature (e.g., 30-40 °C). Maintain the pH at 7.0 by the controlled addition of 0.5 M NaOH using a pH-stat or manual titration. The consumption of NaOH corresponds to the formation of the carboxylic acid.
-
Continue the reaction until approximately 50% conversion is reached (monitored by NaOH consumption or HPLC analysis). Achieving near 50% conversion is critical for maximizing the enantiomeric excess of both the remaining ester and the formed acid.
-
Stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with buffer and solvent and reused.
-
Acidify the aqueous filtrate to pH 2-3 with 1 M HCl to protonate the glycidic acid.
-
Extract the mixture with ethyl acetate (3 x 30 mL). The organic phase will contain the unreacted (R)- or (S)-ester, while the acidified aqueous phase contains the (S)- or (R)-acid.
-
Separate the unreacted ester from the formed acid by extraction with an aqueous base (e.g., NaHCO₃ solution). The acid will move to the aqueous phase as its carboxylate salt, leaving the ester in the organic phase.
-
Dry the organic phase containing the enriched ester over Na₂SO₄, filter, and concentrate.
-
Acidify the bicarbonate washings and re-extract with ethyl acetate to isolate the enriched glycidic acid.
-
Determine the ee% of both the recovered ester and the acid product using chiral HPLC.
Asymmetric Darzens Condensation via Phase-Transfer Catalysis
The Darzens condensation is a classic method for forming α,β-epoxy esters from a carbonyl compound and an α-halo ester in the presence of a base.[6][7] To render this reaction asymmetric, chiral phase-transfer catalysts (PTCs) are employed. These catalysts, often derived from Cinchona alkaloids, form a chiral ion pair with the enolate of the α-halo ester, which then attacks the aldehyde in a stereocontrolled manner.[8][9] This approach is highly valuable for large-scale synthesis due to its operational simplicity and mild reaction conditions.
Experimental Workflow
The general workflow for the synthesis and isolation of enantiopure phenylglycidic acid esters via different routes is outlined below.
Caption: General experimental workflow for synthesis and purification.
Experimental Protocol: Asymmetric Phase-Transfer-Catalyzed Darzens Reaction
This protocol is a representative procedure for the asymmetric Darzens condensation.
Materials:
-
Benzaldehyde
-
Ethyl chloroacetate
-
Chiral Phase-Transfer Catalyst (e.g., O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide)
-
Potassium hydroxide (KOH) or Cesium hydroxide (CsOH)
-
Toluene
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the chiral phase-transfer catalyst (0.02 mmol, 2 mol%) in toluene (10 mL).
-
Add benzaldehyde (1.0 mmol) and ethyl chloroacetate (1.2 mmol) to the solution.
-
Cool the mixture to -40 °C (acetonitrile/dry ice bath).
-
Add finely powdered solid potassium hydroxide (4.0 mmol) to the stirred solution.
-
Stir the reaction mixture vigorously at -40 °C for 18-24 hours. The reaction should be heterogeneous.
-
Monitor the reaction by TLC. Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).
-
Allow the mixture to warm to room temperature and extract with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the resulting crude glycidic ester by flash column chromatography.
-
Analyze the product to determine the yield, diastereomeric ratio (cis/trans), and the enantiomeric excess of the major diastereomer by chiral HPLC.
References
- 1. A catalytic asymmetric synthesis of chiral glycidic acid derivatives through chiral dioxirane-mediated catalytic asymmetric epoxidation of cinnamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 4. Enantioselective kinetic resolution of phenylalkyl carboxylic acids using metagenome‐derived esterases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Darzens reaction - Wikipedia [en.wikipedia.org]
- 7. organicreactions.org [organicreactions.org]
- 8. austinpublishinggroup.com [austinpublishinggroup.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving Enancoselectivity in Phenylglycidate Bioresolution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the bioresolution of phenylglycidate.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Problem 1: Low Enantioselectivity (Low E-value or ee%)
Question: My enzymatic resolution of phenylglycidate is showing poor enantioselectivity. What are the potential causes and how can I improve it?
Answer: Low enantioselectivity is a common issue and can be influenced by several factors. Here's a step-by-step guide to troubleshoot this problem:
-
Enzyme Choice and Condition:
-
Is the enzyme appropriate? Lipases (e.g., from Candida antarctica B, Pseudomonas cepacia) and epoxide hydrolases are commonly used for phenylglycidate resolution. The choice of enzyme is critical and substrate-dependent.
-
Is the enzyme preparation optimal? Immobilized enzymes often exhibit higher enantioselectivity and stability compared to their free counterparts. Consider immobilizing your enzyme on a suitable support.
-
-
Reaction Conditions:
-
Temperature: Temperature can significantly impact enantioselectivity. While higher temperatures may increase the reaction rate, they can sometimes decrease enantioselectivity. It is recommended to perform the reaction at a lower temperature to enhance selectivity.
-
pH: The pH of the reaction medium affects the ionization state of the enzyme's active site residues, which in turn influences substrate binding and catalysis. The optimal pH for enantioselectivity is enzyme-specific and should be determined experimentally. For lipases, a slightly acidic to neutral pH is often a good starting point.
-
Co-solvent: The choice and concentration of an organic co-solvent are crucial, especially for sparingly soluble substrates like phenylglycidate esters. The solvent can influence the enzyme's conformation and, consequently, its enantioselectivity. It is advisable to screen a variety of water-miscible and water-immiscible solvents. For instance, in the resolution of ethyl 3-phenylglycidate using Pseudomonas sp., 10% (v/v) dimethylformamide (DMF) as a co-solvent yielded high enantioselectivity.[1]
-
-
Substrate and Reaction Dynamics:
-
Substrate Concentration: High substrate concentrations can sometimes lead to substrate inhibition or aggregation, which may negatively affect enantioselectivity. Try running the reaction at a lower substrate concentration.
-
Conversion Rate: Enantiomeric excess (ee) of the product and the remaining substrate are dependent on the conversion rate. For kinetic resolutions, achieving close to 50% conversion is often ideal for obtaining high ee of the unreacted substrate. Monitor the reaction over time to determine the optimal endpoint.
-
Problem 2: Low Reaction Rate or Conversion
Question: The bioresolution of my phenylglycidate is very slow, or the conversion stops at a low percentage. What can I do to improve the reaction rate?
Answer: A low reaction rate can be caused by several factors, ranging from suboptimal reaction conditions to enzyme inhibition.
-
Enzyme Activity:
-
Enzyme Loading: Increase the amount of enzyme in the reaction mixture.
-
Enzyme Deactivation: The enzyme may be denaturing under the reaction conditions. Assess the enzyme's stability at the operating temperature and pH. Immobilization can often enhance enzyme stability.
-
-
Reaction Conditions:
-
Temperature: Increasing the reaction temperature generally increases the reaction rate. However, be mindful of the potential trade-off with enantioselectivity and enzyme stability.
-
Mass Transfer Limitations: In heterogeneous systems (e.g., with an immobilized enzyme or poorly soluble substrate), mass transfer limitations can slow down the reaction. Ensure adequate mixing/agitation.
-
-
Inhibition:
-
Product Inhibition: The product of the reaction (the diol or the hydrolyzed acid) may be inhibiting the enzyme. Consider in-situ product removal strategies if possible.
-
Substrate Inhibition: As mentioned earlier, high substrate concentrations can inhibit the enzyme. Experiment with a lower substrate concentration.
-
Frequently Asked Questions (FAQs)
Q1: Which type of enzyme is best for the bioresolution of phenylglycidate esters?
A1: Both lipases and epoxide hydrolases are effective for the kinetic resolution of phenylglycidate esters. The choice depends on the specific substrate (e.g., methyl, ethyl, or other esters) and the desired enantiomer. Lipases, such as Candida antarctica lipase B (CALB) and lipases from Pseudomonas species, are widely used for the hydrolysis or transesterification of the ester group. Epoxide hydrolases are used for the enantioselective hydrolysis of the epoxide ring. It is recommended to screen a panel of commercially available enzymes to find the most suitable one for your specific application.
Q2: How does the choice of organic co-solvent affect the enantioselectivity?
A2: Organic co-solvents can significantly influence enzyme activity and enantioselectivity. The solvent can interact with the enzyme, altering its conformational flexibility and the solvation of the substrate and transition state. The hydrophobicity of the solvent (often expressed as logP) is a key parameter. Some studies have shown an inverse correlation between solvent hydrophobicity and the enantiomeric ratio (E) for certain lipases. It is crucial to empirically screen different solvents (e.g., hexane, toluene, acetonitrile, DMF, DMSO) and their concentrations to optimize the reaction.
Q3: What is the significance of the E-value, and how is it related to enantiomeric excess (ee)?
A3: The enantiomeric ratio (E-value) is a measure of the enzyme's enantioselectivity and represents the ratio of the specificity constants for the two enantiomers. A higher E-value indicates higher enantioselectivity. The E-value is independent of conversion, whereas the enantiomeric excess (ee) of both the product and the remaining substrate changes with conversion. The E-value can be calculated from the ee of the substrate (ee_s) and the ee of the product (ee_p) at a given conversion (c). An E-value greater than 20 is generally considered useful for preparative purposes.
Q4: Can I reuse my enzyme for multiple batches?
A4: Yes, enzyme reusability is one of the key advantages of biocatalysis, particularly when using immobilized enzymes. Immobilization prevents the enzyme from being washed away with the product stream and often enhances its operational stability. After each reaction cycle, the immobilized enzyme can be recovered (e.g., by filtration or centrifugation), washed, and reused in a subsequent batch. The stability and reusability will depend on the enzyme, the immobilization method, and the reaction conditions.
Data Presentation
Table 1: Effect of Temperature on Lipase Enantioselectivity for Phenylglycidate Analogs
| Enzyme Source | Substrate | Temperature (°C) | Enantiomeric Ratio (E) | Reference |
| Candida antarctica Lipase B | α-hydroxy-phenylacetic acid methyl ester | 25 | 67 | [2] |
| Candida antarctica Lipase B | α-hydroxy-phenylacetic acid methyl ester | 4 | 14 | [2] |
| Burkholderia cepacia Lipase | 1,2-O-isopropylidene-sn-glycerol | 35 | 2.295 | |
| Burkholderia cepacia Lipase | 1,2-O-isopropylidene-sn-glycerol | 55 | 2.235 |
Table 2: Effect of Immobilization on Lipase B Enantioselectivity
| Enzyme | Immobilization Support | Substrate | Enantiomeric Ratio (E) | Reference |
| Candida antarctica Lipase B | Cyanogen bromide (CNBr) | α-hydroxy-phenylacetic acid methyl ester | 7.4 | [2] |
| Candida antarctica Lipase B | Polyethylenimine (PEI) derivative | α-hydroxy-phenylacetic acid methyl ester | 67 | [2] |
| Candida antarctica Lipase B | Glutaraldehyde derivative | (RS)-2-butyroyl-2-phenylacetic acid | >400 | [2] |
| Candida antarctica Lipase B | Octadecyl (interfacial adsorption) | (RS)-2-butyroyl-2-phenylacetic acid | 2 | [2] |
Table 3: Bioresolution of Ethyl 3-Phenylglycidate with Whole Cells
| Microorganism | Co-solvent (v/v) | Substrate Conc. (w/v) | Time (h) | Yield (%) | ee% of Product |
| Pseudomonas sp. | 10% Dimethylformamide | 0.2% | 12 | 26 | 95 |
Experimental Protocols
Protocol 1: Lipase-Catalyzed Kinetic Resolution of Ethyl Phenylglycidate (Hydrolysis)
-
Enzyme Preparation: Prepare a solution or suspension of the chosen lipase (e.g., Candida antarctica lipase B, free or immobilized) in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.0).
-
Reaction Setup: In a temperature-controlled vessel, add the racemic ethyl phenylglycidate to the buffer solution. If the substrate has low solubility, a co-solvent (e.g., acetone, 5-10% v/v) can be added.
-
Initiate Reaction: Add the enzyme preparation to the substrate mixture to start the reaction. Ensure the mixture is well-stirred throughout the experiment.
-
Reaction Monitoring: At regular intervals, withdraw aliquots from the reaction mixture. Quench the reaction in the aliquot (e.g., by adding a water-immiscible organic solvent and vortexing).
-
Analysis: Separate the organic and aqueous layers. Analyze the organic layer (containing the unreacted ester) and the aqueous layer (containing the hydrolyzed acid product) by chiral HPLC to determine the enantiomeric excess (ee) of both the substrate and the product, as well as the conversion.
-
Work-up: Once the desired conversion (typically around 50%) is reached, stop the reaction by removing the enzyme (if immobilized) or by extraction. Separate the unreacted ester from the hydrolyzed acid product.
Protocol 2: Epoxide Hydrolase-Catalyzed Resolution of Ethyl Phenylglycidate
-
Biocatalyst Preparation: Cultivate the microorganism expressing the epoxide hydrolase (e.g., Pseudomonas sp.) in a suitable growth medium. Harvest the cells by centrifugation and wash them with a buffer solution.
-
Reaction Mixture: Resuspend the whole cells in a buffer (e.g., phosphate buffer) containing a co-solvent (e.g., 10% v/v dimethylformamide).
-
Substrate Addition: Add the racemic ethyl phenylglycidate to the cell suspension.
-
Reaction Conditions: Incubate the reaction mixture at a controlled temperature with agitation.
-
Monitoring and Analysis: Periodically take samples and extract the remaining substrate and the diol product with an organic solvent (e.g., ethyl acetate). Analyze the extracts by chiral GC or HPLC to determine the ee and conversion.
-
Product Isolation: After the desired reaction time, separate the cells by centrifugation. Extract the supernatant to isolate the unreacted enantiopure epoxide and the diol product.
Visualizations
References
Technical Support Center: Optimization of pH and Temperature in Enzymatic Hydrolysis of Epoxides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing pH and temperature for the enzymatic hydrolysis of epoxides. Below you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and summary data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: Why is optimizing the pH crucial for epoxide hydrolase (EH) activity?
The pH of the reaction environment is critical as it directly influences the ionization state of amino acid residues within the enzyme's active site, particularly the catalytic triad (often Asp-Asp-His).[1][2] Proper ionization is essential for the nucleophilic attack on the epoxide ring and subsequent hydrolysis steps.[3] Deviations from the optimal pH can lead to a significant decrease in catalytic efficiency or even irreversible denaturation of the enzyme. Furthermore, the pH must be controlled to prevent non-enzymatic hydrolysis of the epoxide substrate, which can occur under acidic conditions.[4][5]
Q2: Why is optimizing temperature essential for EH activity?
Temperature significantly affects the rate of enzymatic reactions. As temperature increases, the kinetic energy of both the enzyme and substrate molecules rises, leading to more frequent collisions and an increased reaction rate, up to an optimal point.[6] However, exceeding the optimal temperature can cause the enzyme to denature, where its three-dimensional structure unravels, leading to a rapid and often irreversible loss of activity.[6] Conversely, temperatures that are too low will decrease enzyme activity due to reduced molecular motion.[6] Therefore, finding the optimal temperature is a balance between maximizing reaction velocity and maintaining enzyme stability.
Q3: What are the typical optimal pH and temperature ranges for epoxide hydrolases?
While optimal conditions are specific to each enzyme, many epoxide hydrolases function optimally within a neutral to slightly alkaline pH range and at moderate temperatures. For example, the epoxide hydrolase from Trichoderma reesei exhibits its highest activity at a pH of around 7.2 and is highly active in a temperature range of 23 to 50°C.[7] It is crucial to determine these parameters empirically for the specific enzyme and substrate being investigated.
Q4: How do pH and temperature affect the stability of the epoxide substrate itself?
Epoxide substrates can be sensitive to both pH and temperature. The three-membered epoxide ring is strained and susceptible to ring-opening.[8][9] Some epoxides, like styrene oxide, are unstable in acidic conditions (e.g., pH below 5) and can undergo non-enzymatic hydrolysis, leading to high background signals in assays.[10] Similarly, some fluorescent substrates used in high-throughput screening are sensitive to both acidic and basic pH, requiring the reaction to be performed in a narrow pH window (e.g., 7.0 to 8.0) to ensure stability.[4] High temperatures can also increase the rate of spontaneous substrate degradation.
Q5: Can pH and temperature influence the regioselectivity of the hydrolysis?
Yes, for certain epoxide hydrolases, a dependence of regioselectivity on both temperature and pH has been observed.[11] This phenomenon can arise from the enzyme existing in different conformational states (Michaelis complexes) at different temperatures or pH values, which can alter how the substrate is oriented within the active site for nucleophilic attack.[11] This is a critical consideration in biocatalysis, where achieving a specific, optically pure diol is the primary goal.
Troubleshooting Guide
Problem: Low or No Enzyme Activity
-
Possible Cause: Incorrect pH or temperature of the assay buffer.
-
Possible Cause: Enzyme degradation.
-
Solution: Avoid multiple freeze-thaw cycles by preparing single-use aliquots of your enzyme stock.[12] Always keep the enzyme on ice when not in use. Confirm enzyme integrity via SDS-PAGE.
-
-
Possible Cause: Presence of inhibitors in the sample or reagents.
-
Solution: Ensure all reagents are of high purity. If using crude cell lysates, consider purifying the enzyme, as other cellular components may interfere with the assay.[4]
-
-
Possible Cause: Omission of a critical step or reagent.
-
Solution: Carefully review the experimental protocol to ensure all components were added in the correct order and concentration.[12]
-
Problem: Inconsistent or Non-Reproducible Results
-
Possible Cause: Inaccurate pipetting.
-
Solution: Use calibrated pipettes and proper pipetting techniques, especially when dispensing small volumes.[12] Prepare a master mix for common reagents to minimize pipetting errors across multiple samples.
-
-
Possible Cause: Temperature or pH fluctuations during the assay.
-
Solution: Use a temperature-controlled incubator or water bath to maintain a constant temperature throughout the experiment.[14] Ensure the buffer has sufficient capacity to maintain the set pH.
-
-
Possible Cause: Incomplete mixing of reagents.
-
Solution: Gently vortex or pipette-mix the reaction mixture after adding each component, especially the enzyme, to ensure a homogenous solution.[12]
-
Problem: High Background Signal / Apparent Activity in Control Reactions (No Enzyme)
-
Possible Cause: Substrate instability and non-enzymatic hydrolysis.
-
Possible Cause: Interfering substances in the sample preparation.
-
Solution: Some substances can interfere with detection methods (e.g., colorimetric or fluorometric assays). Run a control with all components except the substrate to check for interfering signals.[12]
-
Problem: Reaction Rate is Not Linear Over Time
-
Possible Cause: Substrate depletion.
-
Solution: The initial rate should be measured when less than 10-15% of the substrate has been consumed. If the reaction is too fast, reduce the enzyme concentration.[15]
-
-
Possible Cause: Enzyme instability under assay conditions.
-
Solution: The enzyme may be losing activity over the course of the assay. This can happen if the temperature is too high or the pH is suboptimal. Try lowering the temperature or adjusting the pH.
-
-
Possible Cause: Product inhibition.
-
Solution: The diol product may be inhibiting the enzyme. Measure the initial velocity at very early time points to minimize this effect.
-
Quantitative Data Summary
The optimal pH and temperature for epoxide hydrolysis are highly dependent on the specific enzyme and substrate. The table below summarizes data for a well-characterized enzyme.
| Enzyme Source | Substrate | Optimal pH | Optimal Temperature Range | Reference |
| Trichoderma reesei (TrEH) | Racemic Styrene Oxide | 7.2 (active in 7.0-7.4 range) | 23°C - 50°C | [7][10] |
| Yarrowia lipolytica | Not specified | 7.0 | 30°C | [14] |
Experimental Protocols & Visualizations
Workflow for pH and Temperature Optimization
The following diagram outlines the general workflow for systematically determining the optimal pH and temperature for an epoxide hydrolase.
Caption: General experimental workflow for optimizing reaction pH and temperature.
Protocol 1: Determination of Optimal pH
This protocol is adapted from colorimetric assays for epoxide hydrolase activity.[7][10][16]
-
Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 5.0 to 9.0 with 0.5 pH unit increments). Use buffers with appropriate pKa values for each range (e.g., MES for acidic, phosphate for neutral, Tris-HCl for alkaline). Ensure the final ionic strength is consistent across all buffers.
-
Reagent Preparation:
-
Prepare a stock solution of the epoxide substrate (e.g., 400 mM racemic styrene oxide) in a suitable organic solvent like acetonitrile.[10]
-
Prepare the enzyme solution in a simple, neutral buffer (e.g., 50 mM sodium phosphate, pH 7.5) and keep it on ice.
-
-
Assay Setup (96-well plate format):
-
In triplicate for each pH value, add the appropriate buffer to the wells.
-
Add the substrate solution to each well to reach the desired final concentration (e.g., 20 mM).
-
Pre-incubate the plate at a constant, moderate temperature (e.g., 37°C) for 5 minutes.[7]
-
Initiate the reaction by adding a fixed amount of enzyme (e.g., 40 µg/mL final concentration) to each well.[10] Include "no-enzyme" controls for each pH value.
-
-
Reaction and Detection:
-
Incubate the plate at the set temperature for a fixed time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction and proceed with the detection method. For the colorimetric red assay, this involves sequential addition of sodium periodate and an adrenaline solution.[7][10]
-
Read the absorbance at the appropriate wavelength (e.g., 490 nm).[10]
-
-
Data Analysis:
-
Subtract the absorbance of the "no-enzyme" control from the corresponding sample wells.
-
Plot the enzyme activity (which may be inversely proportional to absorbance, depending on the assay) against the pH. The peak of the curve represents the optimal pH.
-
Protocol 2: Determination of Optimal Temperature
-
Buffer and Reagent Preparation: Prepare the buffer at the optimal pH determined in Protocol 1. Prepare enzyme and substrate stocks as described previously.
-
Assay Setup:
-
Set up multiple reactions in parallel, each to be incubated at a different temperature (e.g., 23°C, 37°C, 50°C, 60°C, 70°C).[7]
-
For each temperature, prepare triplicate samples and a "no-enzyme" control.
-
Add the optimal pH buffer and substrate to each tube/well.
-
-
Reaction and Detection:
-
Pre-incubate the reaction mixtures (without enzyme) at their respective temperatures for 5-10 minutes.
-
Initiate the reaction by adding the enzyme.
-
Incubate for a fixed time period determined to be in the linear range.
-
Stop the reaction and perform the detection step as described above.
-
-
Data Analysis:
-
Calculate the activity for each temperature point after correcting for the "no-enzyme" control.
-
Plot the enzyme activity against temperature. The peak of the curve represents the optimal temperature for that reaction time. For thermal stability, aliquots can be taken at different time intervals during incubation.[7]
-
Troubleshooting Logic Diagram
This diagram provides a decision-making path for diagnosing common issues during enzymatic assays.
References
- 1. Epoxide hydrolase - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Symmetry breaking by enzyme-catalyzed epoxide hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. byjus.com [byjus.com]
- 6. How to Optimize Temperature and pH for Enzyme Activity [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps [chemistrysteps.com]
- 10. Data set of optimal parameters for colorimetric red assay of epoxide hydrolase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. docs.abcam.com [docs.abcam.com]
- 13. home.sandiego.edu [home.sandiego.edu]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of (2s,3r)-3-Phenylglycidic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing side reactions encountered during the synthesis of (2s,3r)-3-Phenylglycidic acid.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, offering potential causes and recommended solutions.
Issue 1: Low Yield of the Desired this compound Ester and Formation of Diastereomeric Impurities
| Potential Cause | Recommended Solutions | Expected Outcome |
| Incorrect Stereocontrol: The Darzens condensation reaction conditions favor the formation of the undesired (2R,3S) or a mixture of diastereomers.[1][2][3] | - Choice of Base: Employ bulky bases such as lithium or sodium tert-butoxide to favor the formation of the cis isomer. The use of sodium ethoxide or potassium tert-butoxide can also influence the cis:trans ratio.[1] - Temperature Control: Maintain a low reaction temperature (e.g., -10°C to 0°C) during the addition of reagents to enhance diastereoselectivity.[4] - Solvent Effects: Aprotic solvents like THF or toluene are generally preferred. The polarity of the solvent can influence the transition state of the reaction. | Increased yield of the desired (2s,3r) diastereomer and reduced formation of the (2R,3S) isomer. |
| Epimerization: The presence of a strong base can cause epimerization of the initially formed product.[3] | - Reaction Time: Minimize the reaction time after the complete consumption of the starting materials. - Quenching: Promptly quench the reaction with a weak acid (e.g., acetic acid in ice-water) upon completion.[4] | Preservation of the desired stereochemistry and prevention of product degradation. |
Issue 2: Presence of Aldol Condensation Byproducts
| Potential Cause | Recommended Solutions | Expected Outcome |
| Competitive Aldol Reaction: The enolate of the α-haloester can react with another molecule of the aldehyde, leading to self-condensation or other aldol-type side products.[5][6] | - Order of Addition: Add the α-haloester slowly to a mixture of the aldehyde and the base to maintain a low concentration of the enolate. - Strong, Non-Nucleophilic Base: Utilize a strong, non-nucleophilic base like Lithium diisopropylamide (LDA) to ensure rapid and complete formation of the enolate, minimizing its availability for side reactions.[7] | Reduction in the formation of aldol byproducts and an increased yield of the desired glycidic ester. |
| Reaction with Solvent: In alcoholic solvents, the base can generate alkoxides that may participate in side reactions. | - Use of Aprotic Solvents: Perform the reaction in aprotic solvents like THF or ether to avoid the generation of competing nucleophiles. | Minimized side reactions involving the solvent. |
Issue 3: Hydrolysis of the Ester and/or Epoxide Ring
| Potential Cause | Recommended Solutions | Expected Outcome |
| Presence of Water: Trace amounts of water in the reaction mixture can lead to the hydrolysis of the ester to the carboxylic acid or opening of the epoxide ring to form a diol.[8] | - Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[4][9] | Prevention of unwanted hydrolysis and improved purity of the final product. |
| Workup Conditions: The use of strong aqueous acids or bases during the workup can promote hydrolysis. | - Mild Workup: Use a saturated aqueous solution of a mild salt like ammonium chloride for quenching. - Controlled pH: Maintain a neutral or slightly acidic pH during extraction. | Isolation of the intact glycidic ester without hydrolysis byproducts. |
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
The most common method is the Darzens condensation, which involves the reaction of an aldehyde or ketone (in this case, benzaldehyde) with an α-haloester (such as ethyl chloroacetate) in the presence of a base to form an α,β-epoxy ester, also known as a glycidic ester.[3][5][10]
Q2: How can I control the stereoselectivity of the Darzens reaction to obtain the desired (2s,3r) isomer?
Controlling stereoselectivity is a critical aspect of this synthesis. Key factors include:
-
Base Selection: Bulky bases tend to favor the formation of the cis product.
-
Reaction Temperature: Lower temperatures generally lead to higher diastereoselectivity.
-
Solvent Choice: The polarity and nature of the solvent can influence the transition state energies, thereby affecting the stereochemical outcome.[1][7]
Q3: What are the most common side products in this synthesis?
The most prevalent side products include:
-
The undesired (2R,3S)-diastereomer of the phenylglycidic acid ester.
-
Aldol condensation products resulting from the self-reaction of the enolate or its reaction with the aldehyde.[5][6]
-
Hydrolysis products, such as the corresponding carboxylic acid and/or the diol, if water is present.[8]
Q4: How can I purify the desired this compound ester from the reaction mixture?
Purification can typically be achieved through:
-
Column Chromatography: Silica gel chromatography is effective for separating the desired product from diastereomers and other impurities.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[4]
-
Distillation: For volatile esters, fractional distillation under reduced pressure can be employed.
Q5: What is the mechanism of the Darzens condensation?
The mechanism involves three main steps:
-
Deprotonation: A base abstracts a proton from the α-carbon of the haloester to form a resonance-stabilized enolate.
-
Aldol-type Addition: The enolate attacks the carbonyl carbon of the aldehyde (benzaldehyde) to form a halohydrin intermediate.
-
Intramolecular SN2 Reaction: The newly formed alkoxide attacks the carbon bearing the halogen, displacing it in an intramolecular SN2 reaction to form the epoxide ring.[3][5]
Key Experimental Protocols
Protocol 1: Synthesis of Ethyl (2s,3r)-3-Phenylglycidate via Darzens Condensation
-
Preparation: Under an inert atmosphere (N2 or Ar), add a solution of freshly distilled benzaldehyde (1 equivalent) in anhydrous THF to a cooled (-10°C) solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol.
-
Addition: Slowly add a solution of ethyl chloroacetate (1.1 equivalents) in anhydrous THF to the reaction mixture while maintaining the temperature at -10°C.
-
Reaction: Stir the mixture at -10°C for 2 hours, then allow it to warm to room temperature and stir for an additional 3 hours.
-
Quenching: Pour the reaction mixture into a mixture of ice and water containing a small amount of acetic acid to neutralize the excess base.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.
Protocol 2: Saponification of Ethyl (2s,3r)-3-Phenylglycidate
-
Hydrolysis: Dissolve the purified ethyl (2s,3r)-3-phenylglycidate (1 equivalent) in a mixture of ethanol and a 1 M aqueous solution of sodium hydroxide (2 equivalents).
-
Heating: Heat the mixture to reflux and monitor the reaction progress by TLC until the starting material is consumed.
-
Cooling and Extraction: Cool the reaction mixture to room temperature and wash with diethyl ether to remove any unreacted ester.
-
Acidification: Carefully acidify the aqueous layer with cold 1 M hydrochloric acid to a pH of approximately 2-3, which will precipitate the this compound.
-
Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.[10]
Visualizations
Caption: Main and side reaction pathways in the synthesis of this compound.
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Darzens Reaction [organic-chemistry.org]
- 3. Darzens reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. An Aldol-based Build/Couple/Pair Strategy for the Synthesis of Medium- and Large-Sized Rings: Discovery of Macrocyclic Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ch20: Hydrolysis of Esters [chem.ucalgary.ca]
- 9. DARZENS GLYCIDIC ESTER CONDENSATION || DARZENS REACTION – My chemistry blog [mychemblog.com]
- 10. Saponification-Typical procedures - operachem [operachem.com]
Technical Support Center: Purification of Chiral Glycidic Acids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of chiral glycidic acids.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of chiral glycidic acids using three common techniques: Chiral High-Performance Liquid Chromatography (HPLC), Diastereomeric Salt Resolution, and Enzymatic Kinetic Resolution.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for the analytical and preparative separation of glycidic acid enantiomers. However, challenges such as poor resolution, peak tailing, and column degradation can arise.
Common Problems and Solutions
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor or no separation of enantiomers | - Incorrect chiral stationary phase (CSP).- Inappropriate mobile phase composition.- Suboptimal temperature. | - Screen different types of CSPs (e.g., polysaccharide-based like Chiralcel® OD-H, Chiralpak® AD-H).- Optimize the mobile phase by varying the ratio of organic modifiers (e.g., isopropanol, ethanol in hexane).[1]- Adjust the column temperature; sometimes lower temperatures improve resolution. |
| Peak tailing | - Secondary interactions between the acidic glycidic acid and the CSP.- Column overload. | - Add a small amount of an acidic modifier (e.g., trifluoroacetic acid, acetic acid) to the mobile phase to suppress ionization of the carboxylic acid.[2][3]- Reduce the sample concentration or injection volume. |
| Irreproducible retention times | - Inadequate column equilibration.- Changes in mobile phase composition.- Column "memory" effects from previous runs with different additives.[4] | - Ensure the column is thoroughly equilibrated with the mobile phase before each injection.- Prepare fresh mobile phase daily.- Dedicate a column to a specific method or implement a rigorous column washing protocol between methods. |
| High backpressure | - Clogged column frit.- Particulate matter in the sample or mobile phase. | - Filter all samples and mobile phases through a 0.45 µm filter.- Use a guard column to protect the analytical column.- If pressure is still high, reverse-flush the column (if permitted by the manufacturer). |
| Loss of resolution over time | - Column contamination.- Degradation of the chiral stationary phase. | - Implement a column cleaning protocol as recommended by the manufacturer.- Ensure the mobile phase pH is within the stable range for the column. Glycidic acids can be sensitive to pH, and extreme pH can degrade both the analyte and the stationary phase.[5] |
| Low product recovery after preparative HPLC | - Degradation of the glycidic acid on the column.- Incomplete elution. | - Use a mobile phase with sufficient eluting strength to ensure the compound does not strongly adsorb to the stationary phase.- Consider the stability of the glycidic acid in the chosen mobile phase; prolonged exposure to acidic or basic modifiers may cause ring-opening. |
Experimental Protocol: Chiral HPLC Separation of Glycidyl Butyrate Enantiomers
This protocol is adapted from a validated method for the separation of glycidyl butyrate enantiomers, which can serve as a starting point for other glycidic acid derivatives.[1]
-
HPLC System: A standard HPLC system with a UV detector is suitable.
-
Chiral Stationary Phase: Chiralcel® OD-H (250 x 4.6 mm, 5 µm).[1]
-
Mobile Phase: A mixture of n-hexane and 2-propanol (90:10 v/v).[1] The mobile phase should be filtered and degassed.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 215 nm.
-
Sample Preparation: Dissolve the racemic glycidyl butyrate in the mobile phase to a concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
-
Analysis: Inject the sample and monitor the chromatogram for the separation of the two enantiomers. The retention times and resolution should be determined. For quantitative analysis, a calibration curve should be prepared.
Caption: Workflow for diastereomeric salt resolution.
Enzymatic Kinetic Resolution (EKR)
EKR utilizes enzymes, typically lipases, to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer from the product. For glycidic acids, this is often performed on their corresponding esters.
Common Problems and Solutions
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no enzyme activity | - Inappropriate enzyme for the substrate.- Incorrect solvent.- Suboptimal temperature or pH. | - Screen a variety of lipases (e.g., from Candida antarctica (CALB), Pseudomonas cepacia).<[6][7]br>- Choose an organic solvent that maintains enzyme activity (e.g., hexane, toluene, tert-butyl methyl ether).<[6]br>- Optimize the reaction temperature (typically 30-50°C for lipases). |
| Low enantioselectivity (low ee) | - The chosen enzyme does not have high selectivity for the substrate.- Racemization of the product or starting material under reaction conditions. | - Screen different lipases. Enantioselectivity is highly enzyme- and substrate-dependent.<[6][7]br>- Modify the ester group of the glycidic acid (e.g., methyl, ethyl, butyl ester) as this can influence enzyme selectivity.- Control the reaction conditions (temperature, solvent) to minimize any potential racemization. |
| Reaction stops before 50% conversion | - Enzyme inhibition by the product or substrate.- Enzyme deactivation over time. | - Consider using an immobilized enzyme, which can sometimes improve stability and reduce product inhibition.- If performing a hydrolysis reaction, maintain the pH with a buffer, as the production of the carboxylic acid will lower the pH and can inhibit the enzyme. |
| Difficulty in separating the product from the unreacted starting material | - Similar physical properties of the ester and the acid (in case of hydrolysis) or two different esters (in case of transesterification). | - For hydrolysis reactions, an acid-base extraction can be used to separate the acidic product from the unreacted ester.- For transesterification, column chromatography is typically required for separation. |
| Low yield of the desired enantiomer | - The theoretical maximum yield for a kinetic resolution is 50% for each enantiomer (one as unreacted starting material and one as product).- Incomplete reaction or losses during workup. | - Monitor the reaction closely and stop it at or near 50% conversion to maximize the ee of both the product and the remaining starting material.- Optimize the separation and purification steps to minimize losses. |
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of a Glycidic Ester
This protocol describes a typical transesterification reaction.
-
Materials:
-
Racemic glycidic ester.
-
Lipase (e.g., immobilized Candida antarctica lipase B (Novozym® 435)).
-
Anhydrous organic solvent (e.g., toluene, hexane).
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Acyl donor (e.g., vinyl acetate, isopropenyl acetate).
-
-
Procedure:
-
To a solution of the racemic glycidic ester (1 equivalent) in the organic solvent, add the lipase (typically 10-50% by weight of the substrate).
-
Add the acyl donor (2-5 equivalents).
-
Stir the mixture at a controlled temperature (e.g., 40°C).
-
-
Monitoring the Reaction:
-
Periodically take small aliquots from the reaction mixture, filter off the enzyme, and analyze by chiral HPLC or GC to determine the conversion and the enantiomeric excess of the substrate and product.
-
-
Work-up:
-
When the reaction has reached approximately 50% conversion, stop the reaction by filtering off the enzyme.
-
Wash the enzyme with fresh solvent to recover any adsorbed product. The enzyme can often be reused.
-
Evaporate the solvent from the filtrate.
-
-
Purification:
-
Separate the unreacted glycidic ester from the acylated product by column chromatography on silica gel.
-
Decision Tree for Enzymatic Kinetic Resolution
Caption: Decision-making process for enzymatic kinetic resolution.
Frequently Asked Questions (FAQs)
Q1: My glycidic acid seems to be degrading during purification. What could be the cause and how can I prevent it?
A1: Glycidic acids are susceptible to ring-opening of the epoxide, especially under strong acidic or basic conditions and at elevated temperatures. [8]To prevent degradation:
-
Avoid extreme pH: Maintain a pH as close to neutral as possible during extractions and chromatography. If acidic or basic conditions are necessary (e.g., for diastereomeric salt resolution), use the mildest conditions possible and keep the temperature low.
-
Low temperatures: Perform all purification steps at reduced temperatures (e.g., on an ice bath) to minimize the rate of degradation.
-
Minimize exposure time: Do not leave the glycidic acid in solution, especially under non-neutral pH, for extended periods. Process the material as quickly as possible.
-
Choice of solvents: Be aware that some protic solvents, especially in the presence of acid or base catalysts, can act as nucleophiles and open the epoxide ring.
Q2: I have achieved a good separation of diastereomeric salts, but the enantiomeric excess (ee) of my final glycidic acid is still low. Why?
A2: This can be due to a few factors:
-
Incomplete separation of diastereomers: Even if the crystallization appears successful, the solid may still contain a small amount of the other diastereomer. Consider performing one or more recrystallizations to improve the diastereomeric purity before liberating the free acid.
-
Racemization: The chiral center of the glycidic acid might be susceptible to racemization, especially during the step where the free acid is liberated from the salt. This is more likely if harsh conditions (e.g., strong acid, high temperature) are used. Use mild, cold conditions for this step.
Q3: In my enzymatic kinetic resolution, the reaction is very slow. How can I increase the reaction rate?
A3: A slow reaction rate in EKR can be addressed by:
-
Enzyme choice: The activity of lipases is highly substrate-dependent. Screening different lipases is the most effective approach. [6][7]* Enzyme amount: Increasing the amount of enzyme will generally increase the reaction rate.
-
Temperature: Increasing the temperature (within the enzyme's stable range, typically up to around 50°C for many lipases) will increase the reaction rate.
-
Solvent: The choice of organic solvent can significantly impact enzyme activity. Some enzymes are more active in non-polar solvents like hexane, while others prefer more polar environments.
-
Acyl donor: In transesterification reactions, activated acyl donors like vinyl acetate or isopropenyl acetate are often used to drive the reaction forward and make the acylation step effectively irreversible.
Q4: Can I use the same chiral HPLC column for different types of chiral compounds?
A4: While it is possible, it is generally not recommended to use the same chiral column for a wide variety of compounds, especially if different mobile phase additives are used. Chiral stationary phases can exhibit "memory effects," where traces of additives from a previous separation can remain on the column and affect the selectivity and retention in subsequent analyses. [4]If you must use the same column, it is crucial to have a thorough washing and regeneration protocol between different methods. For best reproducibility, it is advisable to dedicate a column to a specific method or class of compounds.
Q5: How do I choose the right chiral resolving agent for my glycidic acid?
A5: The selection of a resolving agent is often empirical. However, some general guidelines can be followed:
-
Matching acidity/basicity: Since glycidic acids are carboxylic acids, you will need a chiral base as a resolving agent.
-
Commonly used chiral bases: A good starting point is to screen readily available and relatively inexpensive chiral amines such as (R)- or (S)-1-phenylethylamine, dehydroabietylamine, or alkaloids like brucine, strychnine, and quinine. [9]* Structural rigidity: Resolving agents with rigid structures often form more well-defined crystals, which can lead to better separation.
-
Screening: The most effective approach is to perform a small-scale screening with a variety of chiral bases and solvents to identify the combination that gives the best separation.
References
- 1. iosrjournals.org [iosrjournals.org]
- 2. Lipase-mediated enantioselective kinetic resolution of racemic acidic drugs in non-standard organic solvents: Direct chiral liquid chromatography monitoring and accurate determination of the enantiomeric excesses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chiraltech.com [chiraltech.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]
- 6. Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Ethylene glycol - Wikipedia [en.wikipedia.org]
- 9. spcmc.ac.in [spcmc.ac.in]
Technical Support Center: Synthesis of the Taxol Side Chain
Welcome to the technical support center for the synthesis of the Taxol side chain. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yields in their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing the Taxol side chain?
A1: The most prevalent and efficient method for attaching the C-13 side chain to the baccatin III core is the Ojima-Holton method, which utilizes a β-lactam synthon. This approach involves the stereoselective synthesis of the Ojima lactam followed by its coupling with a protected baccatin III derivative.
Q2: Why is the stereochemistry of the β-lactam crucial?
A2: The biological activity of Taxol is highly dependent on its specific stereochemistry. The ester enolate-imine cyclocondensation reaction used to form the β-lactam ring can produce different stereoisomers. It is essential to control this reaction to favor the formation of the desired cis-β-lactam, which leads to the correct stereochemistry in the final Taxol molecule. The use of chiral auxiliaries is a common strategy to ensure high stereoselectivity.
Q3: What are the main challenges associated with the purification of Taxol and its intermediates?
A3: Purification is a significant challenge due to the presence of structurally similar impurities, such as other taxanes and reaction byproducts.[1] These impurities often have similar polarities and molecular weights, making their separation by standard chromatographic techniques difficult.[1][2] High-performance liquid chromatography (HPLC) is typically required for final purification.
Q4: Which protecting groups are commonly used for the hydroxyl groups during the side chain synthesis?
A4: Silyl ethers are the most common protecting groups for the hydroxyl groups on the side chain and the baccatin III core. Triethylsilyl (TES) and triisopropylsilyl (TIPS) are frequently used. The choice of protecting group can influence the reaction's steric hindrance and the conditions required for deprotection. For instance, TIPS is bulkier than TES and can offer greater selectivity in certain reactions.
Troubleshooting Guide
This guide addresses specific problems that can lead to low yields during the synthesis of the Taxol side chain.
Low Yield in Ojima Lactam Synthesis (Ester Enolate-Imine Cyclocondensation)
Problem: The yield of the desired cis-β-lactam is low, with significant formation of the trans-isomer or other side products.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution | Expected Outcome |
| Incorrect Base or Reaction Temperature | Use a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) to ensure complete enolate formation. Maintain a low reaction temperature (e.g., -78 °C) to control the stereoselectivity of the cycloaddition. | Increased ratio of cis- to trans-β-lactam, with typical yields for the desired cis-isomer ranging from 60-80%. |
| Poor Quality of Reagents or Solvents | Ensure all reagents are pure and solvents are anhydrous. Moisture can quench the enolate and lead to side reactions. | Improved reaction consistency and higher yields. |
| Suboptimal Chiral Auxiliary | The choice of chiral auxiliary is critical for stereocontrol. If yields of the desired diastereomer are low, consider screening other chiral auxiliaries. | Enhanced diastereoselectivity, leading to a higher yield of the correct β-lactam stereoisomer. |
| Side Reactions of the Imine or Enolate | Ensure slow addition of the enolate to the imine solution to minimize self-condensation of the enolate or decomposition of the imine. | Reduced formation of byproducts and increased yield of the desired β-lactam. |
Low Yield in Coupling of the Side Chain to Baccatin III
Problem: The coupling reaction between the Ojima lactam and the protected baccatin III derivative results in a low yield of the desired product.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution | Expected Outcome |
| Inefficient Activation of the C-13 Hydroxyl Group | Use a strong base such as n-butyllithium or LHMDS to deprotonate the C-13 hydroxyl group of the baccatin III derivative, forming the more reactive alkoxide. | More efficient coupling with the β-lactam, with reported yields often exceeding 90%. |
| Steric Hindrance | The bulky protecting groups on both the baccatin III core and the β-lactam can hinder the coupling reaction. Ensure optimal reaction conditions (e.g., appropriate solvent and temperature) to overcome steric hindrance. In some cases, a less bulky protecting group on the baccatin III C-7 hydroxyl may be beneficial. | Improved reaction rates and higher coupling yields. |
| Decomposition of Reactants | Both the baccatin III alkoxide and the β-lactam can be sensitive to reaction conditions. Use anhydrous solvents and an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. | Increased stability of reactants, leading to higher product yield. |
Low Yield During Deprotection Steps
Problem: Removal of the protecting groups from the coupled product leads to a low yield of the final Taxol analog.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution | Expected Outcome |
| Harsh Deprotection Conditions | Silyl ethers are typically removed with a fluoride source, such as tetrabutylammonium fluoride (TBAF) or hydrofluoric acid (HF). The conditions should be carefully controlled (e.g., temperature, reaction time) to avoid side reactions or degradation of the Taxol core. | Selective removal of the protecting groups with minimal degradation of the product, leading to higher yields of the final compound. |
| Incomplete Deprotection | Monitor the reaction progress carefully using techniques like thin-layer chromatography (TLC) or HPLC to ensure complete removal of all protecting groups. | A cleaner product profile and avoidance of purification difficulties arising from partially deprotected intermediates. |
| Product Degradation During Workup | The Taxol molecule is sensitive to both acidic and basic conditions. Ensure that the workup and purification steps are performed under neutral or near-neutral pH to prevent degradation. | Improved recovery of the final product. |
Experimental Protocols
Synthesis of the Ojima Lactam (General Protocol)
This protocol describes the ester enolate-imine cyclocondensation to form the β-lactam ring.
-
Imine Formation: React benzaldehyde with a suitable amine (often containing a chiral auxiliary) in the presence of a dehydrating agent (e.g., MgSO₄) in an appropriate solvent like dichloromethane (CH₂Cl₂).
-
Enolate Formation: In a separate flask under an inert atmosphere, dissolve the corresponding ester in anhydrous tetrahydrofuran (THF) and cool to -78 °C. Add a strong base (e.g., LDA) dropwise to form the lithium enolate.
-
Cycloaddition: Slowly add the freshly prepared imine solution to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for several hours.
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired β-lactam.
Coupling of the Ojima Lactam to 7-O-TES-Baccatin III
This protocol details the Ojima-Holton coupling reaction.
-
Preparation of Baccatin III Derivative: Dissolve 7-O-triethylsilyl (TES) baccatin III in anhydrous THF under an inert atmosphere and cool the solution to -40 °C.
-
Formation of the Alkoxide: Add a solution of n-butyllithium (n-BuLi) in hexanes dropwise to the baccatin III solution to deprotonate the C-13 hydroxyl group.
-
Coupling: Slowly add a solution of the protected Ojima lactam in anhydrous THF to the reaction mixture. Allow the reaction to warm to 0 °C and stir for several hours.
-
Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with ethyl acetate, wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Deprotection of the Side Chain
This protocol describes the removal of a silyl protecting group.
-
Reaction Setup: Dissolve the protected Taxol analog in a suitable solvent such as THF or acetonitrile.
-
Deprotection: Add a solution of TBAF in THF dropwise to the reaction mixture at 0 °C. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, quench it with water. Extract the product with ethyl acetate, wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: Purify the final product by preparative HPLC to obtain high-purity Taxol or its analog.
Visualizations
Caption: Troubleshooting workflow for Taxol side chain synthesis.
References
Preventing racemization during phenylglycidic acid synthesis
Welcome to the technical support center for the stereoselective synthesis of phenylglycidic acid and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide guidance on preventing racemization during this critical synthetic process.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for achieving an enantioselective synthesis of phenylglycidic acid?
A1: The main strategies to control stereochemistry during phenylglycidic acid synthesis include:
-
The Darzens Condensation with Chiral Auxiliaries: This method involves attaching a chiral auxiliary to the haloacetate reagent to direct the stereochemical outcome of the condensation with benzaldehyde.
-
Enzymatic Kinetic Resolution (EKR): This technique utilizes enzymes, typically lipases, to selectively resolve a racemic mixture of phenylglycidic acid esters, yielding one enantiomer in high purity.
-
Asymmetric Phase-Transfer Catalysis (PTC): Chiral phase-transfer catalysts can be employed in the Darzens condensation to create a chiral environment that favors the formation of one enantiomer over the other.
Q2: What is the most common cause of racemization during the Darzens condensation for phenylglycidic acid synthesis?
A2: The most frequent cause of racemization is the epimerization of the enolate intermediate. The proton on the α-carbon of the α-haloester is acidic and can be removed by the base used in the reaction. If this enolate is not sufficiently stabilized or if the subsequent reaction with the aldehyde is slow, it can lead to a loss of stereochemical integrity. The basic reaction conditions can also lead to epimerization of the halohydrin intermediate before the final ring closure to the epoxide.[1][2]
Q3: How can I minimize racemization during the workup and purification of my phenylglycidic acid product?
A3: To minimize racemization during workup and purification, it is crucial to avoid harsh acidic or basic conditions and prolonged heating. Use mild workup procedures, such as quenching with a buffered solution. For purification, column chromatography on silica gel is generally suitable, but care should be taken to use neutral solvent systems and to minimize the time the product spends on the column.
Q4: Which analytical techniques are best for determining the enantiomeric excess (ee%) and diastereomeric ratio (dr) of my phenylglycidic acid product?
A4: The most common and reliable method for determining the enantiomeric excess and diastereomeric ratio of chiral phenylglycidic acid derivatives is chiral High-Performance Liquid Chromatography (HPLC) .[3] It is essential to use a suitable chiral stationary phase (e.g., Chiralcel OD-H, Chiralpak AD-H) and to optimize the mobile phase to achieve baseline separation of all stereoisomers.[4] Other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy with chiral shift reagents can also be used, but HPLC is generally preferred for its accuracy and sensitivity.
Troubleshooting Guides
Problem 1: Low Enantioselectivity in Darzens Condensation Using a Chiral Auxiliary
| Possible Cause | Suggested Solution |
| Inappropriate Chiral Auxiliary | The choice of chiral auxiliary is critical for achieving high stereoselectivity. If you are observing low ee%, consider screening different chiral auxiliaries such as those derived from (-)-8-phenylmenthol or Evans oxazolidinones.[5][6] |
| Incorrect Base or Solvent | The base and solvent system can significantly influence the stereochemical outcome. Experiment with different bases (e.g., NaH, KHMDS, LiHMDS) and aprotic solvents (e.g., THF, toluene) to optimize the reaction conditions. |
| Reaction Temperature Too High | Higher temperatures can lead to increased racemization of the enolate intermediate. Perform the reaction at lower temperatures (e.g., -78 °C to 0 °C) to enhance stereoselectivity. |
| Slow Addition of Reagents | Slow addition of the base or the electrophile can sometimes lead to side reactions or racemization. Try optimizing the rate of addition of your reagents. |
Problem 2: Poor Yields in Enzymatic Kinetic Resolution
| Possible Cause | Suggested Solution |
| Enzyme Inhibition or Deactivation | The substrate or product may be inhibiting or deactivating the lipase. Try using a different lipase or immobilizing the enzyme to improve its stability. Consider adjusting the substrate concentration or using a biphasic system to reduce substrate toxicity. |
| Sub-optimal Reaction Conditions | The pH, temperature, and solvent are critical for enzyme activity and selectivity. Optimize these parameters for the specific lipase you are using. The addition of co-solvents like DMSO or isopropanol can sometimes improve results.[7] |
| Incomplete Reaction | The reaction may not have reached 50% conversion, which is the theoretical maximum for a kinetic resolution. Monitor the reaction progress over time using chiral HPLC to determine the optimal reaction time. |
| Mass Transfer Limitations | If using whole cells or an immobilized enzyme, mass transfer limitations can slow down the reaction. Ensure adequate stirring or agitation to improve the interaction between the substrate and the enzyme. |
Problem 3: Low Diastereoselectivity in the Darzens Condensation
| Possible Cause | Suggested Solution |
| Reaction Conditions Favoring Thermodynamic Product | The stereochemical outcome of the Darzens condensation can be kinetically or thermodynamically controlled.[1] The choice of base and solvent can influence which diastereomer is favored. For example, in some systems, non-polar solvents like benzene favor the formation of the trans product, while polar aprotic solvents like HMPT can lead to the cis product.[8] |
| Reversibility of the Aldol Addition Step | The initial aldol-type addition can be reversible. This allows for equilibration of the diastereomeric halohydrin intermediates, which can lead to a mixture of products. Running the reaction at lower temperatures can often favor the kinetically controlled product. |
| Nature of the Cation | The counter-ion of the base (e.g., Li+, Na+, K+) can influence the transition state of the reaction and thus the diastereoselectivity. It is worth screening different metal alkoxides or hydrides. |
Data Presentation
Table 1: Enzymatic Kinetic Resolution of Ethyl Phenylglycidate
| Enzyme/Microorganism | Substrate | Co-solvent | Time (h) | Conversion (%) | ee% (Substrate) | ee% (Product) | Reference |
| Galactomyces geotrichum ZJUTZQ200 | rac-ethyl phenylglycidate | DMSO | 8 | >50 | >99 | - | [7] |
| Pseudomonas sp. | rac-ethyl phenylglycidate | DMF | 12 | 26 | 95 | - | [9] |
| Pseudomonas fluorescens | rac-3-phenylbutanoic acid ethyl ester | - | 64 | 50 | 99 | 98 | [10] |
| Lipase PS (Amano) | Racemic alcohol precursor to (S)-ivabradine | Water/EtOH | 0.5 | 30 | - | 92 | [11] |
Table 2: Asymmetric Darzens Condensation using Chiral Auxiliaries
| Chiral Auxiliary | Aldehyde | Haloacetate | Base | Solvent | Yield (%) | dr (trans:cis) | ee% (major isomer) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | (-)-8-Phenylmenthyl | Cyclohexanone | (-)-8-Phenylmenthyl α-chloroacetate | KHMDS | THF | - | - | 96 (de) |[5] | | (-)-Menthyl | Benzaldehyde | (-)-Menthyl chloroacetate | NaH | THF | - | 65:35 | - |[12] | | Evans Oxazolidinone | Various | N-acyl oxazolidinone | NaHMDS | THF | High | High | High |[6] |
Table 3: Asymmetric Darzens Condensation via Phase-Transfer Catalysis
| Chiral Catalyst | Aldehyde | α-Halo Ketone/Ester | Base | Solvent | Yield (%) | ee% | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Cinchona alkaloid-derived | Benzaldehyde | α-chloroacetophenone | aq. NaOH | Toluene | 95 | 92 |[13] | | Cinchona alkaloid-derived | Various aromatic aldehydes | α-chloro ketones | aq. KOH | CH2Cl2 | High | up to 99 |[14] | | Xylal-based crown ether | Benzaldehyde | α-chloroacetophenone | aq. KOH | Toluene | - | 58 |[15] |
Experimental Protocols
Protocol 1: General Procedure for Enzymatic Kinetic Resolution of rac-Ethyl Phenylglycidate
-
Enzyme Preparation: Prepare a suspension of the chosen lipase (e.g., Lipase from Pseudomonas cepacia) or whole cells (e.g., Galactomyces geotrichum) in a suitable buffer (e.g., phosphate buffer, pH 7.0).
-
Reaction Setup: To the enzyme suspension, add the racemic ethyl phenylglycidate. A co-solvent such as DMSO or DMF may be added to improve substrate solubility.[7][9]
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with constant agitation.
-
Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral HPLC to determine the conversion and the enantiomeric excess of the remaining substrate and the product.
-
Workup: Once the desired conversion (typically around 50%) is reached, stop the reaction by filtering off the enzyme or cells. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The unreacted enantiomer of ethyl phenylglycidate and the hydrolyzed product can be separated by column chromatography.
Protocol 2: General Procedure for Asymmetric Darzens Condensation using a Chiral Auxiliary
-
Preparation of the Chiral Ester: Synthesize the α-chloroacetate ester of the chosen chiral auxiliary (e.g., (-)-8-phenylmenthol) using standard esterification procedures.
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the chiral α-chloroacetate ester and benzaldehyde in a dry aprotic solvent (e.g., THF).
-
Cooling: Cool the reaction mixture to a low temperature (e.g., -78 °C).
-
Base Addition: Slowly add a strong, non-nucleophilic base (e.g., KHMDS or LiHMDS) to the cooled solution.
-
Reaction: Stir the reaction mixture at the low temperature for a specified period, monitoring the reaction progress by TLC.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Workup: Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., diethyl ether). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purification and Auxiliary Removal: Purify the product by column chromatography. The chiral auxiliary can then be cleaved (e.g., by hydrolysis or reduction) to yield the enantiomerically enriched phenylglycidic acid.
Visualizations
Caption: Mechanism of the Darzens Condensation for Phenylglycidate Synthesis.
Caption: Troubleshooting Workflow for Low Enantioselectivity.
Caption: Principle of Enzymatic Kinetic Resolution of Phenylglycidate.
References
- 1. Darzens reaction - Wikipedia [en.wikipedia.org]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. uma.es [uma.es]
- 4. pubs.acs.org [pubs.acs.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 7. Bioresolution Production of (2R,3S)-Ethyl-3-phenylglycidate for Chemoenzymatic Synthesis of the Taxol C-13 Side Chain by Galactomyces geotrichum ZJUTZQ200, a New Epoxide-Hydrolase-Producing Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. DARZENS GLYCIDIC ESTER CONDENSATION || DARZENS REACTION – My chemistry blog [mychemblog.com]
- 10. almacgroup.com [almacgroup.com]
- 11. re.public.polimi.it [re.public.polimi.it]
- 12. arkat-usa.org [arkat-usa.org]
- 13. datapdf.com [datapdf.com]
- 14. Asymmetric phase-transfer catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Substrate/Cell Ratio in Whole-Cell Biocatalysis
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for optimizing the substrate-to-cell ratio in whole-cell biocatalysis experiments.
Frequently Asked Questions (FAQs)
Q1: What is the substrate/cell ratio and why is it critical in whole-cell biocatalysis?
The substrate/cell ratio, also known as the substrate-to-biocatalyst ratio, defines the amount of starting material (substrate) relative to the amount of cellular catalyst (whole cells) in a reaction. This ratio is a critical parameter because it directly influences reaction rate, product yield, and overall process efficiency.[1][2] An improperly balanced ratio can lead to issues like substrate or product inhibition, cell toxicity, and incomplete conversion, thereby compromising the entire process.[3][4]
Q2: What are the main factors that influence the optimal substrate/cell ratio?
Several factors can affect the ideal ratio, including:
-
Enzyme Kinetics: The intrinsic activity (kcat) and substrate affinity (KM) of the key enzyme(s) within the cells.
-
Substrate and Product Toxicity: High concentrations of certain substrates or products can be toxic to the cells, impairing their catalytic activity or viability.[5]
-
Mass Transfer Limitations: The rate at which the substrate can cross the cell membrane to reach the intracellular enzymes, and the rate at which the product can exit the cell.[3][6]
-
Cofactor Regeneration: The cell's ability to regenerate essential cofactors (e.g., NADH/NAD+) required for the enzymatic reaction.[7]
-
Reaction Conditions: Parameters such as pH, temperature, and solvent can affect both enzyme activity and cell health.[8][9]
-
Cellular State: The growth phase (e.g., stationary phase) of the cells used can impact the levels of active enzymes.[10]
Q3: What is the difference between using whole cells and purified enzymes?
Whole-cell biocatalysts utilize intact microbial cells containing the desired enzyme(s). This approach avoids costly and time-consuming enzyme purification steps.[1][10] Cells also provide a protective environment for the enzyme and contain native machinery for cofactor regeneration.[7] However, whole-cell systems can be more complex, with potential for side reactions from other cellular enzymes and mass transfer limitations across the cell membrane.[6][7][11] Purified enzymes offer a cleaner system with fewer side reactions but require expensive purification and often need external cofactor addition.
Q4: How does substrate inhibition affect the process?
Substrate inhibition occurs when high concentrations of the substrate bind to the enzyme in a non-productive way, leading to a decrease in the reaction rate.[3][12] This phenomenon is a common challenge in biocatalysis and can prevent the achievement of high product titers.[3][13] Overcoming it often requires strategies like fed-batch substrate addition rather than a single high-concentration batch.[4][9]
Troubleshooting Guide
This section addresses common problems encountered during the optimization of whole-cell biocatalysis, their potential causes, and recommended solutions.
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Action |
| Poor Substrate Transport | The substrate cannot efficiently cross the cell membrane.[6] |
| Low Intracellular Enzyme Activity | The enzyme is not expressed at high levels or is inactive. |
| Cofactor Limitation | The reaction requires a cofactor (e.g., NADH) that is not being regenerated efficiently.[7] |
| Sub-optimal Reaction Conditions | pH, temperature, or buffer composition are not ideal for the enzyme or cells.[8] |
| Cell Viability Issues | The reaction conditions or substrate/product concentrations are toxic to the cells.[5] |
Problem 2: Reaction Stops Before Substrate is Fully Consumed
| Potential Cause | Troubleshooting Action |
| Product Inhibition | The accumulating product inhibits the enzyme's activity. |
| Enzyme Instability | The enzyme is not stable under the reaction conditions for the required duration.[3] |
| Depletion of a Co-substrate or Nutrient | A necessary component for cell maintenance or cofactor regeneration has been exhausted. |
| pH Shift | The reaction produces or consumes acidic/basic molecules, causing the pH to drift out of the optimal range. |
Problem 3: High Formation of Undesired Byproducts
| Potential Cause | Troubleshooting Action |
| Activity of Native Host Enzymes | Other enzymes in the host cell are converting the substrate or product into undesired molecules.[11][14] |
| Chemical Instability | The substrate or product is chemically unstable under the reaction conditions, leading to degradation.[3] |
Data Presentation: Examples of Substrate/Cell Ratio Optimization
The optimal ratio is highly dependent on the specific reaction. The goal is to find a balance that maximizes productivity while minimizing inhibition and cell toxicity.
| System | Substrate (S) | Biocatalyst (C) | S/C Ratio (mol/g_CDW) | Outcome | Reference |
| E. coli expressing ADH | rac-2-phenylpropanal | 4 g_CDW/L | 0.025 | High enantiopurity, lower conversion | [2] |
| E. coli expressing ADH | rac-2-phenylpropanal | 40 g_CDW/L | 0.05 | Compromise between conversion and enantiopurity | [2] |
| P. pastoris expressing UGT | UDP-glucose | 50 g/L (wet weight) | Varies | Activity increased 262% after fermentation optimization | [6] |
| H. bluephagenesis | Citrate | ~1.6 g_CDW/L | 0.0625 | 9.42 g itaconic acid / g_CDW | [15] |
| CDW: Cell Dry Weight |
Experimental Protocols
Protocol 1: General Method for Optimizing Substrate-to-Cell Ratio
This protocol provides a framework for systematically determining the optimal S/C ratio.
1. Preparation of Whole-Cell Biocatalyst: a. Grow the microbial strain under optimal conditions to the desired growth phase (often late exponential or early stationary phase). b. Harvest cells by centrifugation (e.g., 5000 x g for 15 min at 4°C). c. Wash the cell pellet with a suitable buffer (e.g., phosphate buffer, pH 7.0) to remove residual growth medium. d. Resuspend the cells in the reaction buffer to create a concentrated cell stock. Determine the cell concentration (e.g., by measuring optical density at 600 nm (OD600) and converting to cell dry weight (CDW)).
2. Reaction Setup: a. Set up a series of reactions in vials or a multi-well plate. b. Vary Cell Concentration: In the first experiment, keep the substrate concentration constant (e.g., 50 mM) and vary the cell concentration (e.g., 1, 5, 10, 20, 40 g_CDW/L). c. Vary Substrate Concentration: In the second experiment, use the best cell concentration from the previous step and vary the initial substrate concentration (e.g., 10, 50, 100, 200, 500 mM). d. Include a negative control (no cells) to check for abiotic substrate degradation. e. Incubate all reactions at the desired temperature with appropriate agitation.
3. Monitoring and Analysis: a. Take samples at regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours). b. Quench the reaction immediately (e.g., by adding a solvent like acetonitrile or by flash freezing). c. Separate the cells from the supernatant by centrifugation. d. Analyze the supernatant for substrate consumption and product formation using a suitable analytical method (e.g., HPLC, GC).
4. Data Interpretation: a. Plot product concentration vs. time for each condition. b. Calculate the initial reaction rate, final product titer, and overall yield for each S/C ratio. c. Identify the ratio that provides the best balance of rate, titer, and yield without significant inhibition.
Visualizations
Caption: Workflow for optimizing the substrate/cell ratio.
Caption: Logic diagram for troubleshooting low product yield.
Caption: Key steps and potential bottlenecks in whole-cell biocatalysis.
References
- 1. Whole Cells as Biocatalysts in Organic Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Overcoming bottlenecks towards complete biocatalytic conversions and complete product recovery - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D4RE00349G [pubs.rsc.org]
- 4. orbit.dtu.dk [orbit.dtu.dk]
- 5. Ionic liquids in whole-cell biocatalysis: a compromise between toxicity and efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improving the catalytic performance of Pichia pastoris whole-cell biocatalysts by fermentation process - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Whole cell biocatalysts: essential workers from Nature to the industry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Considerations when Measuring Biocatalyst Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Transaminase biocatalysis: optimization and application - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC02328B [pubs.rsc.org]
- 12. Substrate inhibition by the blockage of product release and its control by tunnel engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. ocw.mit.edu [ocw.mit.edu]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Managing Co-solvent Effects in Enzymatic Resolutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the effects of co-solvents in enzymatic resolutions.
Troubleshooting Guides
Issue 1: Low or No Enzyme Activity after Adding a Co-solvent
Q: My enzyme has lost most of its activity after I introduced an organic co-solvent. What could be the cause and how can I fix it?
A: Loss of enzyme activity in the presence of co-solvents is a common issue, often stemming from conformational changes in the enzyme's structure. Here are the likely causes and troubleshooting steps:
-
Cause 1: Co-solvent Induced Denaturation. Hydrophilic co-solvents can strip the essential water layer from the enzyme's surface, leading to unfolding and inactivation.[1] The polarity of the solvent, often quantified by its logP value, is a critical factor. Solvents with low logP values (hydrophilic) are generally more denaturing than those with high logP values (hydrophobic).
-
Troubleshooting Steps:
-
Co-solvent Selection: Switch to a more hydrophobic co-solvent (higher logP value). A general guideline is that enzymes tend to be more active in hydrophobic solvents.[2]
-
Optimize Co-solvent Concentration: Systematically decrease the concentration of the co-solvent. Even a small reduction can sometimes restore activity.
-
Enzyme Immobilization: Immobilizing the enzyme on a solid support can enhance its stability in the presence of organic solvents.[3][4] This "rigidification" can prevent the conformational changes that lead to inactivation.
-
Protein Engineering: If feasible, consider using a different, more solvent-stable enzyme variant. Protein engineering can be used to develop enzymes with improved tolerance to specific co-solvents.[5]
-
-
Cause 2: Direct Inhibition. The co-solvent molecules may be directly interfering with the enzyme's active site, acting as a competitive or non-competitive inhibitor.
-
Troubleshooting Steps:
-
Kinetic Analysis: Perform kinetic studies to determine the nature of the inhibition.
-
Structural Modeling: If the enzyme's structure is known, molecular docking studies can help visualize potential interactions between the co-solvent and the active site.
-
Alternative Co-solvent: Select a co-solvent with a different chemical structure that is less likely to bind to the active site.
-
Issue 2: Poor or Altered Enantioselectivity
Q: The enantioselectivity (E-value or ee%) of my enzymatic resolution has dropped significantly after adding a co-solvent. How can I improve it?
A: Co-solvents can alter the flexibility of the enzyme's active site, which in turn affects its ability to discriminate between enantiomers.
-
Cause 1: Increased Active Site Flexibility. In a purely aqueous medium, some lipases exhibit high flexibility, which can lead to poor enantioselectivity as the active site can accommodate both enantiomers.[6]
-
Troubleshooting Steps:
-
Co-solvent Screening: The effect of a co-solvent on enantioselectivity is highly specific to the enzyme, substrate, and solvent combination. Therefore, a systematic screening of different co-solvents is recommended. For instance, the addition of DMSO has been shown to dramatically enhance the enantioselectivity of some lipase-catalyzed reactions.[7]
-
Optimize Co-solvent Concentration: The concentration of the co-solvent plays a crucial role. For some reactions, increasing the concentration of a co-solvent like DMSO can lead to higher enantioselectivity.[8]
-
Temperature Optimization: Temperature can have a profound effect on the enantiomeric ratio (E).[9] Consider running the reaction at different temperatures in the presence of the co-solvent.
-
-
Cause 2: Altered Substrate and Product Solubility. The co-solvent can change the solubility of the substrate and product, which can affect the reaction equilibrium and the apparent enantioselectivity.
-
Troubleshooting Steps:
-
Solubility Measurement: Determine the solubility of your substrate and product in the chosen co-solvent mixture.
-
Biphasic System: Consider using a biphasic system with a water-immiscible organic solvent. This can help to control the concentration of substrate and product in the aqueous phase where the enzyme is active.
-
Issue 3: Phase Separation or Precipitation
Q: My reaction mixture has become cloudy or has formed a precipitate after adding the co-solvent. What should I do?
A: This is often due to the poor solubility of the enzyme or the substrate/product in the new solvent mixture.
-
Cause 1: Enzyme Precipitation. The co-solvent may have reduced the solubility of the enzyme, causing it to precipitate out of the solution.
-
Troubleshooting Steps:
-
Use of Additives: Certain additives, such as salts or polymers, can help to stabilize the enzyme in solution.
-
Immobilization: Immobilizing the enzyme can prevent it from precipitating.
-
Lower Enzyme Concentration: While not ideal, using a lower concentration of the enzyme might keep it in solution.
-
-
Cause 2: Substrate/Product Precipitation. The substrate or product may not be soluble in the chosen co-solvent mixture.
-
Troubleshooting Steps:
-
Alternative Co-solvent: Screen for a co-solvent or a co-solvent mixture in which all reaction components are soluble.
-
Change Substrate/Product Form: If possible, modify the substrate (e.g., use an ester derivative) to improve its solubility.
-
FAQs
Q1: How do I choose the right co-solvent for my enzymatic resolution?
A1: The choice of co-solvent is critical and often requires empirical screening. A good starting point is to consider the hydrophobicity of the solvent, often indicated by its logP value. Hydrophobic solvents (logP > 4) are generally less denaturing to enzymes than hydrophilic solvents (logP < 2). However, the optimal co-solvent is highly dependent on the specific enzyme and substrate. Therefore, a screening of a small library of solvents with varying properties (e.g., logP, dielectric constant, hydrogen bonding capacity) is recommended.
Q2: What is the role of water in enzymatic reactions in co-solvent systems?
A2: A certain amount of water is essential for enzyme activity, even in predominantly organic media. This "essential water" layer maintains the enzyme's active conformation. Hydrophilic co-solvents can strip this water away, leading to inactivation. The water activity (aw) of the reaction medium is a critical parameter to control.
Q3: Can I use co-solvents with immobilized enzymes?
A3: Yes, in fact, enzyme immobilization is a key strategy to improve enzyme stability and performance in the presence of co-solvents.[3] Immobilization can provide a more stable microenvironment for the enzyme, protecting it from the denaturing effects of the co-solvent.
Q4: Do co-solvents always decrease enzyme activity?
A4: Not necessarily. While high concentrations of many organic solvents are detrimental, low concentrations of some co-solvents can actually enhance enzyme activity or enantioselectivity.[7] For example, some polar organic solvents have been reported to increase the catalytic rate constant (kcat) of lipases. The effect is highly specific and needs to be determined experimentally.
Q5: How can I measure enzyme activity accurately in the presence of a co-solvent?
A5: Measuring enzyme activity in co-solvent systems requires careful consideration of potential interferences. The co-solvent can affect the performance of the analytical method (e.g., spectrophotometry, chromatography). It is important to run appropriate controls, including a blank reaction without the enzyme, to account for any background reaction or signal interference from the co-solvent. Standard analytical techniques like HPLC, GC, or NMR are often used to monitor the reaction progress.[10][11]
Data Presentation
Table 1: Effect of DMSO Concentration on the Enantioselectivity and Activity of Lipase-Catalyzed Reactions.
| Enzyme | Substrate | Co-solvent (DMSO vol%) | Enantiomeric Ratio (E) | Relative Activity (%) | Reference |
| Candida rugosa Lipase | 2-Phenoxypropionic acid derivative | 0 | 5 | 100 | [7] |
| 50 | >100 | ~20 | [7] | ||
| Pseudomonas cepacia Lipase | 2-Phenoxypropionic acid derivative | 0 | 15 | 100 | [7] |
| 50 | >100 | >100 | [7] | ||
| α-Chymotrypsin | AAF-AMC | 0 | N/A | 100 | [12] |
| 10 | N/A | ~50 | [12] | ||
| 20 | N/A | ~20 | [12] |
Table 2: Influence of Co-solvent LogP on Lipase Activity.
| Lipase | Co-solvent | LogP | Relative Activity (%) | Reference |
| Immobilized Lipase | Methanol | -0.76 | Low | [2] |
| 1-Butanol | 0.8 | Low | [2] | |
| Chloroform | 2.0 | Moderate | [2] | |
| Benzene | 2.0 | Moderate | [2] | |
| n-Pentane | 3.0 | High | [2] | |
| Aspergillus niger Lipase | None (Aqueous) | N/A | 100 (E=4) | [6] |
| n-Butanol | 0.88 | High (E>200) | [6] | |
| Isopropanol | 0.05 | Moderate | [6] |
Experimental Protocols
Protocol 1: Co-solvent Screening for Improved Enantioselectivity
-
Enzyme and Substrate Preparation: Prepare a stock solution of the enzyme in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0). Prepare a stock solution of the racemic substrate in a water-miscible solvent (e.g., acetonitrile or DMSO) to ensure its solubility.
-
Co-solvent Selection: Choose a panel of 5-10 water-miscible organic co-solvents with a range of logP values and chemical properties (e.g., DMSO, acetonitrile, t-butanol, isopropanol, THF, dioxane).
-
Reaction Setup: In a series of microcentrifuge tubes or a microtiter plate, set up the reactions as follows:
-
Buffer
-
Co-solvent (at a final concentration of 10-50% v/v)
-
Enzyme stock solution
-
Substrate stock solution (to initiate the reaction)
-
Include a control reaction with no co-solvent.
-
-
Incubation: Incubate the reactions at a constant temperature with gentle agitation.
-
Time-course Analysis: Withdraw aliquots at different time points (e.g., 1, 4, 8, 24 hours).
-
Quenching and Extraction: Quench the reaction by adding a suitable solvent (e.g., ethyl acetate) and an internal standard. Extract the substrate and product.
-
Analysis: Analyze the samples by chiral HPLC or GC to determine the enantiomeric excess of the remaining substrate (ees) and the product (eep), and the conversion (c).
-
Calculation: Calculate the enantiomeric ratio (E) using the formula: E = ln[1 - c(1 + eep)] / ln[1 - c(1 - eep)] or a suitable alternative.
-
Evaluation: Compare the E-values and conversion rates across the different co-solvents to identify the optimal one.
Protocol 2: Enzyme Immobilization for Enhanced Co-solvent Tolerance
This protocol describes a general method for lipase immobilization by physical adsorption on a hydrophobic support, which can improve stability in co-solvents.
-
Support Preparation: Select a hydrophobic support material (e.g., Accurel® MP1000 polypropylene powder). Pre-wet the support with ethanol to make it accessible to the aqueous enzyme solution, then wash thoroughly with distilled water to remove the ethanol.
-
Enzyme Solution: Prepare a solution of the lipase in a low-ionic-strength buffer (e.g., 10 mM phosphate buffer, pH 7.0).
-
Immobilization:
-
Add the pre-wetted support to the enzyme solution.
-
Incubate with gentle shaking for a specified period (e.g., 1-24 hours) at a controlled temperature (e.g., 4 °C or room temperature).
-
-
Washing: After incubation, separate the immobilized enzyme from the solution by filtration or centrifugation. Wash the immobilized preparation several times with buffer to remove any unbound enzyme.
-
Drying: Dry the immobilized enzyme preparation (e.g., under vacuum or by lyophilization).
-
Activity Assay: Determine the activity of the immobilized enzyme and the amount of unbound protein in the supernatant to calculate the immobilization yield and efficiency. The activity can be measured using a standard assay, such as the hydrolysis of p-nitrophenyl butyrate, both in buffer and in the presence of the target co-solvent.
-
Stability Test: To assess the improved tolerance, incubate both the free and immobilized enzyme in the presence of the co-solvent for a set period and then measure the residual activity.
Visualizations
Caption: Troubleshooting workflow for low enantioselectivity.
Caption: Experimental workflow for co-solvent screening.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Ethanol as additive enhance the performance of immobilized lipase LipA from Pseudomonas aeruginosa on polypropylene support - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stabilization of Immobilized Lipases by Intense Intramolecular Cross-Linking of Their Surfaces by Using Aldehyde-Dextran Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Dimethyl sulfoxide as a co-solvent dramatically enhances the enantioselectivity in lipase-catalysed resolutions of 2-phenoxypropionic acyl derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. Solvent Tolerance Improvement of Lipases Enhanced Their Applications: State of the Art [mdpi.com]
- 9. Solvent effect on lipase enantioselectivity. Evidence for the presence of two thermodynamic states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The multifaceted effects of DMSO and high hydrostatic pressure on the kinetic constants of hydrolysis reactions catalyzed by α-chymotrypsin - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP03062G [pubs.rsc.org]
Technical Support Center: Refinement of Chiral HPLC Methods for Glycidate Analysis
Welcome to the technical support center for the refinement of chiral HPLC methods for glycidate analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) to overcome common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common stationary phases for chiral separation of glycidates?
A1: Polysaccharide-based chiral stationary phases (CSPs) are widely used and have shown great success in separating glycidate enantiomers.[1][2] Specifically, derivatives of cellulose and amylose are very popular. For example, Chiralcel OD-H (cellulose-based) and Chiralpak AD-H (amylose-based) have been effectively used for the enantiomeric separation of compounds like glycidyl butyrate and glycidyl tosylate.[1][3][4]
Q2: How do I select an appropriate mobile phase for my glycidate analysis?
A2: The choice of mobile phase is critical for achieving good chiral separation.[5] For normal-phase HPLC, a common starting point is a mixture of a non-polar solvent like n-hexane and a polar modifier, typically an alcohol such as 2-propanol (IPA) or ethanol.[3][4][6] The ratio of hexane to the alcohol modifier significantly impacts retention and resolution.[1] For instance, a mobile phase of Hexane:2-Propanol (100:1, v/v) has been successfully used for separating glycidyl butyrate enantiomers.[1][3] It is often necessary to screen different ratios and even different alcohols to optimize the separation.[7] For basic or acidic analytes, adding a small amount of a basic (e.g., diethylamine) or acidic (e.g., trifluoroacetic acid) additive can improve peak shape and resolution.[8]
Q3: My glycidate sample is not dissolving well in the mobile phase. What should I do?
A3: To avoid issues like on-column precipitation and distorted peak shapes, it is always best to dissolve your sample in the mobile phase itself.[9][10] If solubility is an issue, you may need to adjust the sample solvent. However, be cautious as even small amounts of incompatible solvents can damage the chiral stationary phase.[9] If your sample is a salt, adding a small amount of a suitable additive (e.g., 0.1% diethylamine for an acid salt of a base) to the sample solvent can improve solubility.[10]
Troubleshooting Guide
Issue 1: Poor Resolution or Co-eluting Peaks
Poor resolution between enantiomers is a common challenge in chiral chromatography.
Possible Causes and Solutions:
-
Suboptimal Mobile Phase Composition: The selectivity of the chiral separation is highly dependent on the mobile phase.[5]
-
Solution: Systematically vary the ratio of the non-polar solvent to the polar modifier. For example, if you are using Hexane:IPA, try changing the percentage of IPA. Reducing the modifier percentage can sometimes improve resolution.[1] Also, consider trying a different alcohol modifier (e.g., ethanol instead of IPA) as this can alter the selectivity.[4]
-
-
Inappropriate Stationary Phase: The chosen chiral stationary phase may not be suitable for your specific glycidate.
-
Temperature Effects: Column temperature can influence enantiomeric separation.
Issue 2: Peak Tailing or Fronting
Asymmetrical peaks can compromise the accuracy of quantification.
Possible Causes and Solutions:
-
Secondary Interactions with the Stationary Phase: Active sites on the silica backbone of the stationary phase can interact with the analyte, causing tailing.
-
Column Overload: Injecting too much sample can lead to peak distortion.[11][12]
-
Solution: Reduce the injection volume or dilute the sample.[12]
-
-
Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can lead to poor peak shape.[11][13]
Issue 3: Inconsistent Retention Times
Fluctuations in retention times can affect the reliability of your results.
Possible Causes and Solutions:
-
Mobile Phase Instability: Changes in the mobile phase composition over time can cause retention time shifts.
-
Solution: Ensure the mobile phase is well-mixed and degassed. Use fresh, HPLC-grade solvents.[12]
-
-
Column Equilibration: Insufficient equilibration of the column with the mobile phase can lead to drifting retention times.
-
Solution: Equilibrate the column for an adequate amount of time (a minimum of 30 minutes is often recommended) until a stable baseline is achieved.[9]
-
-
Temperature Fluctuations: Variations in the ambient or column temperature can affect retention.
-
Solution: Use a column oven to maintain a constant and controlled temperature.[4]
-
Quantitative Data Summary
Table 1: Example Chiral HPLC Method Parameters for Glycidate Analysis
| Analyte | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Resolution (Rs) | Reference |
| Glycidyl Butyrate | Chiralcel OD-H (250 x 4.6mm, 5µ) | Hexane: 2-Propanol (100:1, v/v) | 1.0 | > 2.0 | [1][3] |
| Glycidol Fatty Acid Esters | Chiralpak IC | Hexane: 2-Propanol (99.5:0.5, v/v) | Not Specified | Not Specified | [15] |
| Glycidyl Tosylate | Chiralpak AD-H | n-Hexane:Ethanol (70:30, v/v) | 1.2 | > 2.0 | [4] |
Experimental Protocols
Protocol 1: Chiral HPLC Method for Enantiomeric Separation of Glycidyl Butyrate
This protocol is based on a validated method for the separation of glycidyl butyrate enantiomers.[1][3]
1. Sample Preparation:
-
Accurately weigh approximately 50 mg of the glycidyl butyrate sample into a 25 mL volumetric flask.
-
Add about 10 mL of the mobile phase to dissolve the sample.
-
Make up the volume to the mark with the mobile phase and mix thoroughly.[1]
2. HPLC System and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Mobile Phase: A mixture of Hexane and 2-Propanol in a 100:1 (v/v) ratio.[1][3]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV at a specified wavelength (e.g., 210 nm, though the specific wavelength may need optimization).
-
Injection Volume: Typically 10-20 µL.
3. System Suitability:
-
Before sample analysis, perform a system suitability test by injecting a solution of racemic glycidyl butyrate.
-
The resolution between the two enantiomer peaks should be greater than 2.0.[1]
4. Analysis:
-
Inject the prepared sample solution into the HPLC system.
-
Identify and quantify the enantiomers based on their retention times and peak areas.
Visualizations
Caption: Troubleshooting workflow for common chiral HPLC issues.
Caption: General experimental workflow for chiral HPLC analysis.
References
- 1. iosrjournals.org [iosrjournals.org]
- 2. bujnochem.com [bujnochem.com]
- 3. ICI Journals Master List [journals.indexcopernicus.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. chiraltech.com [chiraltech.com]
- 9. mz-at.de [mz-at.de]
- 10. chiraltech.com [chiraltech.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. mastelf.com [mastelf.com]
- 13. labveda.com [labveda.com]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
Validation & Comparative
A Comparative Guide to Lipase and Epoxide Hydrolase for the Kinetic Resolution of Glycidate Esters
For Researchers, Scientists, and Drug Development Professionals
The kinetic resolution of racemic glycidate esters is a critical step in the synthesis of a wide array of chiral building blocks for the pharmaceutical and fine chemical industries. Both lipases and epoxide hydrolases have emerged as powerful biocatalytic tools for this purpose, each offering distinct advantages and disadvantages. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal enzyme for their specific application.
At a Glance: Lipase vs. Epoxide Hydrolase
| Feature | Lipase | Epoxide Hydrolase |
| Reaction Type | Enantioselective hydrolysis or transesterification of the ester moiety. | Enantioselective hydrolysis of the epoxide ring. |
| Substrate | Racemic glycidate ester. | Racemic glycidate ester. |
| Products | Enantiopure glycidate ester and enantiopure glycidic acid (hydrolysis) or a new enantiopure ester (transesterification). | Enantiopure glycidate ester and enantiopure diol. |
| Typical Enantioselectivity | Generally high (E > 100 achievable). | Can be very high (E > 100 achievable). |
| Operating Conditions | Mild; often in organic solvents or biphasic systems. | Mild; typically in aqueous buffer, sometimes with a co-solvent. |
| Cofactor Requirement | None. | None. |
| Commercial Availability | Wide range of commercially available enzymes. | A growing number of commercially available enzymes. |
Performance Comparison: A Case Study with Phenylglycidate Esters
| Enzyme | Substrate | Enantiomeric Excess (e.e.) of Recovered Ester | Yield of Recovered Ester | Reference |
| Lipase (unspecified new lipase) | Racemic methyl 3-phenylglycidate | 100% (for 2R, 3S) | 96% recovery | [1] |
| Epoxide Hydrolase (from Pseudomonas sp.) | Racemic ethyl 3-phenylglycidate | 95% (for 2R, 3S) | 26% | [2] |
Note: The difference in the ester group (methyl vs. ethyl) and reaction conditions may influence the observed yield and enantioselectivity. However, this data provides a valuable snapshot of the potential of each enzyme class. Lipase, in this instance, demonstrated a higher recovery of the desired enantiomer with exceptional purity.
Mechanism of Action
The fundamental difference between these two enzymes lies in their catalytic mechanism and the site of action on the glycidate ester molecule.
Lipase-Catalyzed Resolution
Lipases are hydrolases that, in an aqueous environment, enantioselectively hydrolyze one of the ester enantiomers to the corresponding carboxylic acid, leaving the unreacted ester enantiomer in high enantiopurity. In organic solvents, they can catalyze enantioselective transesterification.
References
A Comparative Guide to DFT Computational Studies on Phenylglycidic Acid Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of computational and experimental approaches to understanding the reactivity of phenylglycidic acid, a key intermediate in various synthetic pathways. We will delve into Density Functional Theory (DFT) computational studies, comparing different theoretical methods, and juxtapose these with available experimental data to offer a comprehensive perspective for researchers in drug development and organic synthesis.
Data Presentation: Comparing Computational Models for Reactivity
The accuracy of DFT calculations in predicting reaction energetics, such as activation energies (Ea), is highly dependent on the chosen functional and basis set. Below is a summary of calculated activation energies for the decarboxylation of a close analog, 3-phenylglycidic acid, which serves as a model for phenylglycidic acid's reactivity. This reaction is pivotal as it leads to the formation of valuable aldehyde intermediates.
| Computational Method | Reaction Pathway | Calculated Activation Energy (kcal/mol) | Reference |
| MP2/6-31+G | Decarboxylation via 5-membered cyclic transition state | 17.4 | [Theoretical study on the decomposition of ethyl and ethyl 3-phenyl glycidate] |
| MP2/6-31+G | Decarboxylation via 4-membered cyclic transition state | 39.76 | [Theoretical study on the decomposition of ethyl and ethyl 3-phenyl glycidate] |
Experimental Protocols
Synthesis of Phenylglycidic Acid Esters (Darzens Condensation)
Phenylglycidic acids and their esters are commonly synthesized via the Darzens condensation. This reaction involves the condensation of a ketone or aldehyde with an α-haloester in the presence of a base to form an α,β-epoxy ester (a glycidic ester).
Representative Protocol for the Synthesis of Ethyl 3-methyl-3-phenylglycidate:
-
Reactant Preparation: A mixture of 120 g of acetophenone, 123 g of ethyl chloroacetate, and 200 ml of benzene is prepared in a reaction vessel.
-
Base Addition: Over a period of 2 hours, 47.2 g of powdered sodium amide is added to the mixture while maintaining the temperature at 15°C.
-
Reaction: The mixture is stirred at room temperature for 2 hours, during which a red-colored mixture is formed.
-
Workup: The reaction mixture is poured into 700 g of ice water. The organic phase is extracted with benzene, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.
-
Purification: The resulting residue is purified by fractional distillation to yield ethyl 3-methyl-3-phenylglycidate.[1]
Computational Protocol for Studying Phenylglycidic Acid Reactivity
DFT calculations are a powerful tool to elucidate reaction mechanisms and predict reactivity. A typical workflow for studying the decarboxylation of phenylglycidic acid is as follows:
-
Geometry Optimization: The 3D structures of the reactant (phenylglycidic acid), transition states for different proposed mechanisms (e.g., 4-membered vs. 5-membered ring), and products (aldehyde and CO2) are optimized using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-31+G*).
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that the reactant and products are true minima on the potential energy surface (no imaginary frequencies) and that the transition states are first-order saddle points (exactly one imaginary frequency).
-
Energy Calculations: The electronic energies of all optimized species are calculated at a higher level of theory (e.g., MP2/6-311+G(2d,p)) to obtain more accurate energy differences.
-
Activation Energy Calculation: The activation energy is calculated as the difference in energy between the transition state and the reactant.
-
Reaction Pathway Analysis: Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that the identified transition state connects the reactant and the desired product.
Mandatory Visualization
Below are diagrams illustrating the key computational workflow and a primary reaction pathway of phenylglycidic acid.
References
A Tale of Two Molecules: Glycidic Acid Precursors in the Synthesis of Diltiazem and the Taxol Side-Chain
A comparative analysis of the synthetic pathways of the calcium channel blocker diltiazem and the critical side-chain of the anticancer agent Taxol reveals the versatile utility of glycidic acid derivatives in pharmaceutical synthesis. While a direct total synthesis of the complex Taxol molecule from a glycidic acid precursor is not a conventional strategy, these precursors are instrumental in constructing key fragments of both molecules, albeit through distinct chemical transformations.
This guide provides a detailed comparison of the synthesis of diltiazem and the C-13 side-chain of Taxol, both originating from glycidic acid-derived building blocks. We will explore the experimental protocols, quantitative data, and the strategic logic that underscore these synthetic routes, offering valuable insights for researchers, scientists, and professionals in drug development.
Diltiazem Synthesis: A Linear Path from a Glycidic Ester
The synthesis of diltiazem, a widely used cardiovascular drug, prominently features the methyl ester of 3-(4-methoxyphenyl)glycidic acid as a key starting material. The synthetic route is a well-established, linear sequence of reactions that efficiently builds the benzothiazepine core of the molecule.
The journey begins with a Darzens condensation between 4-methoxybenzaldehyde and methyl chloroacetate to yield the glycidic ester.[1] This epoxide is then strategically opened by 2-aminothiophenol. Following hydrolysis of the ester and resolution of the resulting carboxylic acid, the molecule is cyclized to form the central seven-membered ring. A final N-alkylation step furnishes diltiazem.[1]
Experimental Workflow for Diltiazem Synthesis
The following diagram illustrates the synthetic pathway to diltiazem from its glycidic acid precursor.
Caption: Synthetic pathway of diltiazem from a glycidic acid precursor.
Taxol's C-13 Side-Chain: A Convergent Approach Utilizing a Glycidic Ester
In contrast to the linear synthesis of diltiazem, the total synthesis of Taxol is a far more complex endeavor, typically approached through convergent strategies where large fragments of the molecule are synthesized separately and then coupled. While a glycidic acid is not a direct precursor for the entire Taxol molecule, glycidic esters have been employed in the synthesis of its crucial C-13 phenylisoserine side-chain. This side-chain is essential for Taxol's anticancer activity.
One chemoenzymatic approach to the Taxol side-chain utilizes a glycidic ester, such as trans-2S,3R-methyl-phenyl-glycidate. This chiral epoxide serves as a precursor to construct the N-benzoyl-(2R,3S)-3-phenylisoserine methyl ester, which is the direct precursor to the side-chain.
Experimental Workflow for Taxol Side-Chain Synthesis
The following diagram outlines a synthetic route to the Taxol C-13 side-chain starting from a glycidic ester.
Caption: Synthesis of the Taxol C-13 side-chain from a glycidic ester.
Quantitative Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the synthesis of diltiazem and the Taxol C-13 side-chain from their respective glycidic acid precursors. It is important to note that the overall yield for the complete Taxol molecule is not presented here, as the glycidic acid route is specific to the side-chain.
| Parameter | Diltiazem Synthesis | Taxol C-13 Side-Chain Synthesis |
| Starting Glycidic Precursor | Methyl 3-(4-methoxyphenyl)glycidate | trans-2S,3R-Methyl-phenyl-glycidate |
| Key Reaction of Glycidic Ester | Nucleophilic ring-opening with a thiol | Nucleophilic ring-opening (e.g., with an amine) |
| Number of Steps from Glycidic Ester | 5 | Variable, typically 3-5 steps |
| Reported Yields for Key Steps | Darzens Condensation: ~75%[2]; Cyclization & Acetylation: High yields reported[1]; N-Alkylation: ~93% | Yields are route-dependent and vary. |
| Overall Strategy | Linear Synthesis | Fragment Synthesis (for convergent approach) |
Experimental Protocols
Synthesis of Methyl 3-(4-methoxyphenyl)glycidate (Darzens Condensation)
To a solution of sodium methoxide in anhydrous methanol, a mixture of 4-methoxybenzaldehyde and methyl chloroacetate is added dropwise at a low temperature (e.g., -10°C). The reaction mixture is stirred for several hours, allowing the condensation and subsequent intramolecular cyclization to occur. The product, methyl 3-(4-methoxyphenyl)glycidate, is then isolated by precipitation in water and can be purified by recrystallization.[2]
Ring Opening of the Glycidic Ester in Diltiazem Synthesis
The methyl 3-(4-methoxyphenyl)glycidate is reacted with 2-aminothiophenol. The nucleophilic thiol group attacks the epoxide ring, leading to its opening and the formation of the methyl ester of 2-hydroxy-3-(2'-aminophenylthio)-3-(4"-methoxyphenyl)propionic acid.[1]
Synthesis of Taxol C-13 Side-Chain Precursor
A typical route involves the ring-opening of a chiral phenyl glycidic ester with a suitable nitrogen nucleophile. This is followed by a series of functional group manipulations, including protection and deprotection steps, and N-benzoylation to yield the final N-benzoyl-(2R,3S)-3-phenylisoserine methyl ester. The specific reagents and conditions can vary depending on the chosen synthetic strategy.
Conclusion
The syntheses of diltiazem and the Taxol C-13 side-chain, while both utilizing glycidic acid precursors, exemplify differing strategic applications of this versatile functional group. In the case of diltiazem, the glycidic ester serves as a foundational building block in a linear synthesis, with its epoxide ring being a key site for introducing a significant portion of the final molecule's core structure. For Taxol, the glycidic ester is a chiral starting material for the efficient construction of a crucial, yet smaller, fragment of a much larger and more complex molecule, highlighting its utility in convergent synthetic strategies.
This comparative guide underscores the importance of glycidic acid derivatives in medicinal chemistry and process development. The ability to stereoselectively synthesize and strategically open the epoxide ring provides a powerful tool for the construction of complex, biologically active molecules. For researchers and drug development professionals, understanding these distinct applications can inspire novel synthetic approaches to future pharmaceutical targets.
References
A Comparative Guide to Enantiomeric Excess Determination Using Chiral Chromatography
For Researchers, Scientists, and Drug Development Professionals
The determination of enantiomeric excess (ee) is a critical step in the development and quality control of chiral drugs, where one enantiomer often exhibits the desired therapeutic effect while the other may be inactive or even cause adverse effects.[1] Chiral chromatography has emerged as the gold standard for the separation and quantification of enantiomers, offering high accuracy and resolution.[2][3] This guide provides an objective comparison of the performance of chiral High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) for determining enantiomeric excess, with supporting experimental data. Additionally, it compares these chromatographic techniques with Nuclear Magnetic Resonance (NMR) spectroscopy, another powerful tool for chiral analysis.
Comparison of Key Analytical Techniques
The choice of analytical technique for determining enantiomeric excess depends on several factors, including the physicochemical properties of the analyte, the required sensitivity, and the desired sample throughput. The following table summarizes the key performance characteristics of chiral HPLC, chiral GC, chiral SFC, and NMR spectroscopy.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Chiral Supercritical Fluid Chromatography (SFC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential partitioning of enantiomers between a chiral stationary phase and a liquid mobile phase. | Differential partitioning of volatile enantiomers between a chiral stationary phase and a gaseous mobile phase. | Differential partitioning of enantiomers between a chiral stationary phase and a supercritical fluid mobile phase. | Diastereomeric differentiation of enantiomers in the presence of a chiral solvating agent or derivatizing agent, leading to distinct NMR signals. |
| Typical Analytes | Wide range of non-volatile and thermally stable compounds.[3] | Volatile and thermally stable compounds. | Wide range of compounds, particularly suitable for both polar and non-polar molecules.[4] | Soluble compounds, requires derivatization or a chiral solvating agent. |
| Accuracy | High | High | High | Moderate to High (dependent on spectral resolution and integration) |
| Precision (%RSD) | < 2%[5] | < 5% | < 3% | Variable, can be < 5% |
| Limit of Detection (LOD) | Typically in the ng/mL to µg/mL range.[5] Can reach pg/mL with sensitive detectors. | Typically in the pg to ng range. | Generally lower than HPLC, in the ng/mL range.[6] | Typically in the mg to µg range. |
| Limit of Quantitation (LOQ) | Typically in the ng/mL to µg/mL range.[5] | Typically in the pg to ng range. | Generally lower than HPLC, in the ng/mL range.[6] | Typically in the mg to µg range. |
| Analysis Time | 10 - 30 minutes per sample. | 5 - 20 minutes per sample. | 3 - 10 minutes per sample (often faster than HPLC).[4] | < 5 minutes per sample for data acquisition.[7] |
| Advantages | Widely applicable, robust, well-established methods.[1] | High resolution, suitable for volatile compounds. | Fast analysis, reduced organic solvent consumption, suitable for a wide range of compounds.[4] | Rapid analysis, non-destructive, provides structural information. |
| Disadvantages | Longer analysis times compared to SFC, higher organic solvent consumption. | Limited to volatile and thermally stable analytes. | Requires specialized equipment. | Lower sensitivity compared to chromatographic methods, may require chiral auxiliaries. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are representative experimental protocols for each of the discussed techniques.
Chiral HPLC Method for the Determination of Escitalopram Enantiomeric Purity
This method is adapted from a validated procedure for the analysis of escitalopram, a selective serotonin reuptake inhibitor.[5]
-
Chromatographic System: High-Performance Liquid Chromatograph equipped with a UV detector.
-
Column: Chiral CD-PH (silica-based phenylcarbamated β-cyclodextrin), 4.6 mm x 250 mm, 5 µm.
-
Mobile Phase: A mixture of ammonium acetate, ethanol, 2-propanol, and methylene dichloride in a ratio of 100:150:70:30 (v/v/v/v).
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 20 µL.
-
Procedure:
-
Prepare a standard solution of racemic citalopram and a sample solution of escitalopram in the mobile phase.
-
Equilibrate the column with the mobile phase for at least 30 minutes.
-
Inject the standard and sample solutions into the chromatograph.
-
Identify the peaks for the (S)- and (R)-enantiomers based on the retention times obtained from the racemic standard.
-
Calculate the enantiomeric excess using the peak areas of the two enantiomers.
-
Chiral GC Method for the Analysis of Carvone Enantiomers
This protocol is suitable for the analysis of volatile enantiomers, such as those found in essential oils.
-
Chromatographic System: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: β-DEX 225 (2,3-di-O-acetyl-6-O-TBDMS-β-cyclodextrin), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 5°C/min to 180°C.
-
Hold at 180°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
Detector Temperature: 250°C.
-
Injection Volume: 1 µL (split ratio 50:1).
-
Procedure:
-
Prepare standard solutions of (R)-(-)-carvone and (S)-(+)-carvone, and a sample solution in a suitable solvent (e.g., hexane).
-
Inject the standards to determine the retention times of each enantiomer.
-
Inject the sample solution.
-
Calculate the enantiomeric excess based on the integrated peak areas of the two enantiomers.
-
Chiral SFC Method for the Separation of a Pharmaceutical Intermediate
Supercritical fluid chromatography offers a fast and efficient alternative to HPLC for many chiral separations.[4]
-
Chromatographic System: Supercritical Fluid Chromatograph with a UV detector.
-
Column: Chiralpak IC (immobilized cellulose tris(3,5-dichlorophenylcarbamate)), 4.6 mm x 150 mm, 3 µm.
-
Mobile Phase:
-
Supercritical CO₂ (A)
-
Methanol with 25 mM isobutylamine (B)
-
-
Gradient: Isocratic at 4% B.
-
Flow Rate: 2.5 mL/min.
-
Backpressure: 150 bar.
-
Column Temperature: 40°C.
-
Detection: UV at a specified wavelength.
-
Injection Volume: 5 µL.
-
Procedure:
-
Dissolve the sample in a mixture of methanol and dichloromethane (4:1).
-
Equilibrate the system with the mobile phase.
-
Inject the sample.
-
Determine the peak areas for each enantiomer to calculate the enantiomeric excess.
-
NMR Spectroscopy Method for Enantiomeric Excess Determination
This method utilizes a chiral solvating agent to induce chemical shift differences between enantiomers.
-
Spectrometer: ¹H NMR spectrometer (e.g., 400 MHz or higher).
-
Chiral Solvating Agent (CSA): (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (TFAE) or a chiral lanthanide shift reagent like Eu(hfc)₃.
-
Solvent: Deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Procedure:
-
Prepare an NMR sample of the analyte in the deuterated solvent.
-
Acquire a standard ¹H NMR spectrum.
-
Add a molar excess of the chiral solvating agent to the NMR tube.
-
Acquire another ¹H NMR spectrum.
-
Identify a proton signal that shows baseline separation for the two enantiomers in the presence of the CSA.
-
Integrate the separated signals to determine the ratio of the enantiomers and calculate the enantiomeric excess.
-
Visualizing the Workflow and Method Comparison
The following diagrams, created using the DOT language, illustrate the experimental workflow for chiral chromatography and provide a logical comparison of the different analytical techniques.
Caption: General experimental workflow for determining enantiomeric excess using chiral chromatography.
Caption: Logical comparison of chiral chromatography and NMR for enantiomeric excess determination.
Conclusion
Chiral chromatography, encompassing HPLC, GC, and SFC, provides highly accurate and precise methods for the determination of enantiomeric excess. Chiral HPLC is a versatile and robust technique applicable to a wide range of compounds.[1] Chiral GC offers excellent resolution for volatile and thermally stable analytes. Chiral SFC is a rapidly growing technique that provides fast analysis times and reduced solvent consumption, making it a "greener" alternative.[4] NMR spectroscopy, while generally less sensitive, offers a rapid, non-destructive method for ee determination, particularly useful for high-throughput screening. The selection of the most appropriate technique requires careful consideration of the analyte's properties, the desired analytical performance, and available instrumentation. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers and scientists in making informed decisions for their chiral analysis needs.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. banglajol.info [banglajol.info]
- 6. Development of a Chiral Supercritical Fluid Chromatography–Tandem Mass Spectrometry and Reversed-Phase Liquid Chromatography–Tandem Mass Spectrometry Platform for the Quantitative Metabolic Profiling of Octadecanoid Oxylipins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmaguru.co [pharmaguru.co]
A Comparative Guide to Alternative Chiral Auxiliaries for Asymmetric β-Lactam Synthesis
For Researchers, Scientists, and Drug Development Professionals
The β-lactam core is a cornerstone of many life-saving antibiotics and a versatile building block in organic synthesis. Its stereochemistry is crucial for biological activity, making asymmetric synthesis a critical area of research. The Staudinger reaction, a [2+2] cycloaddition of a ketene and an imine, remains a powerful tool for constructing the β-lactam ring.[1] To control the stereochemistry of this reaction, chiral auxiliaries are frequently employed. These temporary chiral controllers guide the formation of the desired stereoisomers.[2]
This guide provides a comparative overview of prominent chiral auxiliaries used in the asymmetric synthesis of β-lactams, focusing on their performance in the Staudinger reaction. We present a side-by-side comparison of their effectiveness based on reported yields and diastereoselectivities, followed by detailed experimental protocols to aid in the practical application of these methodologies.
Performance Comparison of Chiral Auxiliaries
The choice of a chiral auxiliary significantly impacts the yield and stereochemical outcome of the Staudinger reaction. Below is a summary of the performance of several widely used auxiliaries. It is important to note that direct comparison is challenging as reaction conditions can vary. However, this table provides a general overview based on available literature data.
| Chiral Auxiliary | Representative Substrates (Imine & Ketene Precursor) | Diastereomeric Ratio (d.r.) | Yield (%) | Key Features & Considerations |
| Evans-type Oxazolidinones | Various imines and acid chlorides | Often >95:5 | Generally good to high | Well-established, reliable, and predictable stereochemical outcomes.[1][3] The auxiliary is typically removed under hydrolytic conditions. |
| Oppolzer's Sultam | Various imines and acid chlorides | Can achieve high diastereoselectivity (>20:1 reported in related reactions) | Good to high | Rigid bicyclic structure provides excellent stereocontrol.[4] Often crystalline, facilitating purification. |
| Pseudoephedrine Derivatives | Various imines and acid chlorides | High diastereoselectivity reported in related alkylation reactions (>98:2) | Good to high | Readily available and inexpensive. The auxiliary can be cleaved under various conditions to yield different functional groups.[2][5] |
| Saccharin-based Auxiliaries | Schiff bases and saccharinylacetyl chloride | Highly stereoselective | Good | Offers a novel scaffold for inducing asymmetry.[6] |
Experimental Protocols
Detailed methodologies for the asymmetric synthesis of β-lactams using the aforementioned chiral auxiliaries are provided below. These protocols are based on established literature procedures and are intended to serve as a starting point for laboratory experimentation.
Asymmetric β-Lactam Synthesis using an Evans-type Oxazolidinone Auxiliary
This protocol describes a typical procedure for the Staudinger reaction employing an N-acyloxazolidinone as the chiral auxiliary to control the stereochemistry of the resulting β-lactam.
Diagram of the Experimental Workflow:
Caption: Workflow for Evans auxiliary-mediated β-lactam synthesis.
Procedure:
-
Preparation: In a flame-dried, round-bottomed flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the N-acyloxazolidinone (1.0 eq.) and the desired imine (1.1 eq.) in anhydrous dichloromethane (CH₂Cl₂).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Add triethylamine (Et₃N, 2.0 eq.) to the cooled solution.
-
Ketene Formation and Cycloaddition: Slowly add a solution of the acid chloride (1.2 eq.) in anhydrous CH₂Cl₂ to the reaction mixture dropwise over a period of 30 minutes.
-
Reaction Progression: Stir the reaction mixture at -78 °C for 4 hours, then allow it to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Separate the organic layer, and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired β-lactam. The diastereoselectivity can be determined by ¹H NMR analysis of the crude product.
Asymmetric β-Lactam Synthesis using Oppolzer's Sultam
This protocol outlines the use of a camphor-derived sultam as a chiral auxiliary for the diastereoselective synthesis of β-lactams.
Diagram of the Logical Relationships:
Caption: Key components in Oppolzer's sultam-directed synthesis.
Procedure:
-
Preparation: To a solution of the N-acyl-Oppolzer's sultam (1.0 eq.) and the imine (1.1 eq.) in anhydrous toluene at 0 °C under an inert atmosphere, add triethylamine (2.0 eq.).
-
Reaction: Slowly add the acid chloride (1.2 eq.) to the mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove triethylamine hydrochloride and concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by recrystallization or flash column chromatography to yield the desired β-lactam.
Asymmetric β-Lactam Synthesis using a Pseudoephedrine-based Auxiliary
This protocol details the application of a pseudoephedrine-derived amide in a Staudinger-type reaction for the synthesis of chiral β-lactams.
Diagram of the Signaling Pathway Analogy:
Caption: Reaction pathway analogy for pseudoephedrine auxiliary use.
Procedure:
-
Preparation of the Auxiliary Adduct: Prepare the pseudoephedrine amide by reacting pseudoephedrine with the corresponding acid chloride or anhydride.
-
Reaction Setup: In a dried flask under an inert atmosphere, dissolve the pseudoephedrine amide (1.0 eq.) and the imine (1.1 eq.) in a suitable anhydrous solvent such as THF or CH₂Cl₂.
-
Base and Ketene Precursor Addition: Cool the solution to the desired temperature (e.g., -78 °C) and add a base (e.g., triethylamine, 2.0 eq.), followed by the dropwise addition of the acid chloride (1.2 eq.).
-
Reaction and Monitoring: Stir the reaction mixture at low temperature and then allow it to warm to room temperature. Monitor the reaction by TLC.
-
Work-up and Purification: Perform an aqueous work-up as described for the Evans auxiliary protocol, followed by purification via chromatography or recrystallization to obtain the diastereomerically enriched β-lactam.
Conclusion
The selection of a chiral auxiliary is a critical decision in the asymmetric synthesis of β-lactams. Evans-type oxazolidinones, Oppolzer's sultam, and pseudoephedrine derivatives all offer effective means to control stereochemistry, each with its own advantages. While Evans auxiliaries are widely recognized for their reliability, Oppolzer's sultam provides excellent stereocontrol due to its rigid structure. Pseudoephedrine derivatives offer a cost-effective and versatile alternative. Newer developments, such as saccharin-based auxiliaries, continue to expand the toolkit available to synthetic chemists. The choice of auxiliary will ultimately depend on the specific requirements of the synthesis, including the desired stereoisomer, the scale of the reaction, and the cost of reagents. The detailed protocols provided in this guide serve as a practical resource for implementing these powerful asymmetric strategies in the laboratory.
References
- 1. researchgate.net [researchgate.net]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. organicreactions.org [organicreactions.org]
- 4. researchgate.net [researchgate.net]
- 5. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Highly Stereoselective Synthesis of Saccharin-Substituted β-Lactams via in Situ Generation of a Heterosubstituted Ketene and a Zwitterionic Intermediate as Potential Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of (2s,3r)-3-Phenylglycidic Acid: Classic versus Chemoenzymatic Routes
For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of chiral building blocks is a cornerstone of modern pharmaceutical development. (2s,3r)-3-Phenylglycidic acid is a key precursor for various bioactive molecules, including the nootropic agent (-)-clausenamide. This guide provides a detailed comparison of a traditional chemical approach, the Darzens condensation, and a modern chemoenzymatic strategy for the synthesis of this valuable intermediate.
This comparison delves into the experimental protocols and performance metrics of each route, offering a clear perspective on their respective advantages and limitations. Quantitative data is presented for easy comparison, and detailed methodologies are provided to allow for replication and adaptation in a research setting.
At a Glance: Performance Comparison
| Parameter | Traditional Route: Asymmetric Darzens Condensation | New Route: Chemoenzymatic Resolution |
| Stereoselectivity | Moderate to high (catalyst dependent) | Excellent (>99% ee) |
| Yield | Variable, often moderate | 36.5% for the resolution step |
| Reaction Conditions | Often requires cryogenic temperatures and anhydrous conditions | Mild (room temperature), aqueous or biphasic systems |
| Reagents | Strong bases, chiral catalysts, haloesters | Enzymes (lipases or other hydrolases), resolving agents |
| Scalability | Can be challenging due to stringent reaction conditions | Generally more amenable to scale-up |
| Environmental Impact | Use of stoichiometric strong bases and organic solvents | Greener approach with biodegradable catalysts (enzymes) |
Traditional Approach: The Asymmetric Darzens Condensation
The Darzens condensation is a classic method for the formation of α,β-epoxy esters (glycidic esters) from the reaction of an α-haloester with a ketone or aldehyde in the presence of a base. To achieve stereoselectivity, modern variations employ chiral auxiliaries or chiral phase-transfer catalysts.
General Experimental Workflow: Asymmetric Darzens Condensation
Caption: General workflow for an Asymmetric Darzens Condensation.
Experimental Protocol: Asymmetric Darzens Condensation (General)
Materials: Benzaldehyde, methyl chloroacetate, a chiral phase-transfer catalyst (e.g., a cinchonidinium salt), a strong base (e.g., potassium tert-butoxide), and an anhydrous aprotic solvent (e.g., toluene).
Procedure:
-
To a solution of benzaldehyde and methyl chloroacetate in anhydrous toluene under an inert atmosphere, add the chiral phase-transfer catalyst.
-
Cool the mixture to the specified temperature (typically between -40°C and 0°C).
-
Slowly add a solution of potassium tert-butoxide in toluene to the reaction mixture.
-
Stir the reaction at the same temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound methyl ester.
New Synthetic Route: Chemoenzymatic Resolution
A more recent and greener approach to obtaining enantiomerically pure this compound involves the resolution of a racemic mixture. This chemoenzymatic method utilizes a chemical reaction to produce the racemic compound, followed by an enzymatic resolution to selectively isolate the desired enantiomer.
A notable example is the synthesis of the precursor for (-)-clausenamide, which involves the epoxidation of trans-cinnamic acid to its racemic form, followed by a classical resolution using a chiral amine.[1][2]
Experimental Workflow: Chemoenzymatic Synthesis and Resolution
Caption: Workflow for the chemoenzymatic synthesis of this compound.
Experimental Protocol: Chemoenzymatic Resolution of (±)-trans-3-Phenylglycidic Acid[1][2]
Materials: trans-Cinnamic acid, potassium persulfate, acetone, (R)-(+)-α-methylbenzylamine, absolute ethanol, 1M HCl, and dichloromethane.
Procedure:
Part 1: Synthesis of Racemic (±)-trans-3-Phenylglycidic Acid
-
To a stirred solution of trans-cinnamic acid (148.20 g, 1 mol) in acetone, add potassium persulfate.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work up the reaction to isolate the crude racemic epoxy cinnamic acid.
Part 2: Resolution of (±)-trans-3-Phenylglycidic Acid
-
Dissolve the racemic epoxy cinnamic acid in 750 mL of a suitable solvent.[2]
-
Add (R)-(+)-α-methylbenzylamine (121.18 g, 1.0 mol) to the solution.[1]
-
Stir the solution vigorously at room temperature, which will lead to the precipitation of a white solid.[1]
-
Filter the solid and recrystallize from absolute ethanol to obtain pure (+)-(2S,3R)-epoxycinnamic acid-(R)-α-methylbenzylamine salt (104.08 g, 36.5% yield).[1]
Part 3: Isolation of (+)-(2S,3R)-3-Phenylglycidic Acid
-
Treat the diastereomeric salt with 1M HCl in dichloromethane.[1]
-
Separate the organic layer, dry it, and concentrate it to yield the desired (+)-(2S,3R)-3-phenylglycidic acid, which can be used in subsequent steps without further purification.[1] The final product, after conversion to (-)-clausenamide, exhibits an enantiomeric excess of 99.9%.[1]
Conclusion
The choice between a traditional asymmetric chemical synthesis and a modern chemoenzymatic approach for preparing this compound depends on the specific requirements of the research or development project.
The Asymmetric Darzens Condensation offers a direct route to the product. However, it often requires optimization of catalysts and reaction conditions to achieve high stereoselectivity and can involve harsh reagents and cryogenic temperatures, which may pose challenges for scalability.
The Chemoenzymatic Resolution provides excellent enantioselectivity (>99% ee) and operates under milder conditions. While the theoretical maximum yield for a classical resolution is 50%, this method's simplicity, use of greener reagents, and ease of scale-up make it an attractive alternative. The reported 36.5% yield for the resolution step is a practical and significant outcome.[1]
For applications where high enantiopurity is paramount and a greener footprint is desired, the chemoenzymatic route presents a compelling and efficient strategy for the synthesis of this compound.
References
Safety Operating Guide
Proper Disposal of (2s,3r)-3-Phenylglycidic Acid: A Guide for Laboratory Professionals
For Immediate Release
[City, State] – Researchers, scientists, and drug development professionals handling (2s,3r)-3-Phenylglycidic acid must adhere to stringent disposal procedures due to its chemical properties and regulatory scrutiny. This guide provides essential safety and logistical information to ensure compliant and safe disposal of this compound.
This compound and its derivatives are recognized as potential precursors in the illicit synthesis of controlled substances. Consequently, its disposal is not only a matter of environmental safety but also of regulatory compliance with bodies such as the U.S. Drug Enforcement Administration (DEA). As such, facilities must treat this compound as a hazardous and potentially regulated chemical waste.
Key Disposal Considerations
Proper disposal of this compound requires a multi-faceted approach, prioritizing safety, environmental protection, and regulatory adherence. The primary methods of disposal involve chemical destruction to render the compound non-retrievable, followed by disposal as hazardous waste. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and local regulations before proceeding with any disposal protocol.
Regulatory and Safety Data Summary
| Parameter | Information | Source |
| Common Synonyms | 3-Phenyl-2,3-epoxypropanoic acid | N/A |
| Hazard Class | Corrosive (if pH ≤ 2 or ≥ 12.5) | [1] |
| Primary Disposal Route | Chemical destruction followed by hazardous waste incineration | General Guidance |
| DEA Regulatory Status | Derivatives are regulated; status of this specific isomer should be verified with current DEA lists. "P2P methyl glycidic acid" is a proposed List I chemical. | [2] |
| RCRA Waste Code | Likely D002 (Corrosive) if pH criteria are met. If not, it should be managed as a non-specified hazardous organic waste. | [1][3] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles, lab coat, and in case of dust or aerosols, respiratory protection. | General SDS |
Experimental Protocol: Chemical Destruction via Neutralization and Hydrolysis
The following protocol outlines a general method for the chemical destruction of this compound in a laboratory setting. This procedure should be performed in a certified chemical fume hood with appropriate personal protective equipment.
Objective: To neutralize the acidic nature of the compound and open the epoxide ring through hydrolysis, rendering it less hazardous and preparing it for final disposal.
Materials:
-
This compound waste
-
Sodium hydroxide (NaOH) solution (1 M)
-
Hydrochloric acid (HCl) solution (1 M) for final pH adjustment
-
pH paper or calibrated pH meter
-
Stir plate and stir bar
-
Appropriate reaction vessel (e.g., beaker or flask) large enough to accommodate the reaction volume with space to avoid splashing.
-
Ice bath
Procedure:
-
Preparation: Carefully measure the quantity of this compound waste to be treated. If it is in a solid form, dissolve it in a minimal amount of a suitable solvent (e.g., ethanol) before proceeding. Place the reaction vessel in an ice bath on a stir plate to manage any exothermic reactions.
-
Neutralization and Hydrolysis:
-
Slowly add 1 M sodium hydroxide solution to the stirred this compound waste. The addition of a strong base will both neutralize the carboxylic acid and promote the hydrolysis of the epoxide ring.
-
Monitor the pH of the solution continuously. Continue adding the NaOH solution until the pH is stable in the range of 12-13. This ensures complete neutralization and facilitates the hydrolysis process.
-
Allow the mixture to stir at room temperature for a minimum of 24 hours to ensure the hydrolysis reaction goes to completion.
-
-
Final pH Adjustment:
-
After the 24-hour hydrolysis period, slowly add 1 M hydrochloric acid to the solution to adjust the pH to a neutral range (pH 6-8). Be cautious as this neutralization will also be exothermic.
-
-
Disposal:
-
The resulting neutralized and hydrolyzed solution should be collected in a properly labeled hazardous waste container.
-
Consult with your institution's EHS department for the final disposal of the container, which will likely be sent for incineration.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
This guide is intended to provide a framework for the safe and compliant disposal of this compound. It is not a substitute for professional EHS guidance and a thorough understanding of local, state, and federal regulations. Always prioritize safety and compliance in all laboratory operations.
References
Essential Safety and Handling Protocols for (2s,3r)-3-Phenylglycidic Acid
Researchers, scientists, and drug development professionals handling (2s,3r)-3-Phenylglycidic acid must adhere to stringent safety protocols to mitigate potential hazards, primarily the risk of allergic skin reactions.[1] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2] |
| Skin Protection | Chemical-resistant gloves | Wear appropriate protective gloves to prevent skin exposure.[1][2] |
| Protective clothing | Wear appropriate protective clothing to prevent skin exposure.[1] This includes a lab coat or coveralls. | |
| Respiratory Protection | Not typically required | Under normal use conditions with adequate ventilation, respiratory protection is not usually necessary.[3] However, if handling powders or creating aerosols, a NIOSH-approved respirator should be used.[4] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for laboratory safety.
-
Preparation :
-
Handling :
-
In Case of Exposure :
-
Skin Contact : Immediately wash the affected area with plenty of soap and water.[1] If skin irritation or a rash occurs, seek medical advice.[1]
-
Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, including under the eyelids.[1] Seek medical attention.[1]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.
-
Ingestion : Do not induce vomiting. Clean the mouth with water and then drink plenty of water. Seek immediate medical attention.
-
Disposal Plan: Waste Management
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection :
-
Collect all waste material, including any contaminated absorbents, in a designated and properly labeled hazardous waste container.
-
Contaminated work clothing should not be allowed out of the workplace and should be decontaminated or disposed of as hazardous waste.[1]
-
-
Neutralization (for acidic waste) :
-
Final Disposal :
-
Dispose of the neutralized waste and any contaminated materials through an approved waste disposal plant or licensed hazardous waste management service.[1][5]
-
Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container is discarded.[6]
-
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.com [fishersci.com]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 5. How to Dispose of Acid Safely: A Step-by-Step Guide [greenflow.com]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
